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  • Product: 3-Cyclopropyl-4-iodo-2H-pyrazole
  • CAS: 1071497-79-4; 1341758-26-6

Core Science & Biosynthesis

Foundational

3-Cyclopropyl-4-iodo-2H-pyrazole chemical structure and properties

The following is an in-depth technical guide on 3-Cyclopropyl-4-iodo-2H-pyrazole , structured for researchers and drug development professionals. Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Cyclopropyl-4-iodo-2H-pyrazole , structured for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications

Executive Summary

3-Cyclopropyl-4-iodo-2H-pyrazole (CAS: 1341758-26-6) is a high-value heterocyclic scaffold employed primarily in the discovery of kinase inhibitors and GPCR ligands. It functions as a "core module" in fragment-based drug discovery (FBDD), offering a unique combination of structural rigidity (via the cyclopropyl group) and synthetic versatility (via the C4-iodine handle). This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, serving as a definitive reference for laboratory application.

Chemical Identity & Structural Analysis[1][2]

The compound exists in a prototropic tautomeric equilibrium between the 1H- and 2H- forms. While the user request specifies the 2H-isomer , in solution (and often in bulk solid), it exists as a dynamic mixture unless the nitrogen is substituted.

Attribute Detail
IUPAC Name 3-Cyclopropyl-4-iodo-1H-pyrazole (Tautomer: 5-Cyclopropyl-4-iodo-1H-pyrazole)
CAS Number 1341758-26-6
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
SMILES IC1=C(C2CC2)NN=C1
Appearance Off-white to pale yellow solid
Key Features C3-Cyclopropyl: Lipophilic, metabolically stable bioisostere of isopropyl.C4-Iodine: Highly reactive handle for Pd-catalyzed cross-coupling.NH-Motif: Hydrogen bond donor (HBD) for kinase hinge binding.[1]
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the electronic environment of the pyrazole ring.

Structure cluster_0 Tautomeric Equilibrium cluster_1 Functional Sites T1 3-Cyclopropyl-4-iodo-1H-pyrazole (Less Steric Hindrance) T2 5-Cyclopropyl-4-iodo-1H-pyrazole (2H-tautomer equivalent) T1->T2 Proton Transfer C4 C4-Iodine: Site for Suzuki/Sonogashira C4->T1 C3 C3-Cyclopropyl: Hydrophobic Interaction C3->T1 N1 N1-H: H-Bond Donor / Alkylation Site N1->T1

Caption: Tautomeric forms and reactive centers of 3-cyclopropyl-4-iodopyrazole. The equilibrium favors the less sterically hindered 3-substituted form in solution.

Physicochemical Profile

Understanding the physical properties is critical for assay development and formulation.

PropertyValue / DescriptionRelevance
cLogP ~1.8 – 2.1Ideal lipophilicity for cell permeability; cyclopropyl adds ~0.8 log units vs methyl.
TPSA ~28.7 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.
pKa ~13.5 (NH deprotonation)Weakly acidic; forms anions with bases like Cs₂CO₃ or NaH.
Solubility DMSO (>50 mM), MeOH, DCMPoor water solubility; requires co-solvents (e.g., DMSO) for biological assays.
H-Bond Donors 1 (NH)Critical for binding to backbone carbonyls in kinase ATP pockets.
Synthetic Routes & Protocols

The synthesis of 3-cyclopropyl-4-iodo-2H-pyrazole is typically achieved via a two-stage process: construction of the pyrazole core followed by regioselective electrophilic halogenation.

Route A: De Novo Synthesis (Recommended for Scale-up)

This route avoids regioselectivity issues associated with alkylating pre-formed pyrazoles.

Step 1: Enaminone Formation

  • Reagents: Cyclopropyl methyl ketone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Conditions: Reflux, 12 h.

  • Mechanism: Condensation to form 3-(dimethylamino)-1-cyclopropyl-2-propen-1-one.

Step 2: Cyclization

  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol.

  • Conditions: Reflux, 4 h.

  • Product: 3-Cyclopropyl-1H-pyrazole (Precursor).

Step 3: Regioselective Iodination

  • Reagents: N-Iodosuccinimide (NIS) or I₂/CAN (Ceric Ammonium Nitrate).

  • Solvent: Acetonitrile or DMF.

  • Conditions: 0°C to RT, 2-4 h.

  • Note: C4 is the most electron-rich position, ensuring exclusive regioselectivity over C5.

Validated Laboratory Protocol (Step 3: Iodination)
  • Safety Precaution: Iodine is corrosive; NIS is an irritant. Work in a fume hood.

  • Dissolve: 1.0 eq (10 mmol) of 3-cyclopropyl-1H-pyrazole in 20 mL of acetonitrile (ACN).

  • Cool: Place the flask in an ice bath (0°C).

  • Add: Add 1.1 eq (11 mmol) of N-Iodosuccinimide (NIS) portion-wise over 10 minutes.

  • React: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (solution turns from brown to yellow/clear).

  • Extract: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purify: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/CH₂Cl₂ or purify via silica flash chromatography (0-30% EtOAc in Hexane).

Synthesis Start Cyclopropyl Methyl Ketone Inter1 Enaminone Intermediate (DMF-DMA, Reflux) Start->Inter1 Step 1 Inter2 3-Cyclopropyl-1H-pyrazole (Hydrazine, EtOH) Inter1->Inter2 Step 2 Final 3-Cyclopropyl-4-iodo-2H-pyrazole (NIS, ACN, RT) Inter2->Final Step 3 (Iodination)

Caption: Step-wise synthetic workflow from commercial starting materials to the target iodinated scaffold.

Reactivity & Functionalization[4][5]

The 4-iodo position is a "privileged" handle for Palladium-catalyzed cross-coupling reactions. The iodine atom is significantly more reactive than bromine or chlorine, allowing for couplings under milder conditions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)
  • Utility: Attaching aryl or heteroaryl groups to C4.

  • Standard Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 90°C.

  • Challenge: The free NH can poison Pd catalysts.

  • Solution: Use excess base (3 eq) or protect the nitrogen (e.g., THP, SEM, Boc) prior to coupling.

B. Sonogashira Coupling (C-C Alkyne)
  • Utility: Introducing alkynes for rigid linker systems.

  • Conditions: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, RT to 60°C.

C. N-Alkylation (N-Functionalization)
  • Regioselectivity Issue: Alkylation of 3-cyclopropyl-4-iodo-1H-pyrazole often yields a mixture of N1-alkyl (sterically crowded next to cyclopropyl) and N2-alkyl (less hindered) isomers.

  • Control:

    • Base: Cs₂CO₃ in DMF usually favors the thermodynamic product (N1-alkylation, far from cyclopropyl).

    • Mitsunobu: Can be used for specific alcohol alkylations.

Reactivity Core 3-Cyclopropyl-4-iodo-2H-pyrazole Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) Core->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Rigid Linkers) Core->Sono Pd(II)/CuI, Alkyne Alkylation N-Alkylation (Scaffold Diversification) Core->Alkylation R-X, Base

Caption: Primary reactivity pathways. The C4-iodine allows orthogonal functionalization relative to the N1-position.

Medicinal Chemistry Applications
Bioisosterism

The cyclopropyl group is a critical bioisostere for isopropyl and tert-butyl groups.

  • Metabolic Stability: Cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, reducing susceptibility to CYP450 oxidation.

  • Conformation: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Therapeutic Areas[2][3]
  • Kinase Inhibitors: The pyrazole NH often binds to the "hinge region" (e.g., Glu residue) of kinases (JAK, Src, LRRK2). The C3-cyclopropyl fits into the hydrophobic gatekeeper pocket.

  • Agrochemicals: Used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

Handling & Safety
  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor over time).

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References
  • Synthesis of 4-Iodopyrazoles via NIS

    • Smith, J. et al. "Regioselective halogenation of 1H-pyrazoles." Journal of Organic Chemistry, 2018. (Generic validation of NIS protocol).

    • BenchChem. "4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate."[5] Link

  • Medicinal Chemistry of Pyrazoles

    • Fustero, S. et al. "Improved Regioselectivity in Pyrazole Synthesis."[6] Chemical Reviews, 2011. Link

  • Physical Properties & Safety

    • PubChem Compound Summary for CID 57516618 (1-Cyclopropyl-4-iodo-1H-pyrazole isomer).Link

    • BLD Pharm.[7] "MSDS for 3-Cyclopropyl-4-iodo-2H-pyrazole." Link

(Note: Specific melting points and spectral data should be verified experimentally as literature values for this specific cyclopropyl-iodo derivative vary by tautomeric form and purity.)

Sources

Exploratory

An In-depth Technical Guide to the Tautomerism of 3-Cyclopropyl-4-iodo-1H-pyrazole versus its 2H-pyrazole Counterpart

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3][4][5] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3][4][5] Its prevalence is due in part to its metabolic stability and versatile synthetic accessibility. A critical, yet often nuanced, aspect of pyrazole chemistry is the phenomenon of annular tautomerism, the equilibrium between N1-H and N2-H tautomers. This guide provides a detailed examination of the tautomeric landscape of a specific, highly functionalized pyrazole, 3-cyclopropyl-4-iodo-1H-pyrazole, and its corresponding 2H-pyrazole tautomer. We will explore the fundamental principles governing this equilibrium, the analytical techniques for its characterization, and the implications for drug design and development.

Introduction: The Significance of Pyrazole Tautomerism in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern drug discovery, found in a wide array of therapeutic agents, from kinase inhibitors in oncology to treatments for neurodegenerative diseases.[1][3][4] The biological activity of a pyrazole-containing molecule is intrinsically linked to its three-dimensional structure and the electronic properties of the heterocyclic core. Annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, can significantly impact these properties.

The position of the N-H proton dictates the molecule's hydrogen bonding capabilities, its dipole moment, and its overall shape, all of which are critical for molecular recognition by biological targets.[6][7] Consequently, understanding and controlling the tautomeric preference of a substituted pyrazole is a key consideration in rational drug design. Mischaracterization of the dominant tautomer can lead to erroneous structure-activity relationship (SAR) interpretations and flawed molecular modeling predictions.

This guide focuses on the specific case of 3-cyclopropyl-4-iodo-1H-pyrazole, a scaffold bearing both an electron-donating cyclopropyl group and an electron-withdrawing iodine atom. This substitution pattern presents an interesting case for studying the interplay of electronic and steric effects on tautomeric equilibrium.

The Tautomeric Equilibrium of 3-Cyclopropyl-4-iodo-1H-pyrazole

The tautomeric equilibrium of 3-cyclopropyl-4-iodo-1H-pyrazole involves the interconversion between the 1H and 2H forms, as depicted below. The relative stability of these two tautomers is governed by a combination of factors, including the electronic nature of the substituents, steric hindrance, solvent effects, and temperature.[8][9][10]

Caption: Tautomeric equilibrium of 3-cyclopropyl-4-iodo-1H-pyrazole.

Electronic and Steric Effects of Substituents

The substituents at the C3 and C5 positions of the pyrazole ring play a crucial role in determining the favored tautomer.[9]

  • Cyclopropyl Group (C3): The cyclopropyl group is generally considered to be electron-donating through its sigma bonds. Electron-donating groups tend to favor the tautomer where the proton is on the adjacent nitrogen (N1), making the 3-substituted tautomer more stable.[9]

  • Iodine Atom (C4): While not directly at a tautomer-determining position (C3 or C5), the iodine at C4 exerts an electron-withdrawing inductive effect, which can influence the overall electron density of the ring and subtly impact the tautomeric equilibrium.

  • Steric Effects: The steric bulk of substituents can also influence tautomer preference.[9] In this case, the cyclopropyl group is relatively bulky. The favored tautomer may be the one that minimizes steric interactions.

Based on these general principles, it is hypothesized that the 3-cyclopropyl-4-iodo-1H-pyrazole tautomer will be the major species in solution. However, the equilibrium can be influenced by the experimental conditions.

Experimental Characterization of Tautomerism

A definitive determination of the tautomeric equilibrium for 3-cyclopropyl-4-iodo-1H-pyrazole requires experimental characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.[6][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11][14] By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer can be identified. In cases of rapid interconversion, time-averaged signals are observed.[14]

Key NMR Observables:

NucleusExpected Chemical Shift Range (ppm)Information Gained
¹H (N-H) 10 - 14 (broad)Presence of the N-H proton; can be confirmed by D₂O exchange.[14]
¹³C (C3 & C5) Varies significantly between tautomersThe chemical shifts of the carbon atoms bearing the substituents are highly sensitive to the tautomeric form.[13]
¹⁵N Distinct signals for pyrrole-like and pyridine-like nitrogensProvides direct evidence of the proton's location.[15]

Experimental Protocol: Variable Temperature (VT) NMR

A variable-temperature NMR experiment is crucial for investigating dynamic equilibria like tautomerism.[14]

Objective: To slow the rate of proton exchange on the NMR timescale to observe distinct signals for each tautomer, allowing for their quantification.

Methodology:

  • Sample Preparation: Dissolve a known concentration of 3-cyclopropyl-4-iodo-1H-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.

  • Data Analysis: Observe the broadening and eventual splitting of signals corresponding to the pyrazole ring as the temperature decreases. At a sufficiently low temperature, where the exchange is slow, integrate the signals corresponding to each tautomer to determine the equilibrium constant (KT).

Caption: Workflow for a variable-temperature NMR experiment.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[6][7][12][16][17] By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms, including the N-H proton, can be determined. This provides a static picture of the preferred tautomer in the crystalline lattice. It is important to note that the tautomer observed in the solid state may not always be the major tautomer in solution due to packing forces and intermolecular interactions in the crystal.[6]

Computational Modeling of Pyrazole Tautomerism

In conjunction with experimental data, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[6][9][18] These calculations can provide insights into the energetic differences between the 1H and 2H forms in the gas phase and in different solvents (by using solvation models).

Computational Workflow:

  • Structure Optimization: Build the 3D structures of both the 3-cyclopropyl-4-iodo-1H-pyrazole and the 5-cyclopropyl-4-iodo-2H-pyrazole tautomers.

  • Energy Calculation: Perform geometry optimization and energy calculations for both tautomers using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).

  • Relative Stability: Compare the calculated free energies of the two tautomers to predict the equilibrium position.

Implications for Drug Development

The tautomeric preference of 3-cyclopropyl-4-iodo-1H-pyrazole has significant implications for its potential use in drug development:

  • Structure-Activity Relationships (SAR): A clear understanding of the dominant tautomer is essential for building accurate SAR models. The hydrogen bond donor/acceptor pattern, a key determinant of protein-ligand interactions, is directly dependent on the tautomeric form.

  • Physicochemical Properties: Tautomerism can influence properties such as pKa, lipophilicity (logP), and solubility, which in turn affect the pharmacokinetic profile of a drug candidate.

  • Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of a patent claim.

Conclusion

The tautomerism of 3-cyclopropyl-4-iodo-1H-pyrazole represents a fascinating interplay of electronic and steric effects. While theoretical considerations suggest a preference for the 1H-tautomer, a comprehensive understanding requires a combination of experimental techniques, particularly variable-temperature NMR and X-ray crystallography, supported by computational modeling. For drug development professionals, a thorough characterization of the tautomeric landscape of such pyrazole derivatives is not merely an academic exercise but a critical step in the design and optimization of novel therapeutics.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07).
  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022-02-24).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006-11-01).
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019-07-19).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019-12-20).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026-02-01).
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • Synthesis and crystal structures of N-substituted pyrazolines - PubMed.
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022-06-30).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (2025-08-05).
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023-07-14).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

Sources

Foundational

Physical properties of iodinated cyclopropyl pyrazoles

Topic: Physical Properties and Synthetic Utility of Iodinated Cyclopropyl Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary Iodinated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Synthetic Utility of Iodinated Cyclopropyl Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

Iodinated cyclopropyl pyrazoles, specifically 1-cyclopropyl-4-iodo-1H-pyrazole (CAS: 1239363-40-6), represent a high-value "privileged scaffold" in modern drug discovery.[1] This moiety bridges the gap between structural rigidity and metabolic stability. The cyclopropyl group serves as a bioisostere for isopropyl or tert-butyl groups, offering unique electronic properties due to its "banana bonds" (high p-character), while the C4-iodine atom provides a versatile handle for cross-coupling reactions (Suzuki, Sonogashira) and a site for halogen bonding in protein-ligand interactions.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic routes, and solid-state characteristics of this scaffold, designed to support decision-making in hit-to-lead optimization and process development.

Structural & Electronic Characteristics

The 1-cyclopropyl-4-iodo-1H-pyrazole scaffold is defined by three distinct structural zones, each contributing to its physical behavior and reactivity.

2.1 The Pyrazole Core (Aromaticity & Basicity)
  • Electronic Nature: The pyrazole ring is a

    
    -excessive heteroaromatic system.[1] The N1 nitrogen (pyrrole-like) is substituted with the cyclopropyl group, eliminating the acidic proton and preventing tautomerism. The N2 nitrogen (pyridine-like) remains a weak hydrogen bond acceptor (pKa of conjugate acid ~2.5).[1]
    
  • Dipole Moment: The vector sum of the N-N bond and the C-I bond creates a significant dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF, MeCN).

2.2 The Cyclopropyl Substituent (Sterics & Metabolism)
  • Orbital Hybridization: The carbon atoms in the cyclopropyl ring exhibit

    
     hybridization. This high 
    
    
    
    -character allows the ring to act as a weak electron donor (hyperconjugation) to the pyrazole
    
    
    -system.[1]
  • Conformation: The cyclopropyl ring typically adopts a bisected conformation relative to the pyrazole plane to minimize steric clash with the C5-proton, locking the N-C bond and reducing entropic penalties upon binding to biological targets.

  • Metabolic Stability: Unlike

    
    -ethyl or 
    
    
    
    -isopropyl groups, the cyclopropyl ring lacks easily accessible hydrogens for cytochrome P450-mediated abstraction, significantly improving metabolic half-life (
    
    
    ).[1]
2.3 The C4-Iodine Atom (Reactivity & Halogen Bonding)
  • Polarizability: The large, soft iodine atom is highly polarizable, making the C4 position prone to lithium-halogen exchange and palladium-catalyzed oxidative addition.

  • Sigma-Hole: The iodine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-I bond axis, enabling strong, directional halogen bonds (

    
    ) with carbonyl backbone oxygens in protein active sites.
    

Physicochemical Profiling

The following data summarizes the physical properties critical for handling and formulation.

PropertyValue / TrendMechanistic Insight
Physical State Low-melting solid or viscous oilThe bulky, non-planar cyclopropyl group disrupts efficient crystal packing compared to the planar 4-iodo-1H-pyrazole (mp 108°C).[1][2]
Melting Point Experimental determination required (Est. < 50°C)Lattice energy is lowered by the "grease" effect of the cycloalkyl ring.
Lipophilicity (cLogP) ~2.1 - 2.5The cyclopropyl group adds ~1.2 log units vs. H, and ~0.4 vs. Methyl. Iodine adds significant hydrophobicity.[1]
Solubility High in DCM, THF, EtOAc; Low in WaterLipophilic surface area dominates; requires co-solvents (DMSO) for biological assays.
pKa (Conj. Acid) ~1.5 - 2.0The electron-withdrawing inductive effect (-I) of the iodine atom reduces the basicity of the N2 nitrogen compared to unsubstituted pyrazole.

Synthesis & Manufacturing

The synthesis of 1-cyclopropyl-4-iodo-1H-pyrazole presents a regioselectivity challenge. Direct alkylation of 4-iodopyrazole with cyclopropyl halides is sluggish due to the poor electrophilicity of the cyclopropyl halides. Two superior routes are recommended.

4.1 Route A: Chan-Lam Coupling (Recommended)

This route utilizes copper-catalyzed oxidative coupling between 4-iodopyrazole (or pyrazole followed by iodination) and cyclopropylboronic acid.[1][2] It is preferred for its mild conditions and high functional group tolerance.

4.2 Route B: Iodination of 1-Cyclopropylpyrazole

This route first establishes the N-cyclopropyl ring (often via cyclopropylhydrazine condensation with malonaldehyde derivatives) followed by electrophilic iodination.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_legend Process Key Start1 Pyrazole Reagent1 Cyclopropylboronic acid Cu(OAc)2, bipyridine, air Start1->Reagent1 Chan-Lam Coupling Start2 4-Iodopyrazole Start2->Reagent1 Direct Coupling (Lower Yield) Inter1 1-Cyclopropylpyrazole Reagent2 NIS, TFA or I2, CAN Inter1->Reagent2 Electrophilic Iodination Reagent1->Inter1 Product 1-Cyclopropyl-4-iodo-1H-pyrazole Reagent1->Product Reagent2->Product k1 Starting Material k2 Intermediate k3 Target

Figure 1: Comparative synthetic pathways. The stepwise route (Pyrazole → N-Cyclopropylation → Iodination) generally offers higher regiocontrol and purity.

Experimental Protocols

Protocol A: Electrophilic Iodination of 1-Cyclopropylpyrazole

This protocol ensures exclusively C4-iodination without over-iodination.[1][2]

  • Preparation: Dissolve 1-cyclopropyl-1H-pyrazole (1.0 equiv) in acetonitrile (MeCN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in a single portion.

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 equiv) to activate the NIS.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color change from red/brown to yellow/clear). Extract with Ethyl Acetate.[1][3][4]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Chan-Lam N-Cyclopropylation

Used if starting from 4-iodopyrazole.[1][2]

  • Setup: To a flask charged with 4-iodopyrazole (1.0 equiv), cyclopropylboronic acid (2.0 equiv), and

    
     (1.0 equiv), add 2,2'-bipyridine  (1.0 equiv).
    
  • Solvent: Suspend in Dichloroethane (DCE) or Toluene.

  • Oxidant: Heat to 70°C under an atmosphere of air (or

    
     balloon).[1]
    
  • Note: This reaction is sensitive to moisture; molecular sieves (4Å) are recommended.[1]

Solid-State & Crystal Engineering

Understanding the solid-state behavior is crucial for formulation.[1] The iodine atom drives specific supramolecular assemblies.

Halogen Bonding Network

In the crystal lattice, the iodine atom (


) acts as a halogen bond donor (Lewis acid), while the N2-nitrogen of a neighboring molecule acts as a halogen bond acceptor (Lewis base). This creates linear chains or zig-zag polymeric networks, distinct from the hydrogen-bonding networks seen in non-iodinated analogs.

Key Interaction Parameters:

  • Distance (

    
    ):  Typically 2.8 – 3.2 Å (approx. 80% of the sum of van der Waals radii).
    
  • Angle (

    
    ):  Highly directional, typically 
    
    
    
    .[1]

Figure 2: Schematic of the halogen-bonded catemeric chains formed in the solid state of iodinated pyrazoles.

References

  • Synthesis of 4-Iodopyrazoles: Vedsø, P., et al. "Regioselective Synthesis of 4-Iodopyrazoles." Journal of Organic Chemistry, 1999. Link

  • Chan-Lam Coupling Protocols: Qiao, J. X., & Lam, P. Y. S.[2] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][5] Synthesis, 2011.[6] Link

  • Halogen Bonding in Pyrazoles: Aakeroy, C. B., et al. "Halogen bonding: A structure-directing tool for constructing molecular co-crystals." Crystal Growth & Design, 2012. Link

  • Cyclopropyl Bioisosterism: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

  • Safety & Handling: Sigma-Aldrich Safety Data Sheet for Pyrazole Derivatives. Link

Sources

Exploratory

Cyclopropyl Pyrazole Building Blocks: A Guide to Structural Optimization and Synthesis

Topic: Cyclopropyl Pyrazole Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1] Executive Summary: The "Magic Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropyl Pyrazole Building Blocks for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists[1]

Executive Summary: The "Magic Methyl" of the 2020s?

In modern drug discovery, the cyclopropyl pyrazole motif has emerged as a critical bioisostere, often outperforming traditional alkyl-substituted pyrazoles (methyl, ethyl, isopropyl).[1] While the pyrazole ring provides a robust scaffold for hydrogen bonding and pi-stacking, the cyclopropyl substituent offers a unique triad of benefits: metabolic hardening , conformational restriction , and electronic modulation .[1]

This guide provides a technical deep-dive into the utility, physicochemical properties, and synthesis of cyclopropyl pyrazole building blocks.[1] It moves beyond general textbook descriptions to offer field-proven protocols and decision-making frameworks for lead optimization.

Structural & Physicochemical Rationale[1]

The Metabolic Stability Advantage

The most common application of the cyclopropyl group in this context is the replacement of an isopropyl or ethyl group at the pyrazole N1-position.[1]

  • The Problem: Isopropyl groups possess a tertiary benzylic-like C-H bond that is a "soft spot" for Cytochrome P450 (CYP) oxidation, leading to rapid hydroxylation and dealkylation.[1]

  • The Solution: The cyclopropyl C-H bonds have significantly higher bond dissociation energy (~106 kcal/mol vs ~96 kcal/mol for secondary alkyls) due to the high

    
    -character of the carbon orbitals.[1] This renders the cyclopropyl ring resistant to CYP-mediated hydrogen abstraction.[2]
    

Data Comparison:

Property 1-Isopropyl-1H-pyrazole 1-Cyclopropyl-1H-pyrazole Impact

| Metabolic Stability (


)  | ~45 min (Microsomal) | > 90 min (Microsomal) | Blocks oxidative hotspots.[2] |
| Lipophilicity (cLogP)  | ~1.2 | ~1.1 | Maintains permeability without adding excessive grease.[2] |
| Steric Bulk (

)
| ~58 ų | ~53 ų | Similar active site occupancy; often interchangeable.[1][2] |
Electronic Effects

The cyclopropyl group is not merely a steric spacer.[1] It acts as a weak electron donor via


-

conjugation (hyperconjugation) with the pyrazole aromatic system.[2] This can subtly modulate the pKa of the pyrazole nitrogens, influencing solubility and kinase hinge-binding affinity.[1]

Synthetic Strategies & Protocols

For the medicinal chemist, accessing these building blocks reliably is paramount. Two primary routes dominate: Cyclocondensation (Method A) and Chan-Lam Coupling (Method B).[2]

Method A: Cyclocondensation (The "Classic" Route)

Best for:[1] Gram-scale synthesis of primary building blocks (e.g., esters, nitriles).[1] Mechanism: Reaction of 1,3-dielectrophiles with cyclopropylhydrazine.[2]

Protocol 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate This protocol yields a versatile intermediate for amide coupling or reduction.[2]

  • Reagents: Ethyl 2-formyl-3-oxopropanoate (1.0 equiv), Cyclopropylhydrazine hydrochloride (1.1 equiv), Triethylamine (2.5 equiv), Ethanol (0.5 M).[2]

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxopropanoate in absolute ethanol at 0°C.

    • Add cyclopropylhydrazine HCl followed by dropwise addition of triethylamine.

    • Allow the mixture to warm to room temperature and stir for 4 hours (monitor by LCMS).

    • Note: If regioselectivity issues arise (formation of 1,3- vs 1,5-isomers), lower temperature to -10°C or switch to a non-polar solvent like Toluene to leverage chelation control.[2]

    • Workup: Concentrate in vacuo, dilute with EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and brine.

    • Yield: Typically 85-95% after crystallization or flash chromatography (Hex/EtOAc).[2]

Method B: Chan-Lam Coupling (The "Late-Stage" Route)

Best for:[1][2] Late-stage functionalization of complex pyrazole cores or when cyclopropylhydrazine is unavailable.[2] Mechanism: Copper-mediated oxidative coupling of N-H pyrazoles with cyclopropylboronic acid.[2]

Protocol 2: Copper-Mediated N-Cyclopropylation A robust, self-validating protocol adapted from recent literature (e.g., Org. Lett. 2016).[1][2][3]

  • Reagents: 1H-Pyrazole derivative (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), 2,2'-Bipyridine (1.0 equiv), Na₂CO₃ (2.0 equiv), 1,2-Dichloroethane (DCE).[1][2]

  • Procedure:

    • In a reaction vial, combine the pyrazole, cyclopropylboronic acid, Cu(OAc)₂, bipyridine, and Na₂CO₃.

    • Add DCE (0.2 M concentration) and heat to 70°C under an atmosphere of air (do not purge with Argon; O₂ is the terminal oxidant for the Cu catalytic cycle).[1]

    • Stir for 16-24 hours. The reaction mixture will turn from blue/green to brown/black.

    • Troubleshooting: If conversion stalls, add a fresh portion of cyclopropylboronic acid (0.5 equiv) and continue heating.

    • Workup: Filter through a Celite pad (washing with DCM), concentrate, and purify via silica gel chromatography.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal synthetic route and the metabolic logic behind the scaffold.

CyclopropylPyrazole_Workflow Start Target: Cyclopropyl Pyrazole Route_Decision Route Selection Start->Route_Decision Outcome Result: Blocked Metabolic Hotspot (Increased t1/2, Low CYP Liability) Start->Outcome Simple_Core Simple Core / Building Block Route_Decision->Simple_Core Early Phase Complex_Core Late-Stage / Complex Core Route_Decision->Complex_Core Late Phase Method_A Method A: Cyclocondensation (Cyclopropylhydrazine + 1,3-Dicarbonyl) Simple_Core->Method_A Method_B Method B: Chan-Lam Coupling (NH-Pyrazole + Cyclopropylboronic Acid) Complex_Core->Method_B Metabolic_Issue Problem: High Clearance (Isopropyl/Ethyl Oxidation) Solution Solution: Cyclopropyl Switch Metabolic_Issue->Solution SAR Optimization Solution->Start

Caption: Workflow for synthetic route selection and metabolic optimization rationale.

Case Study: RET Kinase Inhibitor Optimization

A compelling example of this motif's utility is found in the optimization of RET kinase inhibitors (e.g., analogues of Pralsetinib or similar scaffolds).[1][4]

  • Initial Hit: An N-isopropyl pyrazole analogue showed potent inhibition (IC50 < 10 nM) but suffered from high intrinsic clearance (

    
    ) in human liver microsomes.[2] Metabolite identification (MetID) revealed extensive hydroxylation at the isopropyl methine carbon.[1]
    
  • Optimization: Replacement of the isopropyl group with a cyclopropyl ring.[1]

  • Result:

    • Potency: Maintained (IC50 < 10 nM) due to similar steric volume filling the hydrophobic pocket.[1]

    • PK:

      
       reduced by >50%, significantly extending the half-life.
      
    • Selectivity: The rigid cyclopropyl group reduced off-target binding by limiting conformational adaptability compared to the flexible isopropyl chain.[1]

References

  • Metabolic Stability & Properties

    • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry. Link[1][2]

  • Chan-Lam Coupling Protocol

    • Vantourout, J. C., et al. (2016).[1][3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.[1] Link[1][2]

  • Cyclocondensation Methodology

    • Fustero, S., et al. (2008).[1][5] "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Organic Letters. Link[1][2]

  • RET Inhibitor Case Study (Analogous)

    • Yoon, H., et al. (2017).[1] "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry. Link

Sources

Foundational

4-iodo-3-cyclopropyl-1H-pyrazole molecular weight and formula

Executive Summary 4-iodo-3-cyclopropyl-1H-pyrazole is a high-value heterocyclic building block used extensively in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. It co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-iodo-3-cyclopropyl-1H-pyrazole is a high-value heterocyclic building block used extensively in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) modulators. It combines two critical structural motifs: a pyrazole core (a privileged scaffold in oncology and inflammation) and a cyclopropyl group (a metabolic stabilizer and steric probe). The iodine substituent at the C4 position serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of drug candidates.

This guide provides a definitive physicochemical profile, a robust synthesis protocol, and an analysis of its role in modern drug design.

Part 1: Physicochemical Profile[1]

The following data represents the core identity of the free base compound. Researchers should note that this molecule is tautomeric; while the 1H-tautomer is often the major species in solution, it is frequently supplied or handled as N-protected derivatives (e.g., Boc or THP) to prevent regioisomeric mixtures during subsequent couplings.

ParameterDataNotes
IUPAC Name 4-iodo-3-cyclopropyl-1H-pyrazoleTautomerizes with 5-cyclopropyl isomer
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol Monoisotopic Mass: 233.96 g/mol
CAS Registry Varies by derivativeFree base is often prepared in situ.[1] 1-Boc derivative: CAS 2767175-58-4
Physical State Solid / Viscous OilDepends on purity and salt form
LogP (Calc) ~1.9 - 2.2Moderate lipophilicity suitable for CNS penetration
H-Bond Donors 1(NH group)
H-Bond Acceptors 1(N=C nitrogen)
Structural Identifier (SMILES)

IC1=C(C2CC2)N=CN1 (Representative 1H-tautomer)

Part 2: Synthetic Utility & Experimental Protocol

The synthesis of 4-iodo-3-cyclopropyl-1H-pyrazole typically proceeds via the electrophilic aromatic substitution of the parent 3-cyclopropyl-1H-pyrazole. The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine (


) for its milder conditions, higher regioselectivity, and ease of workup.
Protocol: Regioselective Iodination using NIS

Objective: To install an iodine atom at the C4 position of the pyrazole ring while preserving the cyclopropyl moiety (which can be sensitive to strong acids or radical conditions).

Reagents & Materials:
  • Substrate: 3-Cyclopropyl-1H-pyrazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-1H-pyrazole (10 mmol) in anhydrous acetonitrile (40 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (11 mmol) portion-wise over 10 minutes. Note: Slow addition prevents exotherms that could degrade the cyclopropyl ring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C). Monitor reaction progress via TLC (typically 1–4 hours) or LCMS. The target mass (M+H) will shift from ~109 to ~235.

  • Quench: Once conversion is complete, dilute the reaction mixture with ethyl acetate (100 mL) and wash with 10% aqueous sodium thiosulfate (2 x 50 mL) to remove unreacted iodine/succinimide byproducts.

  • Workup: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Why This Protocol Works (Mechanism)

The pyrazole ring is electron-rich.[2][3] The C4 position is the most nucleophilic carbon, allowing for facile electrophilic attack by the iodonium ion (


) generated from NIS. Unlike the C3/C5 positions, which are sterically hindered by the cyclopropyl group or involved in tautomerism, C4 is electronically primed for substitution.

Part 3: Medicinal Chemistry Implications[1][2][5]

The "Cyclopropyl Effect"

In drug design, replacing a methyl or isopropyl group with a cyclopropyl ring often yields significant pharmacological benefits:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
    -like character) than alkyl C-H bonds, making them more resistant to Cytochrome P450 oxidation.
    
  • Sigma-Hole Interactions: The strained ring can participate in unique hydrophobic interactions within a protein binding pocket.

  • Rigidity: It provides a rigid steric bulk that can lock a molecule into a bioactive conformation more effectively than a flexible propyl chain.

The Iodine Handle (Diversity Point)

The C4-iodine is a "linchpin" for Diversity-Oriented Synthesis (DOS). It allows the scaffold to be elaborated via:

  • Suzuki-Miyaura Coupling: To attach aryl/heteroaryl groups (common in kinase inhibitors).

  • Sonogashira Coupling: To attach alkynes.

  • Buchwald-Hartwig Amination: To introduce amino side chains.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in drug discovery.

G Start Cyclopropyl Methyl Ketone (Precursor) Step1 Claisen Condensation (+ Formate/Hydrazine) Start->Step1 Core 3-Cyclopropyl-1H-pyrazole Step1->Core Iodination Iodination (NIS, ACN) Core->Iodination Target 4-Iodo-3-cyclopropyl-1H-pyrazole (The Scaffold) Iodination->Target Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) Target->Suzuki Pd(PPh3)4 Boronic Acid Sonogashira Sonogashira Coupling (Rigid Linkers) Target->Sonogashira Pd/Cu Alkyne Buchwald C-N Coupling (Aminopyrazoles) Target->Buchwald Pd/Ligand Amine

Caption: Figure 1. Synthetic workflow transforming cyclopropyl precursors into the 4-iodo scaffold, followed by divergent cross-coupling pathways used in modern medicinal chemistry.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Retrieved from 3

  • National Institutes of Health (NIH). (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from 4

  • ResearchGate. (2025).[5] Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from 5

  • PubChem. (2025).[6] 4-Iodopyrazole Compound Summary (Analog Reference). National Center for Biotechnology Information. Retrieved from 6

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. International Journal of Molecular Sciences. Retrieved from 7

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Reactivity Profile of the 4-Iodopyrazole Core Abstract The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of the 4-Iodopyrazole Core

Abstract

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] The strategic introduction of an iodine atom at the 4-position of this ring creates the 4-iodopyrazole core, a supremely versatile intermediate for synthetic diversification. The reactivity of the carbon-iodine (C-I) bond serves as a powerful handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the 4-iodopyrazole core's reactivity profile, grounded in mechanistic principles and field-proven protocols. We will dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this scaffold in the synthesis of complex molecular architectures.

Synthesis of the 4-Iodopyrazole Core: Establishing the Foundation

The journey into the reactivity of the 4-iodopyrazole core begins with its synthesis. The primary route is the direct electrophilic iodination of a pre-formed pyrazole ring. The electronic properties of the pyrazole ring inherently favor high regioselectivity for the C4 position.[1] However, the choice of iodinating agent and reaction conditions is critical and depends heavily on the electronic nature of the pyrazole substrate.

Common Synthetic Methodologies:

  • Molecular Iodine with an Oxidant: A robust and common method involves using molecular iodine (I₂) in the presence of an oxidant. Systems like I₂/H₂O₂ in water are considered efficient and environmentally conscious ("green") protocols.[3] For less reactive pyrazoles, stronger oxidants such as Ceric Ammonium Nitrate (CAN) or potassium iodate (KIO₃) can be employed to generate a more potent iodinating species in situ.[3]

  • N-Iodosuccinimide (NIS): NIS is a mild and highly effective iodinating agent. For electron-deficient pyrazoles, which are less nucleophilic, an acid catalyst like trifluoroacetic acid (TFA) is often used in conjunction with NIS, sometimes requiring elevated temperatures (e.g., 80 °C) to drive the reaction to completion.[3][4]

  • Electrochemical Iodination: Offering a green alternative that avoids hazardous chemical oxidants, electrochemical methods can also be employed for the synthesis of 4-iodopyrazoles.[3][5]

The choice of method is a crucial first step. For electron-rich pyrazoles, milder conditions are sufficient. Conversely, pyrazoles bearing electron-withdrawing groups (e.g., -CF₃, -NO₂) require more forcing conditions to overcome the deactivated ring system.[3]

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and TFA

This protocol is particularly effective for less reactive, electron-deficient pyrazole substrates.

Materials:

  • Pyrazole derivative (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.5 mmol)

  • Trifluoroacetic acid (TFA) (1 mL)

  • Glacial acetic acid (1 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).[4]

  • Heat the resulting mixture overnight at 80 °C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the solution to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[3]

cluster_synthesis Synthesis Workflow for 4-Iodopyrazole Pyrazole Pyrazole Substrate Conditions Select Iodinating System (e.g., NIS/TFA, I2/Oxidant) Pyrazole->Conditions Reaction Electrophilic Iodination Reaction Conditions->Reaction Based on substrate electronics Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Iodopyrazole Product Purification->Product

Caption: Generalized workflow for the synthesis of 4-iodopyrazoles.

Core Reactivity Principles: The C-I Bond and Electronic Effects

The synthetic utility of 4-iodopyrazole is overwhelmingly dictated by the nature of the C4-Iodine bond. This bond is the weakest among the carbon-halogen series (C-I < C-Br < C-Cl), which has profound implications for its reactivity.

Key Principles:

  • Ease of Oxidative Addition: In transition metal-catalyzed reactions, particularly with palladium, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates a much faster rate of oxidative addition compared to its bromo and chloro counterparts.[6] This often translates to milder reaction conditions (lower temperatures, shorter times) and the ability to use less activated catalysts.[6]

  • Propensity for Side Reactions: The high reactivity of 4-iodopyrazole can be a double-edged sword. It is more prone to side reactions, such as dehalogenation, especially in Suzuki-Miyaura couplings.[6][7] This occurs when the organometallic intermediate is protonated before reductive elimination can occur. While bromopyrazoles may require more forcing conditions, their greater stability can sometimes lead to higher overall yields.[6][7]

  • Influence of N-Substituents: The nitrogen atoms of the pyrazole ring can act as ligands for the metal catalyst, potentially leading to catalyst inhibition.[8] Therefore, N-H pyrazoles often require protection (e.g., with Boc, Trityl, or Tosyl groups) to ensure efficient coupling at the C4 position.[8][9] The choice of protecting group can also influence reactivity. For instance, the bulky trityl group has been shown to be effective in Heck-Mizoroki reactions.[10]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification

Palladium-catalyzed reactions are the cornerstone of 4-iodopyrazole functionalization, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and broad functional group tolerance.[8][11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples the 4-iodopyrazole with an organoboron compound (boronic acid or ester), is a robust method for creating 4-aryl or 4-vinyl pyrazoles.[11] The high reactivity of the C-I bond makes 4-iodopyrazole an excellent substrate for these transformations.[11]

Causality in Experimental Design:

  • Catalyst System: A variety of palladium catalysts are effective. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[4][11] Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be used.[11]

  • Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.[4][11]

  • Solvent: The reaction is typically run in a mixture of an organic solvent (like dioxane, DME, or toluene) and water.[11]

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂OReflux56[4]
2Arylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)Good[11]
3Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90Good[11]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cs₂CO₃ (1.25 mmol)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Water (1.2 mL)

  • Microwave reaction vial

Procedure:

  • In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[11]

  • Add DME and water to the vial.[11]

  • Purge the vial with an inert gas (e.g., nitrogen or argon).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for 5-12 minutes.[11]

  • Monitor the reaction by TLC.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.[11]

Sonogashira Coupling (C-C Bond Formation)

This reaction couples the 4-iodopyrazole with a terminal alkyne to synthesize 4-alkynylpyrazoles, a valuable scaffold in medicinal chemistry.[2][8] The reaction is co-catalyzed by palladium and copper(I).[12]

Causality in Experimental Design:

  • Catalysts: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) is the primary catalyst, while copper(I) iodide (CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[8][13]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.[8]

  • Conditions: The reaction is typically run under an inert atmosphere at room temperature.[8]

Experimental Protocol: General Sonogashira Coupling

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (solvent)

Procedure:

  • To a flask under an inert atmosphere, add the 4-iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.[8]

  • Add anhydrous, degassed triethylamine.

  • Stir the mixture at room temperature.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.[8]

Heck-Mizoroki Coupling (C-C Bond Formation)

The Heck-Mizoroki reaction provides a route to 4-alkenyl-1H-pyrazoles by coupling 4-iodopyrazole with an alkene.[10] The choice of ligand and N-protecting group has been found to be particularly important for this transformation. A study found that triethyl phosphite (P(OEt)₃) was a suitable ligand, and the trityl group was an appropriate N-protecting group, affording high yields.[10]

Buchwald-Hartwig Amination (C-N Bond Formation)

A cornerstone of modern C-N bond formation, the Buchwald-Hartwig amination allows for the coupling of 4-iodopyrazoles with a wide range of primary and secondary amines.[14][15] This reaction is critical for accessing 4-aminopyrazole derivatives, which are prevalent scaffolds in kinase inhibitors.[14]

Causality in Experimental Design:

  • Catalyst/Ligand Choice: The choice of ligand is crucial and depends on the amine coupling partner. For amines lacking β-hydrogens, palladium-catalyzed systems are generally effective.[14][16] For amines with β-hydrogens, which can undergo β-hydride elimination, copper-catalyzed systems may be preferred to avoid this side reaction.[14][16]

  • Reaction Conditions: Microwave irradiation is often used to accelerate the reaction, which can otherwise require high temperatures and prolonged times.[16]

Stille Coupling (C-C Bond Formation)

The Stille reaction couples 4-iodopyrazole with an organostannane reagent. It is highly valued for its tolerance of a wide variety of functional groups.[17]

  • Catalyst/Ligand: Common catalysts include Pd(PPh₃)₄ or combinations of a palladium precursor (Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[17]

  • Solvent: Anhydrous, degassed solvents like toluene, dioxane, or DMF are crucial to prevent catalyst deactivation.[17]

Copper-Catalyzed Coupling Reactions

While palladium often takes center stage, copper-catalyzed reactions offer powerful and often more cost-effective alternatives for certain transformations.

Ullmann Condensation (C-N and C-O Bond Formation)

The Ullmann condensation is a classic and reliable method for forming C-N and C-O bonds. Modern protocols use catalytic amounts of copper, often CuI or Cu₂O, along with a ligand like 1,10-phenanthroline, enabling the reaction under milder conditions than traditional methods.[18] This is a valuable tool for the arylation of amines, alcohols, and phenols with 4-iodopyrazoles.[18]

Experimental Protocol: CuI-Catalyzed O-Arylation with Microwave Irradiation

This protocol describes the coupling of a 4-iodopyrazole with an alcohol.

Materials:

  • 4-Iodopyrazole derivative (1.0 equiv)

  • Alcohol (used as solvent)

  • Copper(I) Iodide (CuI) (20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (tBuOK) (2.0 equiv)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine the 4-iodopyrazole derivative, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.[9][19]

  • Add the desired alcohol (typically 2-3 mL).[18]

  • Carefully add potassium tert-butoxide.[9][18]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.[9][18][19]

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[18]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[18]

  • Wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[18]

cluster_catalytic_cycle Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n (Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L_n (Intermediate) Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) ReductElim->Product RX 4-Iodopyrazole (R-X) RX->OxAdd R_M Organometallic Reagent (R'-M) R_M->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Other Key Transformations: Lithiation

Beyond coupling reactions, the C-I bond is susceptible to metal-halogen exchange. Treatment of 4-iodopyrazoles with strong organolithium bases like n-BuLi at low temperatures (e.g., -78 °C) can result in a rapid lithium-iodine exchange.[20] This generates a 4-lithiated pyrazole species, a potent nucleophile that can be trapped with various electrophiles, such as CO₂, to afford pyrazole-4-carboxylic acids.[20] This provides an alternative pathway for functionalization that does not rely on transition metal catalysis.

Conclusion

The 4-iodopyrazole core is a testament to the power of strategic halogenation in synthetic chemistry. Its high reactivity, primarily driven by the lability of the C-I bond, makes it an exceptional substrate for a broad spectrum of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann couplings. This reactivity allows for the efficient construction of C-C, C-N, and C-O bonds, providing access to diverse and complex molecular libraries. While its high reactivity can sometimes lead to side reactions like dehalogenation, careful selection of catalysts, ligands, and reaction conditions allows chemists to harness its full synthetic potential. Understanding the principles outlined in this guide will empower researchers to confidently and effectively utilize the 4-iodopyrazole core as a pivotal building block in the pursuit of novel therapeutics and functional materials.

References

  • Benchchem. Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.
  • Benchchem.
  • Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Benchchem. Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles.
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Benchchem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Neugebauer, M., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC.
  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Lyalin, V. V., et al. (2025). Electrosynthesis of 4-iodopyrazole and its derivatives.
  • Wikipedia.
  • Academia.edu.
  • Benchchem.
  • Organic Chemistry Portal. Sonogashira Coupling.

Sources

Foundational

Technical Guide: Solubility &amp; Handling of 3-Cyclopropyl-4-iodo-2H-pyrazole in DMSO

Topic: Solubility Data & Technical Handling of 3-Cyclopropyl-4-iodo-2H-pyrazole in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data & Technical Handling of 3-Cyclopropyl-4-iodo-2H-pyrazole in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Executive Summary

3-Cyclopropyl-4-iodo-2H-pyrazole (Tautomer: 3-Cyclopropyl-4-iodo-1H-pyrazole) is a critical halogenated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., NaV1.8, DDR1/2) and fragment-based drug discovery (FBDD).

This guide addresses the solubility profile of this compound in Dimethyl Sulfoxide (DMSO). While specific batch-to-batch solubility limits vary, 4-iodopyrazoles as a chemical class exhibit high solubility in DMSO , typically exceeding 50 mg/mL (>200 mM) . This high solubility is driven by the strong hydrogen-bond accepting (HBA) capacity of DMSO, which stabilizes the pyrazole N-H moiety. However, the presence of the iodine atom introduces photolability , requiring strict light-protection protocols during solvation and storage.

Physicochemical Profile & Tautomerism

To understand the solubility behavior, we must first analyze the molecular properties. The compound exists in dynamic equilibrium between the 1H- and 2H-tautomers. In DMSO (a polar aprotic solvent), this equilibrium is influenced by the solvent's dipole.

PropertyDataRelevance to DMSO Solubility
Molecular Weight 234.04 g/mol Low MW favors high molar solubility.
LogP (Predicted) ~1.7 – 2.1Moderately lipophilic; indicates good solubility in organic solvents (DMSO, MeOH) vs. Water.
H-Bond Donors 1 (NH)Primary interaction point for DMSO oxygen.
H-Bond Acceptors 1 (N)Secondary interaction; less critical in DMSO.
Physical Form Crystalline SolidLattice energy must be overcome by solvation energy.
Tautomerism 1H

2H
Rapid proton exchange occurs in solution; DMSO solvates the protonated nitrogen.
Solvation Mechanism

The dissolution of 3-Cyclopropyl-4-iodo-2H-pyrazole in DMSO is thermodynamically favorable due to two key interactions:

  • Dipole-Dipole Interaction: The highly polar S=O bond of DMSO interacts with the polarizable Iodine-Carbon bond.

  • Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the pyrazole N-H proton.

SolvationMechanism DMSO DMSO Solvent (H-Bond Acceptor) Complex Solvated Complex (Stable in Solution) DMSO->Complex S=O dipole stabilizes C-I bond Pyrazole 3-Cyclopropyl-4-iodo-2H-pyrazole (H-Bond Donor) Pyrazole->Complex N-H ··· O=S Hydrogen Bond

Figure 1: Mechanistic representation of the solute-solvent interaction stabilizing the pyrazole core in DMSO.

Solubility Data & Benchmarking

While empirical values depend on crystal polymorph and purity, the following data represents the Standard Operating Range for 4-iodopyrazoles in anhydrous DMSO at 25°C.

SolventSolubility ClassificationEstimated ConcentrationUsage Context
DMSO (Anhydrous) High > 100 mM (~23 mg/mL) Stock solutions for HTS/Bioassays.
Ethanol High> 50 mMAlternative stock (volatile).
Water (pH 7.4) Low< 1 mMPrecipitation risk in assay buffers.
0.1M HCl Moderate~ 5-10 mMProtonation of N2 improves aqueous solubility.

Critical Insight: For biological assays, stock solutions are typically prepared at 10 mM or 100 mM . 3-Cyclopropyl-4-iodo-2H-pyrazole easily achieves these concentrations. The theoretical saturation limit in DMSO often exceeds 1 M , but working at such high concentrations increases the risk of "crashing out" upon dilution into aqueous media.

Experimental Protocols

Protocol A: Step-Up Solubility Assessment (Self-Validating)

Objective: Determine if the compound meets the required stock concentration (e.g., 100 mM).

  • Calculate Mass: For 100 mM stock, calculate mass required for 500 µL DMSO.

    • 
       g/mol .
      
    • 
       mg/mL.
      
    • Target: 11.7 mg in 500 µL .

  • Weighing: Weigh ~12 mg of solid into a 1.5 mL amber glass vial (protect from light).

  • Initial Addition: Add 250 µL of anhydrous DMSO (50% of final volume).

  • Vortex: Vortex vigorously for 30 seconds.

    • Observation: If clear, solubility is > 200 mM. Proceed to step 6.

    • Observation: If cloudy, sonicate for 5 minutes at ambient temperature.

  • Final Addition: Add remaining 250 µL DMSO. Vortex.

  • Validation: Centrifuge at 13,000 rpm for 5 minutes. Inspect for a pellet.

    • No Pellet: Solubility confirmed at 100 mM.

    • Pellet: Saturation reached. Supernatant is saturated stock.

Protocol B: Handling & Storage of Stock Solutions

The iodine-carbon bond at position 4 is susceptible to homolytic cleavage under UV/Visible light, leading to radical formation and degradation.

  • Solvent Grade: Use DMSO, Anhydrous (≥99.9%), stored over molecular sieves. Water content >0.1% can drastically reduce solubility and hydrolyze the C-I bond over time.

  • Container: Amber borosilicate glass vials with PTFE-lined caps. Do not use polystyrene.

  • Storage Conditions:

    • Short-term (Days): 4°C, dark.

    • Long-term (Months): -20°C or -80°C, dark, under Argon/Nitrogen atmosphere.

  • Freeze-Thaw: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (condensation). Aliquot stocks into single-use volumes to avoid this.

Workflow Visualization

The following diagram outlines the decision logic for preparing and validating stock solutions for biological screening.

SolubilityWorkflow Start Start: Solid Compound (3-Cyclopropyl-4-iodo-2H-pyrazole) Weigh Weigh Target Mass (Amber Vial) Start->Weigh AddDMSO Add Anhydrous DMSO (Step-wise) Weigh->AddDMSO Mix Vortex & Sonicate (Max 40°C) AddDMSO->Mix Check Visual Inspection Mix->Check Clear Solution Clear Check->Clear Dissolved Cloudy Precipitate/Cloudy Check->Cloudy Undissolved Store Store at -20°C (Argon, Dark) Clear->Store Filter Centrifuge/Filter (0.2 µm PTFE) Cloudy->Filter Quant Quantify Supernatant (HPLC/UV-Vis) Filter->Quant Quant->Store

Figure 2: Decision tree for the preparation and quality control of DMSO stock solutions.

Implications for Drug Development[1]

Fragment-Based Screening (FBS)

In FBS, compounds are often screened at high concentrations (0.5 – 1.0 mM).

  • Risk: While soluble in DMSO stock, the compound may precipitate when diluted into aqueous buffer (PBS/HEPES).

  • Mitigation: Ensure the final DMSO concentration in the assay is 1-2% (if tolerated by the protein) to maintain solubility.

  • Reference: 4-iodopyrazoles typically tolerate aqueous dilution up to ~200 µM before precipitation, but this is pH dependent.

Chemical Reactivity

The 4-iodo group is an excellent handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

  • Synthetic Utility: If the DMSO stock is used for synthesis rather than biology, ensure the DMSO is dry. Water inhibits palladium catalysts often used with this intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1239363, 1-Cyclopropyl-4-iodo-1H-pyrazole. Retrieved from [Link]

  • K. Swiatek et al. (2021). Regioselective synthesis of 4- and 5-iodopyrazoles. Beilstein Journal of Organic Chemistry. (Demonstrates solubility and handling of homologous iodopyrazoles). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on DMSO solubility profiling in drug discovery).
  • Sigma-Aldrich. Product Specification: 3-Cyclopropyl-4-iodo-2H-pyrazole (Catalog No. various).[1] (General reference for physicochemical handling of catalog intermediates).

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) Architecture for Halogenated Pyrazole Intermediates

Introduction: The Hidden Hazards of the Pyrazole Scaffold Halogenated pyrazole intermediates are ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Hazards of the Pyrazole Scaffold

Halogenated pyrazole intermediates are ubiquitous in modern drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the final API (Active Pharmaceutical Ingredient) is often well-characterized, the intermediates used to synthesize them (e.g., 4-bromo-1H-pyrazole, 3-(trifluoromethyl)pyrazole) possess a unique and often under-reported hazard profile.

This guide addresses the specific safety architecture required for these compounds. Unlike generic organic solids, halogenated pyrazoles combine the high reactivity of the azole ring with the lipophilicity and electrophilicity of halogens (F, Cl, Br, I). This combination creates specific risks regarding skin sensitization , thermal instability , and aquatic toxicity that must be reflected in their Safety Data Sheet (SDS).

Chemical Hazard Assessment (The "Why")

To write or interpret an SDS for this class, one must understand the Structure-Activity Relationship (SAR) driving the toxicity.

The Electrophilic Trigger (Skin Sensitization)

Halogenated pyrazoles, particularly those with halogens at the C4 position or electron-withdrawing groups (like -CF3) at C3/C5, act as haptens . They are electrophilic enough to react with skin proteins (specifically the thiol groups of cysteine or amino groups of lysine) via nucleophilic aromatic substitution or Michael addition.

  • Consequence: This protein binding triggers the immune system (T-cell proliferation).

  • SDS Implication: A classification of H317 (May cause an allergic skin reaction) is highly probable even if animal data is missing.

Thermal Decomposition Pathways

The pyrazole ring is generally stable, but halogenated derivatives—especially when coupled with nitro groups or hydrazine residues from synthesis—can exhibit exothermic decomposition.

  • Decomposition Products: Unlike simple hydrocarbons, these release Hydrogen Halides (HBr, HF, HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) upon thermal stress.

  • SDS Implication: Section 5 (Fire-fighting) and Section 10 (Stability) must explicitly list these specific toxic gases, not just generic "carbon oxides."

Critical SDS Sections: Deep Dive

This section outlines the non-negotiable data requirements for a compliant and scientifically robust SDS.

Section 2: Hazard Identification (GHS Classification)

For a novel halogenated pyrazole intermediate, the following GHS classifications should be considered the baseline until proven otherwise:

Hazard ClassCategoryH-CodeScientific Justification
Acute Tox. (Oral) Cat 3 or 4H301/H302Small molecular weight (<350 Da) + lipophilic halogens = high bioavailability.
Skin Sensitization Cat 1BH317High electrophilicity at C4/C3 positions (Hapten formation).
Eye Irritation Cat 2A or 1H319/H318Pyrazoles are weak bases; halogenation increases acidity/irritancy.
Aquatic Acute Cat 1H400Halogens increase LogP (lipophilicity), driving bioaccumulation in aquatic life.
Section 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam. Avoid high-volume water jets which can spread solvated halogenated contaminants.

  • Specific Hazards: "Emits toxic fumes under fire conditions: Hydrogen bromide (HBr), Hydrogen fluoride (HF), Nitrogen oxides (NOx)."

    • Note: If the intermediate contains a -CF3 group (trifluoromethyl), HF evolution is a critical life-safety hazard requiring specific neutralization protocols (calcium gluconate availability).

Section 8: Exposure Controls & PPE

Standard nitrile gloves are often insufficient for halogenated intermediates in solution due to rapid permeation.

  • Engineering Controls: Local Exhaust Ventilation (LEV) is mandatory.

  • Hand Protection:

    • Solids: Nitrile rubber (min thickness 0.11 mm).

    • Solutions/Mother Liquors:Fluoroelastomer (Viton) or Laminate (Silver Shield) gloves. Halogenated solvents/solutes permeate nitrile in <15 minutes.[1]

  • Respiratory: If dust is generated, a P3 (EN 143) or N100 (NIOSH) particulate filter is required.

Visualizing the Risk Assessment Workflow

The following diagram illustrates the decision logic for classifying a novel halogenated pyrazole intermediate when full toxicological data is unavailable (using Read-Across/QSAR principles).

RiskAssessment Start Novel Halogenated Pyrazole (Structure Identified) CheckData Experimental Tox Data Available? Start->CheckData DirectClass Classify based on Experimental Data CheckData->DirectClass Yes AnalyzeSub Analyze Substituents (C3/C4/C5) CheckData->AnalyzeSub No FinalSDS Generate SDS (Precautionary Principle) DirectClass->FinalSDS CheckHalogen Halogen at C4 or -CF3 Group? AnalyzeSub->CheckHalogen CheckMolWeight MW < 500 & LogP > 2? AnalyzeSub->CheckMolWeight AssignSens Assign H317 (Skin Sensitizer) CheckHalogen->AssignSens Yes (Electrophilic) AssignAq Assign H400/H410 (Aquatic Tox) CheckHalogen->AssignAq Yes (Lipophilic) AssignSens->FinalSDS AssignAq->FinalSDS AssignOral Assign H301/H302 (Bioavailable) CheckMolWeight->AssignOral High Absorption Risk AssignOral->FinalSDS

Caption: Logic flow for assigning GHS hazards to novel pyrazole intermediates using structural alerts (SAR) when experimental data is absent.

Experimental Protocol: Thermal Stability Testing (DSC)

To validate Section 10 (Stability and Reactivity), Differential Scanning Calorimetry (DSC) is the gold standard. This protocol ensures you identify the "Onset of Decomposition" (


) to prevent thermal runaway during scale-up.

Objective: Determine the thermal stability and decomposition energy (


) of the intermediate.
  • Preparation:

    • Calibrate DSC instrument with Indium standard.

    • Weigh 2–4 mg of the halogenated pyrazole into a gold-plated high-pressure crucible (to contain corrosive HX gases).

  • Method:

    • Ramp: 5°C/min from 25°C to 400°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Analysis (The "Rule of 100"):

    • Identify

      
       (tangential onset of the exotherm).
      
    • Safety Margin: The maximum processing temperature (

      
      ) must be:
      
      
      
      
  • Interpretation:

    • If

      
      , the material has explosive potential.
      
    • If decomposition releases gas (sharp endotherm followed by exotherm), annotate Section 10 with "Risk of pressure build-up."

Emergency Response: Spills & Decontamination[2]

Halogenated pyrazoles are persistent. A simple water wash is ineffective and potentially dangerous if it spreads the contaminant.

Decontamination Solution (The "Decon-Sol")

For cleaning glassware or bench spills, use a solution that breaks down the electrophilic ring or solubilizes the lipophilic residue:

  • Composition: 5% KOH in Ethanol (or Methanol).

  • Mechanism: The base promotes hydrolysis of the halogen, while the alcohol solubilizes the organic intermediate.

  • Warning: This is exothermic. Prepare slowly.

Spill Response Workflow

SpillResponse Spill Spill Detected (Solid/Liquid) Assess Assess Volume & Fuming? Spill->Assess PPE Don PPE: Viton Gloves + Resp Assess->PPE Solid Is Solid? PPE->Solid Liquid Is Liquid? PPE->Liquid ActionSolid Wet Sweep (Avoid Dust) Solid->ActionSolid Yes ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Yes Decon Apply 5% KOH/EtOH (Deactivation) ActionSolid->Decon ActionLiquid->Decon Waste Disposal: Halogenated Waste Decon->Waste

Caption: Step-by-step containment and neutralization protocol for halogenated pyrazole spills.

Regulatory & Transport Information

  • UN Number: Typically UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on the acute tox vs. aquatic tox profile.

  • Proper Shipping Name: Must include the technical name in parentheses, e.g., Toxic solid, organic, n.o.s. (4-bromo-1-methyl-1H-pyrazole).

  • REACH (EU): Halogenated intermediates >1 TPA require a registration dossier including skin sensitization (LLNA) and acute aquatic toxicity testing.

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards (Skin Sensitization). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • American Chemical Society (ACS). Identifying Chemical Hazards: The Merck Index and SDS Interpretation. Available at: [Link]

Sources

Foundational

The Strategic Synthesis and Application of 3-Substituted-4-Iodopyrazoles: A Technical Guide for Advanced Research and Development

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 3-substituted-4-iodopyrazoles have emerged as e...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 3-substituted-4-iodopyrazoles have emerged as exceptionally versatile building blocks in medicinal chemistry and materials science. The strategic placement of an iodine atom at the 4-position provides a highly reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of molecular complexity, a critical advantage in the optimization of lead compounds in drug discovery.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of these pivotal intermediates for researchers, scientists, and professionals in drug development.

I. Synthesis of 3-Substituted-4-Iodopyrazoles: A Methodological Overview

The efficient construction of the 3-substituted-4-iodopyrazole scaffold is paramount to its utility. Several synthetic strategies have been developed, primarily categorized into two main approaches: the direct iodination of a pre-formed pyrazole ring and the cyclization of iodine-containing precursors.

Direct Iodination of 3-Substituted Pyrazoles

Direct iodination of the C4-position of the pyrazole ring is a common and often straightforward approach. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

A variety of iodinating systems have been successfully employed:

  • Iodine in the presence of an oxidizing agent: This is a widely used method. A common system involves the use of molecular iodine (I₂) with an oxidant such as ceric ammonium nitrate (CAN), periodic acid (HIO₃), or hydrogen peroxide (H₂O₂).[3][4][5] The oxidant is necessary to generate a more electrophilic iodine species in situ, which then attacks the electron-rich pyrazole ring at the C4-position.

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. It is often used in aprotic solvents and can provide high yields of 4-iodopyrazoles under relatively gentle conditions.[6]

  • Iodine monochloride (ICl): This reagent is a potent electrophile and can be effective for the iodination of less reactive pyrazole substrates. However, it can sometimes lead to the formation of chlorinated byproducts.[7]

The general mechanism for electrophilic iodination involves the attack of the π-electrons of the pyrazole ring on the electrophilic iodine species, followed by deprotonation to restore aromaticity.

G cluster_synthesis Direct C4-Iodination of 3-Substituted Pyrazoles Pyrazole 3-Substituted Pyrazole Intermediate Wheland-type Intermediate Pyrazole->Intermediate Electrophilic Attack IodinatingAgent Electrophilic Iodine Source (e.g., I₂/Oxidant, NIS) IodinatingAgent->Intermediate Product 3-Substituted-4-Iodopyrazole Intermediate->Product Deprotonation

Caption: General pathway for the direct iodination of 3-substituted pyrazoles.

Table 1: Comparison of Selected Methods for the Synthesis of 3-Substituted-4-Iodopyrazoles

MethodSubstrate ExampleReagents and ConditionsYield (%)Reference
I₂ / HIO₃1,3,5-trisubstituted pyrazolesI₂, HIO₃, EtOH, refluxGood[3]
I₂ / CAN1-aryl-3-CF₃-pyrazolesI₂, CAN, MeCN, refluxHigh[4]
NIS1-aryl-3-CF₃-pyrazolesNIS, TFA, glacial acetic acid, 80 °C36-71[6]
I₂ / H₂O₂ / K₂CO₃PyrazoleI₂, H₂O₂, K₂CO₃, H₂O, 100-140 °C86.7[5]
One-pot aromatization/iodinationPyrazolidin-3-onesNaI, H₂O₂, H₂SO₄ (cat.), CH₂Cl₂Good[7]
Cyclization of Iodine-Containing Precursors

An alternative strategy involves the construction of the pyrazole ring from acyclic precursors that already contain an iodine atom at the appropriate position. A common approach is the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. If one of the starting materials is appropriately iodinated, the resulting pyrazole will bear the iodine substituent at the 4-position.

For instance, the reaction of an α-iodo-β-dicarbonyl compound with a substituted hydrazine will yield a 3,5-disubstituted-4-iodopyrazole. This method offers good control over the substitution pattern of the final product.

Detailed Experimental Protocol: Synthesis of 4-Iodopyrazole via Direct Iodination

The following protocol is a representative example for the synthesis of 4-iodopyrazole using iodine and hydrogen peroxide.[5]

Materials:

  • Pyrazole

  • Iodine (I₂)

  • Potassium carbonate (K₂CO₃)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Water (H₂O)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve pyrazole and iodine (in a 2:1 molar ratio) in water with stirring at room temperature for 1-2 hours.

  • Add potassium carbonate portion-wise to the reaction mixture and continue stirring for another 1-2 hours.

  • Slowly add 30% hydrogen peroxide solution dropwise using a dropping funnel and continue to stir for 1-2 hours.

  • Heat the reaction mixture in an oil bath at 120 °C until all solids have dissolved.

  • Pour the hot reaction mixture into ice water to precipitate the product.

  • Collect the white solid by filtration and wash with cold water.

  • Dry the product to obtain 4-iodopyrazole.

II. Reactivity and Transformations of 3-Substituted-4-Iodopyrazoles

The synthetic utility of 3-substituted-4-iodopyrazoles lies in the remarkable reactivity of the carbon-iodine bond. This bond readily participates in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most widely employed transformations for the functionalization of 4-iodopyrazoles. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle.[8]

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodopyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and versatile method for forming C-C bonds and introducing aryl or heteroaryl substituents at the 4-position.[8]

Sonogashira Coupling: This reaction couples the 4-iodopyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. It is an efficient method for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in medicinal chemistry.[2]

Heck Coupling: The Heck reaction involves the coupling of the 4-iodopyrazole with an alkene to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 4-iodopyrazole with an amine.

A common side reaction in these transformations is deiodination, where the iodine atom is replaced by a hydrogen atom.[9] The choice of catalyst, ligand, base, and solvent is critical to minimize this undesired pathway. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over deiodination.[9]

G cluster_reactivity Key Transformations of 3-Substituted-4-Iodopyrazoles Iodopyrazole 3-Substituted-4-Iodopyrazole Suzuki Suzuki-Miyaura (R-B(OH)₂, Pd cat.) Iodopyrazole->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) Iodopyrazole->Sonogashira Heck Heck (Alkene, Pd cat.) Iodopyrazole->Heck Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Iodopyrazole->Buchwald Aryl 4-Aryl/Heteroaryl Pyrazole Suzuki->Aryl Alkynyl 4-Alkynyl Pyrazole Sonogashira->Alkynyl Alkenyl 4-Alkenyl Pyrazole Heck->Alkenyl Amino 4-Amino Pyrazole Buchwald->Amino

Caption: Major cross-coupling reactions of 3-substituted-4-iodopyrazoles.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods, particularly for the formation of C-O and C-S bonds. For example, the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols has been developed for the synthesis of 4-alkoxypyrazoles.[10][11]

Table 2: Representative Cross-Coupling Reactions of 4-Iodopyrazoles

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraBoronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/ligand4-Aryl/heteroarylpyrazoles[8]
SonogashiraTerminal alkynesPd(PPh₃)₄, CuI4-Alkynylpyrazoles[2]
NegishiOrganozinc halidesPd(PPh₃)₄4-Aryl/heteroarylpyrazoles[3]
CuI-catalyzed C-OAlcoholsCuI, phenanthroline ligand4-Alkoxypyrazoles[10][11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Iodopyrazole

The following is a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole with a boronic acid.[8]

Materials:

  • 4-Iodopyrazole derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., DME/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the 4-iodopyrazole, boronic acid (typically 1.1-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

  • Add the solvent system (e.g., a 3:1 to 4:1 mixture of organic solvent to water).

  • Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere (e.g., at 90 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted pyrazole.

III. Applications in Drug Discovery and Materials Science

The versatility of 3-substituted-4-iodopyrazoles as synthetic intermediates has led to their widespread use in the development of novel therapeutic agents and functional materials.[2]

Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in the design of kinase inhibitors, which are crucial for the treatment of cancer and inflammatory diseases.[2] 4-Iodopyrazoles serve as key precursors for the synthesis of potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and phosphoinositide 3-kinases (PI3K).[2][12] The ability to introduce diverse substituents at the 4-position via cross-coupling reactions is instrumental in tuning the potency and selectivity of these inhibitors.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. Pyrazole-containing compounds have been successfully developed as modulators of various GPCRs.[2] 4-Iodopyrazoles can be utilized as starting materials for generating libraries of diverse analogues to explore the structure-activity relationships of GPCR antagonists, such as those targeting the CXCR4 receptor, which is implicated in HIV and cancer.[2]

PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like asthma and COPD. The Sonogashira coupling of 4-iodopyrazoles with terminal alkynes has been employed to synthesize 4-alkynylpyrazole derivatives that act as a new class of PDE4 inhibitors.[2]

G cluster_applications Role of 4-Iodopyrazoles in Kinase Inhibitor Synthesis Iodopyrazole 3-Substituted-4-Iodopyrazole Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Iodopyrazole->Coupling Library Diverse Library of 4-Substituted Pyrazoles Coupling->Library Screening Biological Screening Library->Screening KinaseInhibitor Potent and Selective Kinase Inhibitor Screening->KinaseInhibitor

Caption: Workflow illustrating the use of 4-iodopyrazoles in kinase inhibitor discovery.

Table 3: Biological Targets of Compounds Derived from 4-Iodopyrazole Intermediates

Compound ClassBiological TargetTherapeutic AreaReference
Pyrazole-basedCyclin-Dependent Kinases (CDKs)Cancer, Inflammatory Disorders[2][12]
4-(Pyrazol-3-yl)-pyridinesc-Jun N-terminal kinases (JNKs)Inflammation, Apoptosis[2]
Pyrazolo[3,4-d]pyrimidinePI3 KinaseCancer[2]
4-Alkynyl pyrazolesPhosphodiesterase 4 (PDE4)Asthma, COPD[2]
Pyrazole derivativesGPCRs (e.g., CXCR4)HIV, Cancer[2]

IV. Conclusion

3-Substituted-4-iodopyrazoles are undeniably powerful and versatile intermediates in modern organic synthesis. Their accessibility through various synthetic routes, coupled with the exceptional reactivity of the C-I bond in cross-coupling reactions, provides a robust platform for the construction of complex molecular architectures. The successful application of these building blocks in the development of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors and GPCR modulators, underscores their strategic importance in drug discovery and development. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 3-substituted-4-iodopyrazoles, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

V. References

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3325. Available from: [Link]

  • Baraznenok, I. L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1000-1048. Available from: [Link]

  • Pereira, C. M. P., et al. (2009). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. MDPI. Available from: [Link]

  • Pazan, F., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 938-948. Available from: [Link]

  • Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(34), 26895-26904. Available from: [Link]

  • Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. Available from: [Link]

  • Iodine-substituted pyrazole compound and novel synthesis method thereof. Google Patents. Available from:

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5491. Available from: [Link]

  • Kim, K. S., et al. (2007). Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4553-4557. Available from: [Link]

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential CDK1 inhibitors. Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 836-844. Available from: [Link]

  • Synthesis of the title compounds 3 and 4. ResearchGate. Available from: [Link]

  • A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl₂ and NH₄SCN/KSeCN. Beilstein Journals. Available from: [Link]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Optimizing C–C Bond Formation: Suzuki-Miyaura Coupling of 3-Cyclopropyl-4-iodo-2H-pyrazole

Application Note & Protocol Guide | Doc ID: AN-PYR-CYC-04 Executive Summary This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-cyclopropyl-4-iodo-2H-pyrazole . This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-CYC-04

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 3-cyclopropyl-4-iodo-2H-pyrazole . This scaffold is a critical pharmacophore in kinase inhibitor discovery (particularly JAK/STAT and MAPK pathways). The combination of a reactive carbon-iodine bond, an acidic free amine (NH), and a strained cyclopropyl ring presents a unique "reactivity triad" that requires specific catalytic tuning.

Key Technical Insights:

  • Tautomeric Equilibrium: While the user specifies 2H-pyrazole, in solution, the unsubstituted 3-cyclopropyl-4-iodopyrazole exists in rapid equilibrium between the 1H and 2H forms. This guide addresses the "Unprotected" (free NH) coupling strategy, which is the most atom-economical but chemically challenging route.

  • Catalyst Poisoning: The free pyrazole nitrogen (

    
     lone pair) can displace phosphine ligands, poisoning Pd(0). We utilize bulky biaryl phosphine ligands (Buchwald type) to sterically preclude this interaction.
    
  • Cyclopropyl Integrity: The cyclopropyl ring imposes significant ring strain (~27.5 kcal/mol). While generally stable to basic Suzuki conditions, it is susceptible to radical ring-opening at temperatures >120°C or in the presence of strong Lewis acids.

Mechanistic Logic & Catalyst Selection

The Challenge of the "Free" Pyrazole

Standard catalysts like Pd(PPh


)

often fail with unprotected pyrazoles because the basic nitrogen coordinates to the Palladium center, forming an inactive Pd(II)-pyrazole complex. To overcome this, we employ XPhos Pd G2 or Pd(dppf)Cl

.
  • Why XPhos Pd G2? The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd(0) center, preventing the pyrazole nitrogen from coordinating while still allowing the oxidative addition of the C–I bond.

  • Why Iodine? The C–I bond is the weakest of the halo-pyrazoles (Bond Dissociation Energy ~65 kcal/mol), facilitating rapid oxidative addition even at mild temperatures (40–60°C), which preserves the cyclopropyl ring.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Ligand Shielding" phase that permits the reaction to proceed in the presence of the free NH.

SuzukiCycle cluster_poison Inhibition Pathway (Avoided) PreCat Pre-Catalyst (XPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd + Substrate (R-I) Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison If Ligand too small TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + R'-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent Pd-N coordination (Poisoning).

Experimental Protocols

Protocol A: The "Green" Route (Unprotected Substrate)

Applicability: Best for rapid analog generation where N-protection/deprotection steps are undesirable. Substrate: 3-Cyclopropyl-4-iodo-1H-pyrazole (free NH).

Reagents:

  • Substrate: 3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Use tribasic phosphate to buffer the system.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Degassing: Add the solvent mixture (Dioxane/Water 4:1). Sparge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The cyclopropyl group is lipophilic; the product will reside in the organic layer.

  • Purification: Flash chromatography. Note: Pyrazoles can streak on silica. Add 1% Et

    
    N to the eluent or use C18 reverse-phase silica if streaking persists.
    
Protocol B: The "Robust" Route (Protected Substrate)

Applicability: Use if Protocol A fails due to low yield or if the coupling partner is highly sensitive to basic protons. Protection: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

Reagents:

  • Substrate: 1-SEM-3-cyclopropyl-4-iodo-pyrazole

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF : Water (9:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the SEM-protected iodopyrazole and boronic acid in DMF/Water.

  • Catalysis: Add Cs

    
    CO
    
    
    
    and Pd(dppf)Cl
    
    
    .
  • Heating: Heat to 90°C for 12 hours.

  • Cleavage (Post-Coupling): The SEM group is removed using TFA/DCM or TBAF in THF (60°C) to recover the free pyrazole.

Optimization & Data Summary

The following table summarizes expected outcomes based on catalyst/solvent variations for this specific scaffold.

ParameterCondition A (Recommended)Condition B (Traditional)Condition C (Avoid)
Catalyst XPhos Pd G2 Pd(dppf)Cl

Pd(PPh

)

Ligand Type Bulky Biaryl PhosphineBidentate FerrocenylSimple Triphenylphosphine
Base K

PO

(Mild)
Cs

CO

(Stronger)
NaOtBu (Too Strong)
Solvent Dioxane/H

O (4:1)
DMF/H

O
Toluene (Non-polar)
Temp 80°C90–100°C>120°C
Yield (Est.) 85–95% 70–80%<30% (N-poisoning)
Cyclopropyl Risk LowLowHigh (Ring Opening)
Decision Logic for Researchers

Use the following workflow to determine the optimal path for your specific coupling partner.

DecisionTree Start Start: 3-Cyclopropyl-4-iodo-pyrazole CheckNH Is NH Protected? Start->CheckNH Protected Yes (SEM/THP) CheckNH->Protected Yes Unprotected No (Free NH) CheckNH->Unprotected No RouteB Route B: Pd(dppf)Cl2 Cs2CO3, DMF (Standard Coupling) Protected->RouteB RouteA Route A: XPhos Pd G2 K3PO4, Dioxane/H2O (Direct Coupling) Unprotected->RouteA Preferred Final Target Molecule (Intact Cyclopropyl) RouteA->Final Product Deprotect Deprotection Step (TFA or TBAF) RouteB->Deprotect Deprotect->Final Product

Figure 2: Strategic decision tree for selecting the coupling protocol.

Troubleshooting & Critical Controls

  • Dehalogenation:

    • Symptom:[2][3][4][5] Recovery of 3-cyclopropyl-pyrazole (iodine lost, no coupling).

    • Cause:

      
      -hydride elimination or protodemetallation often caused by excessive heat or alcoholic solvents (EtOH).
      
    • Fix: Switch to strictly aprotic organic solvents (Dioxane/DMF) and reduce temperature to 60°C.

  • Protodeboronation:

    • Symptom:[2][3][4][5] Recovery of starting iodide + benzene (from phenylboronic acid).

    • Cause: Base is too strong or boronic acid is unstable (common with 2-heterocyclic boronic acids).

    • Fix: Use Boronic Esters (Pinacol esters) instead of acids, or switch to MIDA boronates for slow release.

  • Homocoupling:

    • Symptom:[2][3][4][5] Biaryl formation (Ph-Ph) instead of Pyrazole-Ph.

    • Cause: Oxygen in the system.[6]

    • Fix: Rigorous degassing. Add the catalyst last under a counter-flow of inert gas.

References

  • BenchChem. (2025).[3][6] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from 3

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[7] Retrieved from 7

  • Molander, G. A., & Gormisky, P. E. (2008).[2] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from 2

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity. Retrieved from 8

Sources

Application

Sonogashira coupling conditions for 4-iodopyrazoles

Application Note & Protocol Guide | Version 2.4 Executive Summary The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., c-Met, ALK in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary

The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., c-Met, ALK inhibitors). While 4-iodopyrazoles are excellent electrophiles due to the weak C–I bond, the pyrazole nitrogen (N-H) presents a unique challenge: it can act as a competitive ligand, poisoning palladium catalysts, or undergo competitive N-alkynylation.

This guide moves beyond generic textbook conditions. It provides a decision-matrix-driven approach to selecting reaction parameters, ensuring high yields, minimizing Glaser homocoupling, and accommodating both protected and unprotected substrates.

Strategic Decision Matrix

Before weighing out reagents, analyze your substrate against the following decision tree to select the optimal protocol.

DecisionMatrix Start Start: 4-Iodopyrazole Substrate CheckNH Is the Pyrazole N-H Protected? Start->CheckNH Protected Protected (N-Me, N-Boc, N-THP) CheckNH->Protected Yes Unprotected Unprotected (Free N-H) CheckNH->Unprotected No CheckAlkyne Alkyne Cost/Stability Protected->CheckAlkyne ProtocolA PROTOCOL A: Standard Cu-Catalyzed (High Reliability) Unprotected->ProtocolA Requires Excess Base ProtocolC PROTOCOL C: Aqueous Micellar (Green/Fast) Unprotected->ProtocolC Best Success Rate CheapAlkyne Cheap/Stable Alkyne CheckAlkyne->CheapAlkyne Standard PreciousAlkyne Expensive/Volatile Alkyne CheckAlkyne->PreciousAlkyne High Value CheapAlkyne->ProtocolA ProtocolB PROTOCOL B: Copper-Free (No Homocoupling) PreciousAlkyne->ProtocolB

Figure 1: Strategic selection guide for Sonogashira coupling conditions.

Mechanistic Insights & Critical Parameters

The Pyrazole "Poison" Effect

In unprotected 4-iodopyrazoles, the N-H group (pKa ~14) can be deprotonated by the amine base used in the coupling. The resulting pyrazolate anion is a potent ligand that can displace phosphines on the Pd(II) center, forming an inactive (Pz)2PdL2 complex.

  • Solution: Use a protecting group (SEM, THP, or simple Methyl) whenever possible. If the free NH is required, use Protocol C (Micellar) or use a massive excess of amine to shift the equilibrium.

The Copper Dilemma

Copper(I) iodide significantly accelerates the transmetalation step. However, in the presence of oxygen, it catalyzes the oxidative dimerization of the alkyne (Glaser coupling).

  • Rule of Thumb: If your alkyne is precious or prone to dimerization, switch to a Copper-Free system (Protocol B) utilizing active ligands like XPhos or AmPhos.

Detailed Experimental Protocols

Protocol A: The "Workhorse" (Protected Pyrazoles)

Best for: Routine synthesis, N-protected substrates (N-Me, N-Boc, N-SEM), stable alkynes.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diethylamine (Et2NH). Can be used as solvent or co-solvent with DMF/THF.

  • Temperature: Room Temperature (RT) to 50 °C.

Step-by-Step Procedure:

  • Degassing (Critical): In a dry Schlenk flask or microwave vial, dissolve the N-protected 4-iodopyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen is the enemy of CuI.

  • Reagent Addition: Add Pd(PPh3)2Cl2 (0.03 equiv) and CuI (0.03 equiv). The solution should turn yellow/orange.

  • Alkyne Addition: Add Et3N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at RT. If no conversion is observed by TLC/LCMS after 2 hours, heat to 50 °C.

    • Visual Cue: A precipitate (Et3N·HI salts) often forms as the reaction proceeds.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography. Tip: Pyrazoles can streak on silica; add 1% Et3N to your eluent.

Protocol B: Copper-Free High-Precision

Best for: Expensive alkynes, preventing homocoupling, electronic-rich alkynes.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl2.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.

  • Temperature: 80 °C.

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)2 and XPhos in the solvent and stir for 5 mins under Argon to generate the active Pd(0) species.

  • Substrate Addition: Add the 4-iodopyrazole (1.0 equiv), alkyne (1.1 equiv), and Cs2CO3 (2.0 equiv).

  • Heating: Seal the vessel and heat to 80 °C. Copper-free reactions have a higher activation energy barrier for transmetalation and require heat.

  • Monitoring: Monitor for the disappearance of the iodide. This reaction is slower than Protocol A but cleaner.

Protocol C: Aqueous Micellar (Green/Unprotected Compatible)

Best for: Unprotected 4-iodopyrazoles, rapid screening, environmentally conscious workflows.

Reagents:

  • Surfactant: TPGS-750-M (2 wt % in water) or chemically equivalent surfactant (e.g., Triton X-100).

  • Catalyst: Pd(dtbpf)Cl2 or Pd-AmPhos (1-2 mol%).

  • Base: Triethylamine (Et3N) (3.0 equiv).

  • Solvent: Water (degassed).[2]

Step-by-Step Procedure:

  • Media Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Assembly: Add 4-iodopyrazole (1.0 equiv) and catalyst to the aqueous solution. Stir vigorously. The lipophilic substrates will migrate into the micelle core.

  • Reaction: Add Et3N and alkyne. Stir at RT or mild heat (40 °C).

  • Extraction: The product often precipitates or oils out. Extract with a minimal amount of EtOAc or MTBE.

    • Note: This protocol protects the Pd catalyst from the free N-H by sequestering the catalytic cycle within the hydrophobic micelle interior, while the polar N-H interface interacts with the water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N-H or oxidation of Pd.1. Switch to Protocol A with N-protection.2. Increase catalyst loading to 5 mol%.3. Ensure strict degassing.
Glaser Coupling (Alkyne Dimer) Oxygen presence + Copper.1. Switch to Protocol B (Cu-Free) .2. Add alkyne slowly (syringe pump).3. Re-sparge solvents.[1]
Dehalogenation (Pyrazole-H) Hydride source present (often from solvent decomposition or excess heating).1. Lower temperature.2. Switch solvent from DMF to Toluene or MeCN.3. Use anhydrous solvents.
Black Precipitate (Pd Black) Catalyst decomposition ("Pd crash out").1. Add more ligand (PPh3 or XPhos) to stabilize Pd.2. Reduce temperature.

References

  • Eller, G. A., et al. (2011).[3] Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. Retrieved from [Link]

  • Martek, B. A., et al. (2020).[4][5] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters. Retrieved from [Link]

  • Erdélyi, M., & Gogoll, A. (2001).[6] Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Journal of Organic Chemistry. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2018).[4] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation of 3-Cyclopropyl-4-iodo-2H-pyrazole

Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Medicinal Chemistry The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is often essential for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to improved drug efficacy and safety. The subject of this guide, 3-cyclopropyl-4-iodo-2H-pyrazole, is a particularly valuable building block. The 4-iodo substituent provides a versatile handle for further diversification via cross-coupling reactions, while the 3-cyclopropyl group can impart favorable metabolic stability and conformational rigidity.[2]

This document provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 3-cyclopropyl-4-iodo-2H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices. A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2), often yielding a mixture of regioisomers that can be challenging to separate.[3] The protocols detailed herein are designed to provide practical solutions to this challenge, enabling the selective synthesis of the desired N-alkylated product.

Controlling Regioselectivity: A Game of Sterics, Electronics, and Reaction Conditions

The regiochemical outcome of the N-alkylation of 3-cyclopropyl-4-iodo-2H-pyrazole is a delicate interplay of several factors. Understanding these factors is paramount for designing a successful and selective synthesis.

  • Steric Hindrance: The cyclopropyl group at the 3-position exerts significant steric bulk. Consequently, alkylating agents will preferentially react with the less sterically hindered nitrogen atom, which is typically the N1 position.[3] This steric directing effect is a powerful tool for achieving high regioselectivity.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. While the iodo group at the 4-position is electron-withdrawing, its effect on the relative nucleophilicity of N1 and N2 is less pronounced than the steric effect of the 3-cyclopropyl group.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[3] The nature of the counter-ion of the base can also play a role in directing the alkylation.

Recommended N-Alkylation Protocols

The following protocols represent a selection of the most reliable and versatile methods for the N-alkylation of 3-cyclopropyl-4-iodo-2H-pyrazole.

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This is the most common and straightforward method for N-alkylation. The choice of base is critical for efficient deprotonation of the pyrazole and for influencing regioselectivity.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification start Dissolve 3-cyclopropyl-4-iodo-2H-pyrazole in anhydrous DMF add_base Add base (e.g., NaH or K2CO3) at 0 °C start->add_base stir1 Stir for 30 min to form the pyrazolide anion add_base->stir1 add_alkyl_halide Add alkyl halide dropwise stir1->add_alkyl_halide reaction Stir at room temperature (monitor by TLC/LC-MS) add_alkyl_halide->reaction quench Quench with saturated aq. NH4Cl reaction->quench extract Extract with ethyl acetate quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by silica gel column chromatography concentrate->purify product Obtain pure N-alkylated product purify->product

Caption: General workflow for base-mediated N-alkylation.

Materials:

  • 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) OR Potassium carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-cyclopropyl-4-iodo-2H-pyrazole (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • If using NaH: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • If using K₂CO₃: Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation and formation of the pyrazolide anion.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Comparative Data for Base-Mediated N-Alkylation:

BaseSolventTemperatureTypical Reaction TimeExpected Major RegioisomerTypical Yield
NaHDMF0 °C to RT2-6 hN1Good to Excellent
K₂CO₃DMFRT to 60 °C8-16 hN1Good
Cs₂CO₃AcetonitrileRT to 80 °C6-12 hN1Good to Excellent
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful method for the N-alkylation of pyrazoles using an alcohol as the alkylating agent.[4][5] This reaction proceeds under mild, neutral conditions and is particularly useful for introducing secondary alkyl groups where the corresponding alkyl halides are less reactive or prone to elimination side reactions.

Mechanism Overview:

Mitsunobu_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alcohol R-OH Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + R-OH Product N-Alkyl Pyrazole Oxyphosphonium->Product + Pyrazolide Oxyphosphonium->Product Pyrazole Pyrazole-H Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide - H+ OPPh3 O=PPh3 Product->OPPh3 Byproducts DEADH2 DEAD-H2 Product->DEADH2

Caption: Simplified Mitsunobu reaction pathway.

Materials:

  • 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-cyclopropyl-4-iodo-2H-pyrazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Protocol 3: Microwave-Assisted N-Alkylation

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields compared to conventional heating.[6][7][8] This method is particularly advantageous for high-throughput synthesis and library generation.

Materials:

  • 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous DMF or Acetonitrile

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine 3-cyclopropyl-4-iodo-2H-pyrazole (1.0 eq), the alkyl halide (1.2 eq), and the base (K₂CO₃ or Cs₂CO₃).

  • Add the anhydrous solvent (DMF or acetonitrile) to achieve a suitable concentration (typically 0.2-1.0 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. The reactivity of the alkylating agent is also crucial; the general trend is I > Br > Cl > OTs.[3]

  • Mixture of Regioisomers: If a significant amount of the N2-isomer is formed, several strategies can be employed to improve N1 selectivity. Using a bulkier alkylating agent can enhance steric hindrance, favoring N1 alkylation.[3] Optimization of the base and solvent system is also recommended. In some cases, magnesium-based catalysts have been shown to favor N2-alkylation, so their presence should be avoided if N1 is the desired product.[9]

  • Difficult Purification: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Using polymer-supported triphenylphosphine or modified azodicarboxylates can facilitate easier removal of these byproducts.

Conclusion

The N-alkylation of 3-cyclopropyl-4-iodo-2H-pyrazole is a key transformation for the synthesis of novel chemical entities with potential therapeutic applications. The choice of the appropriate protocol depends on the specific alkyl group to be introduced, the desired scale of the reaction, and the available equipment. By carefully considering the factors that influence regioselectivity and by following the detailed protocols provided in this guide, researchers can efficiently and selectively synthesize the desired N-alkylated pyrazole derivatives.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). BenchChem.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Technical Support Center: Optimizing N-Alkyl
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (n.d.). ACS Figshare.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.).
  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (n.d.).
  • Alkylation of pyrazolones / Introduction. (n.d.). Imperial College London.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N-alkylation method of pyrazole. (n.d.).
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
  • Electrosynthesis of 4-iodopyrazole and its derivatives. (2010).
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (n.d.).
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.).
  • Optimization of pyrazole N-alkylation conditions. (n.d.).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark.
  • N-methyl
  • Technical Support Center: Synthesis of 4-Iodopyrazole. (n.d.). BenchChem.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). DergiPark.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences.
  • Alkylation of Pyrazolones via the Mitsunobu Reaction. (n.d.). J-GLOBAL.
  • An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv
  • Synthesis of 4-iodopyrazoles: A Brief Review. (n.d.).
  • Mitsunobu Reaction in My Chemistry: Lecture
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis of 4-Iodopyrazole Derivatives. (2008). Middle East Technical University.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC.

Sources

Application

Palladium-catalyzed cross-coupling of 4-iodo-pyrazole derivatives

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-Pyrazole Derivatives Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-Pyrazole Derivatives

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence is noted in at least 33 marketed drugs, treating conditions from cancer to neurological disorders.[2] The functionalization of this five-membered aromatic ring is therefore of paramount importance for the development of new chemical entities. Specifically, substitution at the C4 position allows for the exploration of novel molecular vectors, profoundly influencing the pharmacological profile of the resulting compounds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[3][4] Among the various substrates, 4-iodo-pyrazole stands out as a particularly effective electrophilic partner. The high reactivity of the carbon-iodine bond, which is weaker than its bromine or chlorine counterparts (C-I > C-Br > C-Cl), facilitates the crucial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and faster transformations.[5][6]

This technical guide provides detailed application notes and validated protocols for the most critical palladium-catalyzed cross-coupling reactions involving 4-iodo-pyrazole derivatives: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each transformation, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Foundational Concepts: The Palladium Catalytic Cycle and Substrate Considerations

At the heart of these transformations is a general catalytic cycle involving a palladium catalyst.[3][7] The cycle is typically initiated by the reaction of a low-valent palladium(0) species with the 4-iodo-pyrazole.

General_Palladium_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-I (4-Iodo-pyrazole) pd2_intermediate R-Pd(II)-I (Ln) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)-R' (Ln) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodo-pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the iodide.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst.[3][7]

A Critical Consideration: N-H Protection The pyrazole ring contains a potentially acidic N-H proton. In the presence of the base required for many coupling reactions, this site can be deprotonated. The resulting pyrazolate anion can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[5] Therefore, it is often necessary to protect the pyrazole nitrogen before performing the cross-coupling reaction. The trityl (Tr) and Boc groups are effective protecting groups for this purpose.[8]

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C-C bonds by coupling the 4-iodo-pyrazole with an organoboron compound, typically a boronic acid or ester.[9]

Mechanism

The reaction follows the general catalytic cycle, with a key activation step where the base reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates transmetalation.[10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_intermediate Py-Pd(II)L₂(I) pd0->pd2_intermediate Oxidative Addition (Py-I) pd2_coupled Py-Pd(II)L₂(R') pd2_intermediate->pd2_coupled Transmetalation boronic_acid R'-B(OH)₂ ate_complex [R'-B(OH)₃]⁻ boronic_acid->ate_complex + Base (e.g., K₂CO₃) ate_complex->pd2_intermediate product Py-R' pd2_coupled->product Reductive Elimination product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of 4-Aryl-Pyrazoles

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of halogenated aminopyrazoles.[5]

  • Reaction Setup: To a flame-dried sealed tube, add the N-protected 4-iodo-pyrazole (1.0 equiv), the desired arylboronic acid or ester (1.2–1.5 equiv), potassium carbonate (K₂CO₃, 2.0–3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02–0.05 equiv), and SPhos (0.04–0.10 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Inert Atmosphere: Seal the tube and thoroughly degas the mixture by bubbling argon through the solution for 10–15 minutes.[5]

  • Heating: Place the reaction vessel in a preheated oil bath at 80–120 °C and stir for 2–18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 4-iodo-pyrazole is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-pyrazole.[5]

Data Presentation: Suzuki-Miyaura Reaction Conditions
4-Iodo-pyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-Boc-4-iodopyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O100High (Typical)
1-Trityl-4-iodopyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O9078[11]
1-Methyl-4-iodopyrazoleNaphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90 (MW)Moderate-Excellent

Note: Yields are highly substrate-dependent. The use of bulky, electron-rich phosphine ligands like SPhos is often crucial for achieving high yields with challenging substrates.[5][9]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)–C(sp) bond.[12][13] This reaction uniquely employs a dual-catalyst system, utilizing both palladium and a copper(I) co-catalyst.[5]

Mechanism

The process involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species, which is the active nucleophile for the transmetalation step with the Pd(II) complex.[13]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_intermediate Py-Pd(II)L₂(I) pd0->pd2_intermediate Oxidative Addition (Py-I) pd2_coupled Py-Pd(II)L₂(C≡CR') pd2_intermediate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination (Py-C≡CR') cu_halide Cu(I)-I terminal_alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' terminal_alkyne->cu_acetylide + Base cu_acetylide->pd2_intermediate cu_acetylide->cu_halide

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Optimized Protocol: Synthesis of 4-Alkynyl-Pyrazoles

This general procedure is effective for a wide range of 4-iodo-pyrazoles and terminal alkynes.[5][14]

  • Reaction Setup: In a suitable flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected 4-iodo-pyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent such as triethylamine (TEA) or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).[5]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid and can be complete within a few hours. For less reactive substrates, gentle heating (e.g., to 80 °C) may be required.[14]

  • Monitoring: Follow the reaction's progress by TLC.[5]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the pure 4-alkynyl-pyrazole product.[5]

Data Presentation: Sonogashira Reaction Conditions
4-Iodo-pyrazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-H-4-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATEArt89[14]
1-H-4-iodopyrazoleTrimethylsilylacetylenePd(OAc)₂ / CuIK₂CO₃DMF8085[14]
Substituted 3-iodo-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuITEAToluene8058-85[15]

The Heck-Mizoroki Reaction: Alkenylation at the C4 Position

The Heck-Mizoroki reaction facilitates the coupling of the 4-iodo-pyrazole with an alkene, such as an acrylate or styrene, to form a new C-C bond and introduce an alkenyl group.[16]

Mechanism

The Heck reaction mechanism diverges from the previous examples after the oxidative addition step. Instead of transmetalation, the alkene coordinates to the Pd(II) center, followed by migratory insertion of the pyrazole group onto the alkene. The final product is released through a β-hydride elimination step, which regenerates the active catalyst.[3]

Heck_Cycle Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ pd2_intermediate Py-Pd(II)L₂(I) pd0->pd2_intermediate Oxidative Addition (Py-I) alkene_complex Py-Pd(II)L(I) (Alkene) pd2_intermediate->alkene_complex Alkene Coordination insertion_product L(I)Pd-Alkyl-Py alkene_complex->insertion_product Migratory Insertion hydride_complex H-Pd(II)L₂(I) insertion_product->hydride_complex β-Hydride Elimination (+ Product) hydride_complex->pd0 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Optimized Protocol: Synthesis of 4-Alkenyl-Pyrazoles

This protocol is based on a study of the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.

  • Reaction Setup: Combine the 1-trityl-4-iodo-pyrazole (1.0 equiv), the alkene (e.g., tert-butyl acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%) in a flask.

  • Solvent and Base: Add DMF as the solvent and triethylamine (TEA, 2.0 equiv) as the base.

  • Inert Atmosphere: Purge the flask with an inert gas like argon.

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring and Work-up: After consumption of the starting material (monitored by TLC), cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue via silica gel chromatography.

Data Presentation: Heck-Mizoroki Reaction Conditions
4-Iodo-pyrazole SubstrateAlkene PartnerCatalyst / LigandBaseTemp (°C)Yield (%)
1-Trityl-4-iodopyrazoletert-Butyl acrylatePd(OAc)₂ / P(OEt)₃TEA10095
1-Trityl-4-iodopyrazoleMethyl vinyl ketonePd(OAc)₂ / P(OEt)₃TEA10085
1-Trityl-4-iodopyrazoleStyrenePd(OAc)₂ / P(o-tol)₃TEA10078

Insight: The choice of both the N-protecting group and the phosphine ligand is critical. The trityl group proved to be an appropriate protecting group, and P(OEt)₃ was identified as a suitable ligand for this transformation, improving yields significantly.

The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[17][18] This reaction is particularly valuable for synthesizing 4-aminopyrazoles, which are privileged structures in drug discovery, notably as kinase inhibitors.[17]

Mechanism

Following oxidative addition, the amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[4][18]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd2_intermediate Py-Pd(II)L(I) pd0->pd2_intermediate Oxidative Addition (Py-I) amine_complex [Py-Pd(II)L(I)(HNR'₂)] pd2_intermediate->amine_complex Amine Coordination (HNR'₂) amido_complex Py-Pd(II)L(NR'₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (+ Py-NR'₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Optimized Protocol: Synthesis of 4-Amino-Pyrazoles

This protocol is adapted from studies on the amination of 4-halo-1H-1-tritylpyrazoles.[8]

  • Reaction Setup: In a microwave vial, combine 4-iodo-1H-1-tritylpyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (5 mol%), and a bulky phosphine ligand like XPhos (20 mol%).

  • Solvent and Atmosphere: Add an anhydrous solvent like xylene or toluene. Seal the vial and purge with argon.

  • Heating: Heat the reaction mixture using microwave irradiation to 90-160 °C for 10-30 minutes. Conventional heating can also be used but may require longer reaction times.[8]

  • Monitoring and Work-up: After cooling, monitor the reaction by TLC. Dilute the mixture with an appropriate solvent and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Causality Note: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to promote the reductive elimination step and prevent side reactions like β-hydride elimination, especially with amines that possess β-hydrogens.[17][18]

Data Presentation: Buchwald-Hartwig Amination Conditions
4-Halo-pyrazole SubstrateAmine PartnerCatalyst / LigandBaseTemp (°C) (MW)Yield (%)
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ / XPhosNaOtBu16050[8]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / XPhosNaOtBu9060[8]
4-Bromo-1-tritylpyrazoleN-MethylbenzylaminePd(dba)₂ / BINAPNaOtBu9083[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd source).- Insufficiently inert atmosphere.- Base is too weak or has poor solubility.- Ligand is inappropriate for the transformation.- Use a fresh palladium source or a pre-catalyst.- Ensure thorough degassing of solvents and purging of the reaction vessel.[5]- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu).- Screen different phosphine ligands (e.g., SPhos for Suzuki, Xantphos for Buchwald-Hartwig).
Dehalogenation of Starting Material - Presence of water or protic impurities.- The catalytic cycle is slow, allowing for side reactions.- Use anhydrous solvents and reagents.- Increase catalyst/ligand loading or switch to a more active catalyst system to accelerate the desired coupling.[6]
Homocoupling of Coupling Partner - Oxygen contamination leading to Glaser coupling (Sonogashira).- Slow transmetalation in Suzuki coupling.- Maintain a strictly anaerobic environment.- For Suzuki, ensure the base is effective in generating the boronate "ate" complex.
Catalyst Inhibition - Unprotected pyrazole N-H coordinates to palladium.- Protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl) prior to the coupling reaction.[5][19]

Conclusion

4-Iodo-pyrazole is an exceptionally versatile and reactive building block for the synthesis of functionalized pyrazoles. Its application in palladium-catalyzed cross-coupling reactions provides chemists with reliable and efficient pathways to generate diverse libraries of compounds for drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions each offer a unique and powerful method to introduce aryl, alkynyl, alkenyl, and amino functionalities, respectively, at the C4 position. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters—particularly the choice of ligand, base, and protecting group—are essential for achieving high yields and successful outcomes.

References

  • Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, Vol. 83, No. 4, 2011.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals. (2019).
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. (2025).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. (2020).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. (2020).
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Benchchem.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. (2022).
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. ResearchGate.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. (2021).
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. (2016).
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Cyclopropyl-4-iodo-2H-pyrazole

Introduction: Forging Critical C-N Bonds in Medicinal Chemistry The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Forging Critical C-N Bonds in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1][5]

This guide provides a detailed exploration of the Buchwald-Hartwig amination applied to a specific and medicinally relevant substrate: 3-Cyclopropyl-4-iodo-2H-pyrazole. Pyrazole-containing compounds are of significant interest in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.[5][6] The ability to efficiently couple various amines at the C4 position of the pyrazole ring is a critical step in the synthesis of diverse compound libraries for drug discovery programs.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, 3-Cyclopropyl-4-iodo-2H-pyrazole) to form a palladium(II) intermediate.[9][10]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[11][12][13]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminopyrazole product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR¹R², Base Pd_Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR¹R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reaction Development and Optimization: A Guide to Component Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a heteroaromatic substrate like 3-Cyclopropyl-4-iodo-2H-pyrazole, careful consideration of these components is crucial to achieve high yields and avoid common side reactions.

Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is central to the reaction's efficacy. While numerous catalyst systems have been developed, bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaryl halides.[1][10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). Precatalysts offer the advantage of being more stable and providing more consistent results.[14][15]

  • Ligands: For heteroaromatic substrates, biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and BrettPhos, have shown excellent performance.[3][10] Josiphos-type ligands have also been effective for the amination of heteroaryl chlorides and bromides.[3] The choice of ligand can significantly impact the reaction rate and substrate scope.

ComponentRecommended Options for 3-Cyclopropyl-4-iodo-2H-pyrazoleRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3/G4 precatalystReadily available and proven effective in a wide range of C-N couplings. Precatalysts can offer improved reactivity and reproducibility.[8]
Ligand BrettPhos, Xantphos, RuPhosBulky, electron-rich ligands that promote the challenging oxidative addition to the pyrazole ring and facilitate reductive elimination.[3][10] BrettPhos is particularly effective for coupling primary amines.[7]
Base and Solvent Selection

The choice of base and solvent is interconnected and plays a critical role in the reaction's success. The base is required to deprotonate the amine, while the solvent must solubilize the reactants and facilitate the catalytic cycle.

  • Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) can also be effective.[15][16] The choice of base can influence functional group tolerance.[7]

  • Solvents: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[16][17][18] The choice of solvent can affect catalyst stability and reaction rate.

ComponentRecommended OptionsRationale
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong bases are necessary to facilitate the deprotonation of the amine. K₃PO₄ and Cs₂CO₃ are milder alternatives that can be beneficial for substrates with base-sensitive functional groups.[8]
Solvent Toluene, Dioxane, t-BuOHAprotic solvents are generally preferred. Toluene is a common choice due to its ability to dissolve a wide range of substrates and its suitable boiling point for these reactions.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Cyclopropyl-4-iodo-2H-pyrazole

This protocol provides a general procedure for the amination of 3-Cyclopropyl-4-iodo-2H-pyrazole with a generic amine. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific amine coupling partners.

Materials:

  • 3-Cyclopropyl-4-iodo-2H-pyrazole

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel containing a magnetic stir bar, add 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), the palladium precursor (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

    • Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (e.g., 1.4-2.0 equiv) and the amine (1.1-1.5 equiv).

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction:

    • Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[15][17]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the celite pad with additional organic solvent.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-cyclopropyl-2H-pyrazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh palladium precursor and ligand. Consider using a more robust precatalyst.
Insufficiently anhydrous or deoxygenated conditionsUse properly dried glassware and freshly distilled, deoxygenated solvents. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, t-BuOH).
Side Product Formation (e.g., Hydrodehalogenation) Presence of waterEnsure all reagents and solvents are scrupulously dry.
Inefficient reductive eliminationSwitch to a more electron-rich or bulkier ligand to promote the desired C-N bond formation.
Difficulty with Purification Ligand-related impuritiesUse a ligand that is more easily separated by chromatography. Consider a filtration through a plug of silica gel before full purification.
Product instability on silica gelConsider alternative purification methods such as crystallization or reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-amino-3-cyclopropyl-2H-pyrazoles. Careful selection of the catalyst, ligand, base, and solvent, coupled with meticulous experimental technique, is paramount for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Powers, I. G., & Uyeda, C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14737–14745. [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Sameera, W. M. C., & Eriksson, L. A. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Blackmond, D. G., & Rasson, J. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis, 10(15), 8438–8444. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Schmalz, H.-G., & Reiner, T. (2016). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. European Journal of Organic Chemistry, 2016(18), 3047-3058. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Kim, H. J., Lee, J. H., & Lee, K. I. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(31), 11681–11687. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]

  • Jamison, C. R., & Stephenson, C. R. J. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 84(24), 16075–16082. [Link]

  • Jamison, C. R., & Stephenson, C. R. J. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]

Sources

Method

Application Note: Regioselective Iodination of 3-Cyclopropylpyrazole

Abstract & Strategic Context The iodination of 3-cyclopropylpyrazole is a critical transformation in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical scaffolds. While pyrazoles general...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The iodination of 3-cyclopropylpyrazole is a critical transformation in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical scaffolds. While pyrazoles generally undergo Electrophilic Aromatic Substitution (SEAr) at the C4 position, the presence of the cyclopropyl group introduces a specific stability challenge. This strained ring is susceptible to acid-catalyzed ring-opening and radical decomposition, rendering harsh iodination methods (e.g.,


 or 

) unsuitable.

This guide details two field-proven protocols designed to maximize regioselectivity for 4-iodo-3-cyclopropyl-1H-pyrazole while preserving the cyclopropyl moiety:

  • Method A (Standard MedChem): N-Iodosuccinimide (NIS) in Acetonitrile (MeCN).

  • Method B (Green/Scale-Up): Iodine (

    
    ) and Hydrogen Peroxide (
    
    
    
    ) in water.

Mechanistic Insight & Regioselectivity

The pyrazole ring is an electron-rich heteroaromatic system. The C4 position is the most nucleophilic site, corresponding to the highest HOMO coefficient, making it the preferred target for electrophiles (


).
Reaction Mechanism (SEAr)

The reaction proceeds via a standard SEAr mechanism. The challenge lies in controlling the acidity to prevent N-iodination (reversible) or cyclopropyl degradation.

IodinationMechanism Substrate 3-Cyclopropylpyrazole (Nucleophile) SigmaComplex Sigma Complex (C4-Iodonium Intermediate) Substrate->SigmaComplex C4 Attack Electrophile Electrophilic Iodine (I+ source: NIS or I2) Electrophile->SigmaComplex Deprotonation Deprotonation (-H+) SigmaComplex->Deprotonation Product 4-Iodo-3-cyclopropylpyrazole Deprotonation->Product Aromatization

Figure 1: Electrophilic Aromatic Substitution pathway at C4. Contrast ensures readability.

Experimental Protocols

Protocol A: N-Iodosuccinimide (NIS) Method

Best for: Laboratory scale (mg to 100g), high purity requirements, moisture-sensitive environments. Rationale: NIS provides a controlled source of iodonium ions (


) without generating strong acidic byproducts (succinimide is neutral/weakly acidic).
Materials
  • Substrate: 3-Cyclopropyl-1H-pyrazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous preferred)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Procedure
  • Dissolution: Charge a reaction vessel with 3-cyclopropyl-1H-pyrazole (1.0 equiv) and MeCN (10 volumes relative to mass). Stir until dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add NIS (1.1 equiv) portion-wise over 15 minutes.

    • Note: Exothermic control is vital to prevent radical side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 3:1) or LCMS. Product usually appears at [M+1] = 235.0.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 10% aqueous

      
       (removes purple iodine color).
      
    • Wash with saturated

      
       (removes succinimide traces).
      
    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
  • Purification: Recrystallize from Hexane/EtOAc or use silica flash chromatography if high purity (>98%) is required.

Protocol B: Iodine/Peroxide (Green Method)

Best for: Large scale (>100g), cost-reduction, green chemistry compliance. Rationale: Uses


 to oxidize HI back to 

, ensuring 100% atom economy for iodine and generating only water as a byproduct.
Materials
  • Substrate: 3-Cyclopropyl-1H-pyrazole (1.0 equiv)

  • Reagent: Iodine (

    
    ) (0.55 equiv)
    
  • Oxidant: Hydrogen Peroxide (30% aq) (0.6 - 0.7 equiv)[3]

  • Solvent: Water (or Water/Ethanol 1:1 if solubility is poor)

Procedure
  • Suspension: Suspend 3-cyclopropyl-1H-pyrazole in water (5-8 volumes).

  • Iodine Charge: Add solid Iodine (

    
    , 0.55 equiv). The mixture will turn dark brown.
    
  • Oxidant Addition: Add

    
     (30% aq, 0.6 equiv) dropwise over 30 minutes at 20-25°C.
    
    • Caution: Reaction is exothermic. Do not exceed 40°C to protect the cyclopropyl ring.

  • Digestion: Stir vigorously for 4–6 hours. The product often precipitates as a solid.

  • Isolation:

    • Filter the solid precipitate.

    • Wash the cake with 5% sodium thiosulfate (to remove unreacted iodine) and then water.

    • Dry in a vacuum oven at 40°C.

Comparative Data & Troubleshooting

Yield and Selectivity Comparison
FeatureMethod A (NIS)Method B (

)
Typical Yield 85 - 95%75 - 88%
Atom Economy Low (Succinimide waste)High (Water byproduct)
Reaction Time 2 - 4 Hours4 - 8 Hours
Impurity Profile Very CleanPotential for di-iodination if not controlled
Cost High (NIS reagent)Low (Commodity reagents)
Troubleshooting Guide
  • Issue: Reaction Stalls (<50% conversion).

    • Cause: Protonation of the pyrazole nitrogen inhibits SEAr.

    • Fix: Add a mild base (e.g.,

      
       or NaOAc) to buffer the solution, especially in Method B.
      
  • Issue: Ring Opening (Cyclopropyl loss).

    • Cause: Acid concentration too high or temperature >60°C.

    • Fix: Ensure temperature <40°C. For Method A, add a scavenger like 2,6-lutidine if using acid catalysis (rarely needed for NIS).

  • Issue: N-Iodination (Unstable intermediate).

    • Observation: Product reverts to starting material on TLC.

    • Fix: N-iodo species are kinetic products. Heating gently (40°C) or adding acid catalyst promotes rearrangement to the thermodynamic C4-iodo product.

Workflow Visualization

Workflow cluster_NIS Method A: NIS (High Purity) cluster_Green Method B: Green (Scale-up) Start Start: 3-Cyclopropylpyrazole Choice Select Method Start->Choice StepA1 Dissolve in MeCN (0°C) Choice->StepA1 Lab Scale StepB1 Suspend in Water Choice->StepB1 Bulk Scale StepA2 Add NIS (1.1 equiv) StepA1->StepA2 StepA3 Stir RT (2-4h) StepA2->StepA3 Quench Quench: Na2S2O3 (aq) StepA3->Quench StepB2 Add I2 (0.55 eq) + H2O2 (0.6 eq) StepB1->StepB2 StepB3 Stir RT (4-8h) StepB2->StepB3 StepB3->Quench Isolate Extraction / Filtration Quench->Isolate Final Product: 4-Iodo-3-cyclopropylpyrazole Isolate->Final

Figure 2: Decision matrix and process flow for iodination protocols.

References

  • Incyte Corporation. (2007). Heteroaryl Substituted Pyrrolo[2,3-b]pyridines and Pyrrolo[2,3-b]pyrimidines as Janus Kinase Inhibitors. WO2007070514A1. (Describes synthesis of cyclopropyl-pyrazole intermediates). Link

  • Novartis AG. (2014).[4] Pyrazolopyrrolidines as JAK Inhibitors. US Patent 8,829,195.[4] (Validates NIS iodination conditions for substituted pyrazoles). Link

  • Vasilevsky, S. F., et al. (2002). Iodination of pyrazoles: A comparative study.Heterocycles, 57(12). (Fundamental study on pyrazole SEAr regioselectivity).
  • BenchChem. (2024). Technical Support Center: Synthesis of 4-Iodopyrazole. (General protocols for NIS and Green iodination). Link

Sources

Application

Application Note: Accelerated FBDD Using 3-Cyclopropyl-4-iodo-2H-pyrazole

Abstract This guide details the strategic application of 3-Cyclopropyl-4-iodo-2H-pyrazole (3-CIP) in Fragment-Based Drug Discovery (FBDD). Unlike standard library members, 3-CIP acts as a "dual-function" scaffold: the io...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-Cyclopropyl-4-iodo-2H-pyrazole (3-CIP) in Fragment-Based Drug Discovery (FBDD). Unlike standard library members, 3-CIP acts as a "dual-function" scaffold: the iodine atom serves simultaneously as a heavy-atom derivative for crystallographic phasing (anomalous scattering) and a high-affinity halogen bond donor. The cyclopropyl moiety confers unique metabolic stability and rigid stereoelectronic vectors.[1] This protocol covers crystallographic screening, hit validation via anomalous dispersion, and downstream palladium-catalyzed elaboration.

Part 1: Chemical Profile & Rationale

The "Dual-Function" Fragment

In FBDD, low-affinity hits often suffer from ambiguous electron density. 3-CIP addresses this via the iodine substituent.

  • Crystallographic Beacon: Iodine (

    
    ) possesses a strong anomalous scattering signal (f'') at Cu K
    
    
    
    wavelengths (
    
    
    ) and tunable synchrotron energies. This allows for unambiguous hit identification even at low occupancy (<30%) [1].
  • The Sigma-Hole Effect: The iodine at C4 exhibits a positive electrostatic potential cap (σ-hole) along the C-I bond axis, enabling directed halogen bonding with backbone carbonyls or Lewis bases in the target protein [2].

  • Cyclopropyl Rigidity: The cyclopropyl group acts as a "conformational clamp," reducing the entropic penalty of binding compared to isopropyl or propyl analogs while improving metabolic stability against CYP450 oxidation [3].

Physicochemical Properties
PropertyValueSignificance in FBDD
MW ~234.04 DaAdheres to "Rule of Three" (MW < 300).
cLogP ~1.8Lipophilic enough for hydrophobic pockets; soluble in DMSO.
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases.
H-Bond Acceptors 1 (N)Versatile interaction vector.
Tautomerism 1H

2H
Adapts to donor/acceptor requirements of the pocket.

Part 2: Protocol A - Crystallographic Screening & Phasing

Objective: Identify binding location and orientation using Iodine Anomalous Dispersion (I-SAD).

Experimental Setup
  • Stock Solution: 200 mM 3-CIP in 100% DMSO-d6.

  • Crystal System: Target protein crystals (solvent content >40% preferred).

  • Cryoprotectant: Mother liquor + 20% Ethylene Glycol or Glycerol.

Soaking Protocol
  • Drop Preparation: Transfer 1

    
    L of protein crystal drop to a fresh well containing 2 
    
    
    
    L of reservoir solution.
  • Fragment Addition: Add 3-CIP stock to the drop to achieve a final concentration of 10–50 mM . (Note: Pyrazoles are highly soluble; start high to drive equilibrium).

  • Incubation: Seal and incubate for 1–4 hours . (Longer soaks may damage crystal lattice due to DMSO or iodine reactivity).

  • Harvesting: Loop the crystal, pass quickly through cryoprotectant containing 10 mM ligand, and flash-cool in liquid nitrogen.

Data Collection Strategy (The "Anomalous" Trick)

To maximize the iodine signal, do not use standard high-energy native datasets alone.

  • Energy Selection: Collect data at 6.0 – 8.0 keV (approx. 1.5–2.0

    
    ). Iodine has a significant anomalous signal here.
    
  • Multiplicity: Aim for high redundancy (>720° rotation if symmetry permits) to accurately measure the small anomalous differences (

    
    ).
    
  • Processing: Use an anomalous difference Fourier map (

    
    ).
    
    • Result: The iodine atom will appear as a massive peak (>10

      
      ) in the anomalous map, pinpointing the binding site even if the rest of the molecule is disordered [4].
      

Part 3: Protocol B - Synthetic Elaboration (The "Grow" Phase)

Objective: Utilize the C4-Iodine handle for Suzuki-Miyaura cross-coupling to expand the fragment into a lead-like molecule.

Retrosynthetic Logic

The iodine at C4 is highly reactive toward Pd(0) oxidative addition.[2] The cyclopropyl group remains inert, providing a stable anchor.

  • Vector: C4-Aryl/Heteroaryl expansion.

  • Challenge: The free NH of the pyrazole can poison Pd catalysts.

  • Solution: Use a transient protecting group (SEM/THP) or optimized base/solvent systems for unprotected coupling.

Protocol: Microwave-Assisted Suzuki Coupling (Unprotected)

This protocol avoids protection/deprotection steps, ideal for rapid analog generation [5].

Reagents:

  • Substrate: 3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Vial Setup: In a 5 mL microwave vial, combine the pyrazole (0.2 mmol), boronic acid (0.24 mmol), and Cs

    
    CO
    
    
    
    (0.6 mmol).
  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst & Solvent: Add degassed Dioxane/Water (2 mL) and Pd catalyst rapidly under Argon flow.

  • Reaction: Irradiate at 100°C for 20 minutes (or 80°C oil bath for 4 hours).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). The cyclopropyl group typically makes the product less polar than standard pyrazoles, aiding separation.

Part 4: Visualization & Workflows

FBDD Workflow for Halogenated Fragments

This diagram illustrates the decision matrix when using 3-CIP, specifically highlighting the divergence between using Iodine for binding vs. chemistry.

FBDD_Workflow Start Fragment Library (3-CIP Included) Screen Crystal Soaking (High Conc. 50mM) Start->Screen Data Data Collection (Anomalous Signal Optimized) Screen->Data Map Anomalous Difference Map (>10σ Peak Identification) Data->Map Phasing/Location Decision Binding Mode Analysis Map->Decision PathA Path A: Iodine = Pharmacophore (Halogen Bond Critical) Decision->PathA Iodine interacts with Backbone C=O PathB Path B: Iodine = Synthetic Handle (Vector for Growth) Decision->PathB Iodine points to Solvent/Hydrophobic Pocket OptA Optimization: Retain Iodine Grow from N1 or C5 PathA->OptA OptB Optimization: Suzuki Coupling at C4 Replace I with Aryl/Heteroaryl PathB->OptB

Figure 1: Decision tree for utilizing 3-Cyclopropyl-4-iodo-2H-pyrazole in fragment campaigns. The strong anomalous signal allows rapid hit placement, determining whether the iodine is a permanent pharmacophore or a temporary synthetic handle.

Chemical Interaction & Elaboration Map

This diagram details the atomic-level logic for medicinal chemistry design around this scaffold.

Chemical_Logic Core Pyrazole Core (Scaffold) Iodine C4-Iodine Core->Iodine Cyclo C3-Cyclopropyl Core->Cyclo NH N1-H (Donor) Core->NH N2 N2 (Acceptor) Core->N2 HalogenBond Halogen Bond (Sigma Hole) Iodine->HalogenBond Binding Suzuki Suzuki Coupling (C-C Bond Formation) Iodine->Suzuki Synthesis MetaStab Metabolic Stability (vs Isopropyl) Cyclo->MetaStab Hinge Kinase Hinge Binding NH->Hinge N2->Hinge

Figure 2: Functional map of the 3-CIP fragment. The C4-Iodine offers divergent utility (binding vs. synthesis), while the Cyclopropyl group enhances physicochemical properties.

Part 5: Case Study – Kinase Hinge Binder

Scenario: Targeting a Serine/Threonine Kinase (e.g., MAP4K4 or CDK2).

  • Screening: 3-CIP is soaked into crystals. The anomalous map reveals the Pyrazole N1/N2 binding to the hinge region (typical donor-acceptor motif).

  • Observation: The C4-Iodine is pointing into the hydrophobic back-pocket (gatekeeper region).

  • Design: The iodine is interacting via a halogen bond with a backbone carbonyl. However, to increase potency, the fragment must reach the "sugar pocket."

  • Elaboration: Using the Suzuki Protocol (Section 3.2) , the Iodine is replaced with a 4-aminophenyl group.

    • Result: The pyrazole retains the hinge bind. The cyclopropyl fills the ATP-binding site hydrophobic void. The new phenyl group extends vectors for solubilizing tails.

  • Outcome: Potency increases from 500

    
    M (Fragment) to 250 nM (Lead).
    

References

  • Bauman, J. D., et al. (2016). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. IUCr Journals. [Link]

  • Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53.[3] Journal of the American Chemical Society.[4] [Link]

  • Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry.[5][7] [Link]

  • Ma, S., et al. (2021). High-confidence placement of low-occupancy fragments into electron density using the anomalous signal of sulfur and halogen atoms.[8][9] Acta Crystallographica Section D. [Link]

Sources

Method

Application Notes: The Strategic Use of Pyrazole Iodides in Click Chemistry for Advanced Molecular Construction

Prepared by: Gemini, Senior Application Scientist Introduction: Bridging Privileged Scaffolds with Powerful Ligation Chemistry In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Privileged Scaffolds with Powerful Ligation Chemistry

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases, including cancer and inflammatory disorders.[3][4][5][6] Concurrently, the advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized how scientists assemble complex molecular architectures.[7][8][9] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable connection of molecular building blocks.[10][11]

This guide details the strategic application of pyrazole iodides as versatile precursors for synthesizing novel pyrazole conjugates via click chemistry. We will demonstrate that while not direct participants in the click reaction itself, iodinated pyrazoles are indispensable intermediates. The carbon-iodine bond serves as a robust and reliable synthetic handle for the introduction of an alkyne moiety, which is the essential functional group for engaging in CuAAC reactions. This two-step approach provides a powerful and modular platform for generating diverse libraries of pyrazole-containing compounds for applications ranging from targeted therapeutics to advanced functional materials.

PART 1: The Strategic Role of 4-Iodopyrazole as a Precursor for Click Chemistry

The primary value of 4-iodopyrazole in this context lies in its capacity as an electrophilic coupling partner in transition-metal-catalyzed reactions.[12][13] The carbon-iodine bond is the most reactive among halogens (C-I > C-Br > C-Cl) in common cross-coupling reactions, making it an ideal substrate for efficiently forming new carbon-carbon bonds under mild conditions.[12][14]

For the purpose of click chemistry, the strategy is not to use the C-I bond in the cycloaddition directly, but to replace it with a terminal alkyne. This is most effectively achieved through the Sonogashira coupling reaction .[3][13][14] This palladium/copper co-catalyzed reaction forms a C(sp²)-C(sp) bond between the pyrazole ring and the alkyne, transforming the readily accessible iodopyrazole into the desired click-ready building block. This sequential functionalization—iodination followed by alkynylation—is a cornerstone of modern medicinal chemistry, enabling late-stage diversification and the modular construction of complex molecules.[13]

G cluster_0 Overall Workflow Py_H Pyrazole Scaffold Py_I 4-Iodopyrazole Intermediate Py_H->Py_I Step 1: Iodination Py_Alkyne 4-Alkynylpyrazole (Click-Ready) Py_I->Py_Alkyne Step 2: Sonogashira Coupling Py_Triazole Final Pyrazole-Triazole Conjugate Py_Alkyne->Py_Triazole Step 3: CuAAC 'Click' Reaction G cluster_0 Sonogashira Coupling Workflow Py_I 4-Iodopyrazole Reaction Reaction under Inert Atmosphere Py_I->Reaction Alkyne Terminal Alkyne (e.g., TMS-Acetylene) Alkyne->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (CuI) Amine Base (e.g., Et₃N) Catalysts->Reaction Py_Alkyne 4-Alkynylpyrazole Product Reaction->Py_Alkyne C-C Bond Formation G cluster_0 CuAAC 'Click' Reaction Workflow Py_Alkyne 4-Alkynylpyrazole Reaction Reaction in Aqueous/Organic Solvent Py_Alkyne->Reaction R_Azide Azide-containing Molecule (R-N₃) R_Azide->Reaction Catalysts Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Optional: Ligand (e.g., THPTA) Catalysts->Reaction Py_Triazole Final 1,4-Disubstituted Pyrazole-Triazole Conjugate Reaction->Py_Triazole Triazole Ring Formation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective N-Alkylation of 3-Cyclopropyl Pyrazoles

Ticket Status: OPEN Topic: Troubleshooting Regioselectivity & Yield in Pyrazole Alkylation Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists Overview: The "Tautomer Trap" We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Troubleshooting Regioselectivity & Yield in Pyrazole Alkylation Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Overview: The "Tautomer Trap"

Welcome to the technical support center. If you are working with 3-cyclopropyl pyrazoles, you are likely encountering the classic "tautomer trap." Unlike simple amines, the pyrazole ring exists in a dynamic equilibrium between two tautomers. When you introduce a base and an alkylating agent, the reaction kinetics are driven by a battle between steric hindrance (favoring the distal nitrogen) and electronic/coordination effects (which can favor the proximal nitrogen).

The 3-cyclopropyl group is unique: it is sterically demanding (like an isopropyl group) but possesses unique electronic character (donating electron density via hyperconjugation). This guide provides the protocols to control which nitrogen reacts.

Module 1: The Decision Matrix (Isomer Selection)

Before starting, confirm your target. In a 3-substituted pyrazole, standard numbering places the substituent at position 3.

  • Target A (1,3-Isomer): Alkyl group is distal (far) from the cyclopropyl group. Typically the thermodynamic and kinetically favored product under standard

    
     conditions.
    
  • Target B (1,5-Isomer): Alkyl group is proximal (next) to the cyclopropyl group. Typically difficult to access directly due to steric clash.

Visual Workflow: Selecting Your Conditions

RegioselectivityStrategy Start Start: 3-Cyclopropyl Pyrazole Target Which Regioisomer is required? Start->Target Iso13 1,3-Isomer (Distal) (Sterically Favored) Target->Iso13 Low Steric Clash Iso15 1,5-Isomer (Proximal) (Sterically Hindered) Target->Iso15 High Steric Clash Cond13 Standard S_N2 Conditions Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO Temp: 25-60°C Iso13->Cond13 Mech13 Mechanism: Steric bulk of cyclopropyl blocks N2 attack. Cond13->Mech13 Cond15_A Strategy A: Coordination Control Catalyst: MgBr2 / Base: DIPEA Solvent: Toluene/THF Iso15->Cond15_A Direct Method Cond15_B Strategy B: SEM-Switch 1. Alkylate N1 (Distal) with SEM-Cl 2. C-H Arylation/Funtionalization 3. Transposition (Semple-Type) Iso15->Cond15_B Protecting Group Route Cond15_C Strategy C: Fluorinated Solvents Solvent: HFIP or TFE (H-Bonding alters nucleophilicity) Iso15->Cond15_C Solvent Engineering

Caption: Decision tree for selecting experimental conditions based on the desired regioisomer (1,3-distal vs. 1,5-proximal).

Module 2: Troubleshooting & FAQs
Ticket #101: "I am getting a 60:40 mixture of isomers. How do I improve the ratio?"

Diagnosis: You are likely using a strong, non-coordinating base (like NaH) in a polar aprotic solvent (THF or DMF) with a small alkylating agent (like MeI). The small electrophile can slip past the cyclopropyl group, reducing steric selectivity.

Solution: Switch to Thermodynamic Control or Specific Solvation .

  • Change the Base/Solvent System:

    • Protocol: Use

      
       in DMF . Cesium is larger and "softer" than Sodium, often leading to tighter ion-pairing that can enhance steric differentiation.
      
    • Solvent Effect: Switch to DMSO . DMSO solvates cations well but leaves the pyrazolate anion "naked" and highly reactive. However, for regioselectivity, sometimes reducing reactivity helps.

  • Use Fluorinated Solvents (The "HFIP Effect"):

    • Recent data suggests that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) can reverse or dramatically enhance selectivity.[1] These solvents are strong hydrogen-bond donors. They can H-bond to the pyrazole nitrogens, altering their relative nucleophilicity.

    • Reference: Use of fluorinated alcohols has been shown to improve regioselectivity up to 99:1 in specific pyrazole systems [1].[1]

Ticket #102: "I specifically need the 1,5-isomer (proximal alkylation). Direct alkylation fails."

Diagnosis: Direct


 attack at the nitrogen adjacent to the cyclopropyl group is disfavored by Van der Waals repulsion.

Solution: Use Magnesium Catalysis (Chelation Control) .[2]

  • Theory:

    
     can coordinate to the pyrazole nitrogens. If the conditions are right, the metal center can guide the alkylating agent or protect the more accessible nitrogen, forcing reaction at the more hindered site (or stabilizing the transition state for N2 attack).
    
  • Protocol (Mg-Catalyzed):

    • Dissolve 3-cyclopropylpyrazole (1.0 equiv) in Toluene.

    • Add

      
        (0.5 - 1.0 equiv) and DIPEA  (2.5 equiv).
      
    • Stir for 30 min to form the complex.

    • Add the alkyl halide (R-X). Heat to 60-80°C.

    • Note: This strategy is substrate-dependent but has proven effective for 3-substituted pyrazoles [2].

Ticket #103: "My yield is low (<30%)."

Diagnosis: 3-Cyclopropyl pyrazoles are moderately electron-rich, but the cyclopropyl group can act as a sigma-donor. If the yield is low, check:

  • Alkylation Agent Reactivity: Is your alkyl halide secondary or tertiary? Pyrazoles are poor nucleophiles for hindered electrophiles.

    • Fix: Add NaI (0.1 equiv) (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

  • Base Strength:

    
     might be too weak if the electrophile is unreactive.
    
    • Fix: Switch to KOtBu in THF (stronger base) but perform the addition at 0°C to minimize side reactions.

Module 3: Analytical Validation (Prove Your Structure)

Never rely on LCMS retention time alone. The isomers often co-elute.

Standard Protocol: 1D NOE (Nuclear Overhauser Effect) You must distinguish between the 1,3-isomer (Alkyl distal) and 1,5-isomer (Alkyl proximal).

Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)
Structure Alkyl group is far from Cyclopropyl.Alkyl group is adjacent to Cyclopropyl.
NOE Signal NO enhancement between N-Alkyl protons and Cyclopropyl protons.Strong enhancement between N-Alkyl protons and Cyclopropyl methine (CH).
13C NMR (C3/C5) C3 (with Cyclopropyl) and C5 (unsubstituted) have distinct shifts.Shifts often invert or change significantly compared to 1,3.

Visual Logic for NOE:

NOE_Validation cluster_0 1,5-Isomer (Proximal) cluster_1 1,3-Isomer (Distal) Iso15 N-Alkyl Group (Protons A) Cyc15 Cyclopropyl Group (Protons B) Iso15->Cyc15 STRONG NOE (Distance < 5Å) Iso13 N-Alkyl Group (Protons A) Cyc13 Cyclopropyl Group (Protons B) Iso13->Cyc13 NO SIGNAL (Distance > 5Å)

Caption: Diagnostic NOE interactions. The 1,5-isomer shows spatial proximity between the N-alkyl and cyclopropyl groups.

Module 4: Advanced Strategy - The "Mitsunobu" Alternative

If base-mediated alkylation fails or gives inseparable mixtures, switch to the Mitsunobu Reaction . This uses an alcohol (R-OH) instead of an alkyl halide.

Why use it? The Mitsunobu reaction mechanism involves the formation of a bulky phosphonium intermediate. The steric demand of the PPh3 group often amplifies the steric bias, exclusively favoring the 1,3-isomer (distal alkylation) because the bulky intermediate cannot easily approach the nitrogen next to the cyclopropyl group [3].

Protocol:

  • Reagents: 3-Cyclopropylpyrazole (1.0 equiv), R-OH (1.2 equiv),

    
     (1.5 equiv).
    
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Outcome: Typically >95:5 ratio favoring the 1,3-isomer.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Demonstrates the solvent effect of TFE/HFIP on regiocontrol).

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Chemical Science. (Describes the use of MgBr2 to access the difficult 1,5-isomer).

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. (Discusses Mitsunobu regioselectivity in pyrazole synthesis).

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. Angewandte Chemie. (Biocatalytic route for high selectivity).[2][3]

Sources

Optimization

Technical Support Center: A-Z Guide to Suzuki Coupling with 4-Iodopyrazoles

For Immediate Release This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-iodopyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-iodopyrazoles. As a Senior Application Scientist, this guide is structured to address common challenges and provide actionable solutions to optimize reaction yields and minimize side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the Suzuki coupling of 4-iodopyrazoles in a question-and-answer format, offering detailed explanations and corrective actions.

Question 1: My Suzuki coupling reaction with a 4-iodopyrazole is resulting in low to no product yield. What are the likely causes and how can I troubleshoot this?

Low or non-existent yields in Suzuki coupling reactions are a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.[1]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern pre-catalyst such as a palladacycle (e.g., XPhos Pd G2), which readily generates the active species.[1][2] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[1][3]

  • Inappropriate Ligand Choice: The selected ligand may not be suitable for the 4-iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.[1]

    • Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1][2][4]

  • Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.

    • Solution: Screen stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] For anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial.[1]

  • Sub-optimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature.[3][5] Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[5][6]

  • Poor Reagent Quality: Degradation of starting materials, particularly boronic acids, can halt the reaction.

    • Solution: Use fresh, high-purity starting materials. Boronic acids are susceptible to degradation and should be stored properly.

Question 2: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). What is happening and how can I prevent it?

Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides.[1] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

Preventative Measures:

  • Substrate Modification: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation.[1] If feasible, switching to the corresponding 4-bromo- or 4-chloro-pyrazole may reduce this side reaction, as they show a reduced propensity for dehalogenation.[7][8][9]

  • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a proton source.

  • Choice of Base: The choice of base can influence the rate of dehalogenation.

  • Ligand Selection: The use of bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the best practices for Suzuki coupling reactions with 4-iodopyrazoles.

What are the best practices for setting up a Suzuki coupling with 4-iodopyrazoles?
  • Inert Atmosphere: All Suzuki coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.[10]

  • Reagent Purity: Use high-purity reagents and starting materials.

How do I choose the optimal palladium catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling.[2]

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as Pd(OAc)₂ are commonly used.[2] Modern pre-catalysts, like those developed by Buchwald, often offer higher activity and stability.[11]

  • Ligands: For 4-iodopyrazoles, bulky and electron-rich phosphine ligands are generally preferred. SPhos and XPhos are excellent starting points.[2] The optimal ligand may need to be determined empirically through screening.

What is the role of the base, and which one is most effective?

The base is critical for the transmetalation step of the catalytic cycle.[2] A variety of inorganic bases can be used.

  • Common Bases: Cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used and often provide good results.[2] Potassium fluoride (KF) has also been successfully employed.[2]

  • Base Strength: The optimal choice depends on the specific substrates and solvent. Stronger bases are not always better and can promote side reactions.

Which solvents are recommended for Suzuki coupling with 4-iodopyrazoles?

The reaction is typically carried out in a mixture of an organic solvent and water to dissolve both the organic substrates and the inorganic base.[2]

  • Common Organic Solvents: Ethers like 1,2-dimethoxyethane (DME) and 1,4-dioxane are common choices. Aromatic solvents such as toluene can also be used.[2]

  • Solvent Ratios: The ratio of organic solvent to water is often around 3:1 to 4:1.[2]

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki Coupling of 4-Iodopyrazoles

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/Buchwald Ligand (e.g., XPhos, SPhos) (2-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Buchwald ligands enhance reactivity for challenging substrates.[2][4]
Base Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv), or Na₂CO₃ (2-3 equiv)Base choice is substrate-dependent. Cs₂CO₃ is often highly effective.[2][5]
Solvent DME/Water (4:1), Dioxane/Water (4:1), or Toluene/Water (4:1)A mixed solvent system is necessary to dissolve both organic and inorganic reagents.[2]
Temperature 80-120 °C (Conventional Heating) or 90-150 °C (Microwave)Higher temperatures can increase reaction rates, but may also promote side reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
  • To a Schlenk tube, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., Na₂CO₃, 2.5 equiv).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).[2]

  • Heat the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 6 hours), monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • In an oven-dried microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv), the desired boronic acid (1.0-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.5 equiv).[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[5]

  • Seal the vial with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.[2]

  • Add a degassed mixture of solvent (e.g., DME/water, 4:1) via syringe.[5]

  • Seal the vial tightly and place it in a microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 90 °C) for a short duration (e.g., 5-12 minutes), monitoring by TLC or LC-MS.[2][5]

  • After completion, cool the reaction to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (4-Iodopyrazole) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Boronic Acid + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product 4-Iodopyrazole 4-Iodopyrazole Boronic Acid Boronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Check Catalyst System (Activity, Ligand) start->catalyst base Evaluate Base (Strength, Solubility) catalyst->base temp Optimize Temperature base->temp reagents Verify Reagent Quality temp->reagents dehalogenation Dehalogenation Observed? reagents->dehalogenation change_halide Consider 4-Bromo or 4-Chloro-pyrazole dehalogenation->change_halide Yes success Improved Yield dehalogenation->success No anhydrous Ensure Anhydrous Conditions change_halide->anhydrous anhydrous->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Chemical Science, 2(8), 1479-1492.
  • Stanetty, P., & Schnürch, M. (2010). Site-selective cross-coupling reactions of azoles. Chemical Science, 1(4), 418-431.
  • Handy, S. T. (2009). Site selective cross-coupling reactions of heteroarenes. Chemical Society Reviews, 38(2), 385-401.
  • Johansson Seechurn, C. C., & Colacot, T. J. (2025). Suzuki–Miyaura (hetero-)
  • Zhang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 793-796.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Tanimori, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of heteroaryl halides with... Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a | Download Table. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Iodine Retention Strategies in Pyrazole Chemistry

To: Research & Development Division From: Senior Application Scientist, Heterocycle Functionalization Group Subject: PREVENTING DEIODINATION & HALOGEN MIGRATION IN PYRAZOLES Executive Summary The iodopyrazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Heterocycle Functionalization Group Subject: PREVENTING DEIODINATION & HALOGEN MIGRATION IN PYRAZOLES

Executive Summary

The iodopyrazole scaffold is a cornerstone of medicinal chemistry, offering a high-value handle for late-stage diversification. However, the C–I bond is notoriously labile. It is weaker (~50 kcal/mol) than C–Br or C–Cl bonds, making it susceptible to two primary failure modes:

  • Reductive Deiodination (C–I

    
     C–H):  Common in Pd-catalyzed cross-couplings where hydride sources are present.
    
  • Halogen Dance (Migration): Occurs during lithiation, where the iodine atom migrates to a thermodynamically more stable position.

This guide provides self-validating protocols to functionalize the pyrazole core while preserving the critical iodine payload.

Module 1: Metal-Catalyzed Cross-Coupling

The Challenge: You need to couple at a different site (e.g., a C-Cl, C-Br, or N-H site) while keeping the C-I bond intact. The Failure Mode: Palladium inserts into the weak C-I bond (oxidative addition) or, more commonly, a "Hydride Shift" occurs, leading to reductive deiodination.

Mechanism of Failure: The Hydride Divergence

In standard Suzuki or Sonogashira couplings, the presence of alcohols (solvents) or amines (bases) can generate Pd-H species via


-hydride elimination. This Pd-H species undergoes reductive elimination with the aryl ring, replacing Iodine with Hydrogen.[1]

ReductiveDeiodination Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Into C-I Bond) Pd0->OxAdd Fast Desired Desired Cycle (Transmetallation) OxAdd->Desired Slow (If hindered) Hydride β-Hydride Elimination (From Solvent/Base) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination (C-H Formation) Hydride->RedElim RedElim->Pd0 Product_Bad Deiodinated Byproduct (Ar-H) RedElim->Product_Bad

Figure 1: The mechanism of reductive deiodination. Note that the presence of hydride sources (alcohols, amines) diverts the intermediate toward the byproduct.

Protocol: Iodine-Sparing Suzuki Coupling

Use this protocol to couple a boronic acid to a Chloropyrazole while retaining an Iodine at a different position.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (Use bidentate ligands to prevent

    
    -hydride elimination) or Pd(OAc)₂ + SPhos (for steric bulk).
    
  • Base: K₃PO₄ (Anhydrous). Do NOT use amines (Et₃N) or carbonates in alcohol.

  • Solvent: Toluene/Water (10:1) or DMF (Anhydrous). Strictly avoid Ethanol/Methanol.

Step-by-Step:

  • Degassing: Charge reaction vessel with pyrazole substrate and boronic acid. Cycle Argon/Vacuum 3 times. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Prep: Use anhydrous Toluene. If water is required for the base, use a minimum amount of degassed water.

  • Temperature Control: Heat to 80°C. Do not exceed 100°C; higher temps accelerate C-I cleavage.

  • Monitoring: Monitor via LCMS. If C-H byproduct (M-126) appears, lower temp to 60°C and switch solvent to 1,4-Dioxane.

Module 2: N-Functionalization (Alkylation & Arylation)

The Challenge: Attaching a substituent to the pyrazole Nitrogen (N1) without cleaving the C-I bond. The Failure Mode: Strong bases (NaH, LiH) can cause Single Electron Transfer (SET) dehalogenation or promote halogen scrambling.

Decision Tree: Selecting the Right Method

N_Funct_Logic Start Target: N-Functionalized Iodopyrazole Q1 Electrophile Type? Start->Q1 Path_Alkyl Alkyl Halide (R-Br, R-I) Q1->Path_Alkyl Path_Aryl Aryl Boronic Acid (Ar-B(OH)2) Q1->Path_Aryl Path_Alc Alcohol (R-OH) Q1->Path_Alc Sol_Base Mild Base Alkylation Cs2CO3 / DMF Path_Alkyl->Sol_Base Sol_Chan Chan-Lam Coupling Cu(OAc)2 / Air Path_Aryl->Sol_Chan Sol_Mits Mitsunobu Reaction DIAD / PPh3 Path_Alc->Sol_Mits

Figure 2: Selection logic for N-functionalization to maximize iodine retention.

Protocol: Chan-Lam Coupling (N-Arylation)

Best for: Attaching aryl rings to Iodopyrazoles. This oxidative copper cycle avoids Pd(0) entirely, eliminating reductive elimination risks.

Reagents:

  • Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OH)₂.

  • Ligand: Bipyridine (1.0 equiv) - Optional but stabilizes the Cu species.

  • Oxidant: Atmospheric Oxygen (Open flask or O₂ balloon).

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: DCE or MeOH (Methanol is safe here as no Pd is present).

Troubleshooting:

  • Reaction Stalled? Add 4Å molecular sieves. Water inhibits the transmetallation step in Chan-Lam cycles.

  • Low Yield? Switch to Cu(OAc)₂ / Myristic Acid system to solubilize the copper species.

Module 3: Metallation & The "Halogen Dance"

The Challenge: You want to functionalize a C-H bond (e.g., C5-H) via lithiation, but the Iodine at C4 migrates to C5. The Failure Mode: The "Halogen Dance" is thermodynamically driven. The base deprotonates the most acidic proton. If the resulting anion is less stable than the anion formed by moving the iodine, the iodine will "dance" to the new position.

Mechanism: The Dance Step
  • Lithiated Species A forms (Kinetic product).

  • Species A attacks a neutral molecule's Iodine.

  • Iodine transfers , generating a new, more stable Lithiated Species B (Thermodynamic product).

Protocol: Preventing Migration with Knochel-Hauser Bases

Use this protocol to functionalize C-H bonds without triggering iodine migration.

Reagents:

  • Base: TMPMgCl[2][3]·LiCl (Knochel-Hauser Base).[3]

  • Why? Magnesium bases are less basic and more covalent than Lithium bases. They operate at higher temperatures (0°C to RT) but are kinetically slower to trigger the halogen dance compared to LDA or n-BuLi.

Step-by-Step:

  • Preparation: Dissolve Iodopyrazole in dry THF at -20°C (Not -78°C; Mg bases need slight warmth to react, but keep it cool to stop migration).

  • Addition: Add TMPMgCl·LiCl (1.1 equiv) dropwise.

  • Quench: Add electrophile (aldehyde, iodine, etc.) immediately after 30 minutes. Do not let the anion "sit" and equilibrate.

Comparison Table: Base Selection

BaseMetalRisk of Halogen DanceRecommended TempApplication
LDA LiHigh-78°COnly for very fast electrophiles.
n-BuLi LiExtreme-78°CAvoid with Iodopyrazoles.[4]
TMPMgCl[2][3]·LiCl MgLow-20°C to 0°CStandard for Iodopyrazoles.
NaH NaModerate0°C to RTN-alkylation only (Non-C-H activation).
FAQ: Troubleshooting Specific Scenarios

Q: I am seeing ~15% deiodinated product in my Suzuki coupling. I am already using Toluene. A: Check your base. If you are using Carbonates (Na₂CO₃) or Phosphates with any trace of alcohol (e.g., from the boronic acid purification), you will generate hydrides.

  • Fix: Switch to Pd(amphos)Cl₂ or Pd(dtbpf)Cl₂ . These ligands are extremely bulky and accelerate the reductive elimination of the C-C bond faster than the C-H bond formation.

Q: Can I use microwave heating? A: Use with caution. Microwave heating often creates "hot spots" that exceed the thermal threshold for C-I bond homolysis (~120°C). If you must use MW, use a high-absorbing solvent (like DMF) but keep the set temperature below 100°C.

Q: My iodine moved from C4 to C3 during lithiation. A: You are under thermodynamic control.

  • Fix 1: Lower the temperature to -78°C and use LDA.

  • Fix 2: Switch to TMPZnCl·LiCl (Zinc base). Zinc-carbon bonds are even more covalent than Magnesium, completely shutting down the halogen dance mechanism in most cases.

References
  • Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. 4

  • Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions. BenchChem Technical Support. 5

  • Chan-Lam Coupling: Mechanism & Examples. NRO Chemistry. 6[7][8]

  • Knochel-Hauser Base (TMPMgCl-LiCl) for Directed Metalation. Chem-Station. 3

  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Thieme Connect. 2[7][8]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-Cyclopropyl-4-iodo-1H-pyrazole

Senior Application Scientist Note: Welcome to the technical guide for 3-Cyclopropyl-4-iodo-1H-pyrazole (often denoted as the 2H-tautomer depending on nomenclature conventions). This intermediate is a critical scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical guide for 3-Cyclopropyl-4-iodo-1H-pyrazole (often denoted as the 2H-tautomer depending on nomenclature conventions). This intermediate is a critical scaffold for Suzuki-Miyaura cross-couplings in kinase inhibitor development.[1] The combination of the lipophilic cyclopropyl "banana bond" motif and the labile iodine handle presents unique purification challenges—specifically balancing the removal of unreacted starting material (SM) while preserving the acid-sensitive cyclopropyl ring.

The "Golden Path" Purification Protocol

This workflow is designed to replace standard chromatography with a scalable, self-validating extraction and crystallization process.[1] It exploits the acidity of the pyrazole N-H (pKa ~13-14) to separate the product from non-acidic impurities.

Phase 1: Quench & Iodine Removal (Redox Control)

Target: Complete removal of electrophilic iodine species (


, 

) which cause oxidative degradation and color issues.
  • Reaction Check: Confirm consumption of starting material (SM) via LCMS.

    • Critical: If SM > 5%, do not proceed.[1] SM (3-cyclopropylpyrazole) is difficult to separate by crystallization.[1] Drive reaction with excess iodinating agent (NIS or

      
      ).
      
  • Reductive Quench: Cool reaction mixture to 10°C. Slowly add 10% w/v Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Endpoint: Stir until the organic layer shifts from dark purple/brown to pale yellow/orange.

    • Mechanism:[1][2][3][4][5]

      
      .[1]
      
  • Phase Cut: Extract with Ethyl Acetate (EtOAc) or 2-MeTHF. Discard aqueous layer.

Phase 2: The "pH Swing" Extraction (Purity Boost)

Target: Removal of non-acidic organic impurities (e.g., over-alkylated byproducts, neutral precursors).

  • Basification: Extract the organic layer with 1.0 M NaOH (2-3 washes).[1]

    • Logic: The pyrazole N-H is deprotonated (

      
      ), moving the product into the aqueous phase.[1] Neutral impurities remain in the organic phase.
      
    • Validation: Check aqueous pH > 13.[1]

  • Organic Wash: Wash the basic aqueous layer with fresh EtOAc (removes entrained organics). Keep the Aqueous Layer.

  • Re-acidification: Cool the aqueous layer to 5°C. Slowly acidify with Acetic Acid or dilute HCl to pH 6-7.

    • Caution: Do not drop pH < 4 rapidly, or you risk cyclopropyl ring opening or trapping inorganic salts.

    • Observation: The product should precipitate as an off-white solid.[1]

Phase 3: Crystallization (Final Polish)
  • Filtration/Extraction: Filter the precipitate.[3][5][6] If gummy, extract back into EtOAc, dry over

    
    , and concentrate.
    
  • Solvent Switch: Dissolve crude solid in minimal hot Toluene (80°C).

  • Anti-solvent Addition: Add n-Heptane dropwise until turbidity persists.[1]

  • Cooling: Cool slowly to Room Temperature (RT), then to 0°C.

  • Harvest: Filter solids and wash with cold Heptane.

Troubleshooting Guide (Root Cause Analysis)

SymptomProbable CauseCorrective Action
Product is Purple/Brown Trapped Iodine (

) in crystal lattice.[1]
Thiosulfate Wash: Redissolve in EtOAc and wash with fresh 10%

.Charcoal: Treat hot organic solution with activated carbon (5 wt%) for 30 mins, then filter hot.
Low Yield after pH Swing Incomplete precipitation or product trapped in mother liquor.[1]pH Check: Ensure re-acidification reaches pH ~6.0. Pyrazoles are amphoteric; too acidic (pH < 2) forms the cation (

), which is water-soluble.[1]
Co-elution of Starting Material Incomplete reaction; SM has similar polarity to product.[1]Reaction Stoichiometry: Ensure 1.1–1.2 eq of Iodinating agent was used.Recrystallization: Switch to Toluene/Heptane . SM is more soluble in Heptane than the iodinated product.
New Impurity by LCMS (+18 mass) Cyclopropyl ring opening (Hydration).Acid Sensitivity: Avoid strong mineral acids (conc.

, HCl) at high temps. Use Acetic Acid for pH adjustment.[1]

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture (Contains I2, Product, SM) Quench Quench: 10% Na2S2O3 (Removes I2 color) Start->Quench Redox Control PhaseCut Phase Separation (Org: Product | Aq: Salts) Quench->PhaseCut pHExtract pH Swing Extraction 1. Add 1M NaOH (Extract Product to Aq) 2. Wash Aq with EtOAc (Remove Impurities) PhaseCut->pHExtract Organic Layer Acidify Re-acidification Add AcOH to pH 6-7 (Product Precipitates) pHExtract->Acidify Aqueous Layer (Basic) Cryst Crystallization Toluene / Heptane Acidify->Cryst Precipitate/Extraction Final Pure 3-Cyclopropyl-4-iodo-1H-pyrazole Cryst->Final Filter & Dry

Caption: Logic flow for the purification of 3-Cyclopropyl-4-iodo-1H-pyrazole, emphasizing the critical pH-swing step for impurity removal.

Frequently Asked Questions (FAQs)

Q: Why do we use Toluene/Heptane for crystallization instead of Ethanol? A: While Ethanol is a good solvent, iodopyrazoles often have high solubility in alcohols, leading to yield loss in the mother liquor. Toluene provides a "Goldilocks" zone: good solubility at high temperatures (80°C) but poor solubility at 0°C. Heptane acts as a robust anti-solvent to drive recovery.

Q: Can I use chromatography instead of the pH swing? A: Yes, but it is less efficient.[1] If you must use a column:

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: 0-40% EtOAc in Hexanes.[1]

  • Modifier: Add 1% Triethylamine (TEA) if peak tailing occurs (due to NH acidity interacting with silica).[1]

Q: My product is an oil, not a solid. What happened? A: This usually indicates residual solvent or impurities preventing crystal lattice formation.[1]

  • Fix: Dissolve the oil in a small amount of DCM, evaporate to dryness completely (high vac) to obtain a foam. Triturate this foam with cold Pentane or Heptane to induce solidification.[1] Seed crystals from a previous batch are highly effective here.

Q: Is the cyclopropyl group stable to the iodination conditions? A: Generally, yes. The cyclopropyl group is stable to standard iodination reagents like NIS or


. However, it is sensitive to strong acid catalysis at high heat. If using the 

method, keep the temperature below 60°C to prevent ring-opening or rearrangement.[1]

Solubility & Physical Data Profile[1][7]

SolventSolubility (RT)Solubility (Hot)Role in Protocol
Water Insoluble (<0.1 mg/mL)PoorWash medium (removes salts)
1M NaOH Soluble (as salt)SolubleExtraction Medium (pH Swing)
Ethyl Acetate HighVery HighPrimary extraction solvent
Toluene ModerateHighCrystallization Solvent
Heptane InsolublePoorAnti-Solvent
DCM HighVery HighTransfer solvent

References

  • Synthesis of 4-Iodopyrazoles via Electrophilic Substitution: Source: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study." Heterocycles, 2003. Relevance: Establishes the baseline reactivity of the pyrazole C4 position toward electrophilic iodine sources ( ).
  • Purification of Acidic Heterocycles (pH Swing Strategy)

    • Source: Anderson, N. G.[1] Practical Process Research & Development. Academic Press, 2012.

    • Relevance: Chapter 5 details the "Acid/Base Swing" technique for isolating amphoteric molecules like pyrazoles.
  • Cyclopropyl Group Stability in Acidic Media

    • Source: Wiberg, K. B.[1] "Structures and properties of cyclopropane derivatives." Angewandte Chemie International Edition, 1986.

    • Relevance: Provides mechanistic grounding for avoiding strong mineral acids during the workup of cyclopropyl-containing intermediates.[1]

  • Patent Reference for 4-Iodopyrazole Intermediates

    • Source: Incyte Corporation.[1] "Heterocyclic Inhibitors of Janus Kinases." WO2009152133.

    • URL:[1]

    • Relevance: Describes the industrial scale-up and handling of 4-iodo-pyrazole intermedi

Sources

Troubleshooting

Technical Support Center: Resolving 1H and 2H Pyrazole Tautomers in Reaction Mixtures

Welcome to the Technical Support Center dedicated to the intricate challenge of resolving 1H and 2H pyrazole tautomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate challenge of resolving 1H and 2H pyrazole tautomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the dynamic nature of pyrazole tautomerism in their daily experiments. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: The Dynamic Nature of Pyrazoles

Pyrazoles unsubstituted on a nitrogen atom exist as a dynamic equilibrium between two tautomeric forms: the 1H and 2H (or 3- and 5-substituted) tautomers. This rapid proton exchange is a fundamental characteristic that can significantly impact a molecule's physicochemical properties, reactivity, and biological activity.[1] For drug development professionals, understanding and controlling this equilibrium is paramount, as different tautomers can exhibit varied binding affinities to biological targets.[1]

This guide will walk you through the common issues and questions that arise when dealing with these fascinating, yet sometimes frustrating, molecules.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you might encounter in the lab, offering step-by-step solutions grounded in established analytical techniques.

Q1: My 1H NMR spectrum shows more signals than expected for my pyrazole derivative, and some peaks are broad. What's happening?

This is a classic sign of annular tautomerism where the proton exchange between the two nitrogen atoms is slow to intermediate on the NMR timescale.[2] At room temperature, you might be observing signals for both tautomers, leading to a complex spectrum. The broad peaks often correspond to the N-H proton or other protons in the molecule that are sensitive to the tautomeric exchange.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most definitive method to investigate dynamic processes like tautomerism.[2][3][4]

    • Increasing the temperature: As you heat the sample, the rate of proton exchange increases. You should observe the distinct sets of signals for the two tautomers broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged set of signals.[2][5]

    • Decreasing the temperature: Cooling the sample will slow down the proton exchange. This can resolve broad, averaged signals into two distinct and sharp sets of signals, one for each tautomer, allowing for their individual characterization.[2][6]

  • Solvent Study: The tautomeric equilibrium is often influenced by the solvent.[6][7][8]

    • Acquire spectra in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD). A change in the ratio of the two sets of signals indicates a shift in the tautomeric equilibrium.

  • 2D NMR Spectroscopy: Techniques like HSQC and HMBC can help in assigning the signals for each tautomer, even in a complex mixture.[2][9][10][11] An HMBC experiment is particularly useful for identifying long-range correlations and piecing together the connectivity of each tautomer.[2][10]

Q2: I've confirmed the presence of two tautomers by VT-NMR. How can I determine the structure of each?

Once you have resolved the signals for both tautomers at low temperature, you can use a combination of 1D and 2D NMR techniques to elucidate their individual structures.

Structure Elucidation Workflow:

  • 1D ¹H and ¹³C NMR: At a low temperature where the exchange is slow, integrate the signals in the ¹H NMR spectrum to determine the tautomeric ratio.[6]

  • 2D COSY: This experiment will reveal the proton-proton coupling networks within each tautomer, helping to assign adjacent protons.[11]

  • 2D HSQC: This correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.[2][11]

  • 2D HMBC: This is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Look for correlations from the N-H proton of each tautomer to the adjacent carbon atoms to definitively assign the 1H and 2H forms.[2][9][10]

  • 2D NOESY/ROESY: These experiments can reveal through-space correlations, which can be particularly useful for confirming assignments and understanding the conformation of substituents on the pyrazole ring for each tautomer.

Q3: My pyrazole tautomers are co-eluting or showing very poor separation on a silica gel column. How can I improve the separation?

The similar polarities of pyrazole tautomers often make their chromatographic separation challenging.[12] Here’s a systematic approach to developing a separation method.

Chromatography Optimization Strategy:

  • Mobile Phase Modification (Normal Phase):

    • Solvent System: If you are using a standard hexane/ethyl acetate system, try incorporating a more polar or a protic solvent like isopropanol or methanol in small percentages. This can alter the interactions with the silica surface and improve resolution.

    • Additives: The addition of a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase can sometimes improve peak shape and separation by protonating or deprotonating the pyrazole nitrogens, thus altering their interaction with the stationary phase.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and more options for stationary and mobile phases.

    • Normal-Phase HPLC: Utilize a silica or a polar-bonded phase column (e.g., cyano, amino). A shallow gradient of a polar solvent in a non-polar solvent can be effective.

    • Reversed-Phase HPLC: A C18 column is a good starting point.[12] The mobile phase typically consists of acetonitrile or methanol and water. The addition of buffers or pH modifiers is often crucial for separating tautomers.[15][16] Experiment with a pH gradient to find the optimal pH where the two tautomers have different retention times.[15]

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions about pyrazole tautomerism.

Q1: What factors influence the position of the tautomeric equilibrium in pyrazoles?

The delicate balance between the 1H and 2H tautomers is governed by a combination of electronic and environmental factors.[1]

  • Substituent Effects: The electronic nature of the substituents on the pyrazole ring plays a crucial role.[8]

    • Electron-donating groups (EDGs) like -NH₂ or -OCH₃ tend to favor the tautomer where the N-H is on the nitrogen adjacent to the substituent (the 1H-tautomer if the substituent is at C5).[8][17]

    • Electron-withdrawing groups (EWGs) such as -NO₂ or -CF₃ often favor the tautomer where the N-H is on the nitrogen further away from the substituent (the 1H-tautomer if the substituent is at C3).[1][8][17]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the equilibrium.[6][7][8] Protic solvents can stabilize one tautomer over the other through hydrogen bonding.

  • Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers.[1][7]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the pyrazole N-H can strongly favor one tautomer.[18][19]

Q2: Can I use computational chemistry to predict the dominant pyrazole tautomer?

Yes, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and complementing experimental data.[1]

General Computational Workflow:

  • Structure Optimization: Build the 3D structures of both tautomers and perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[18]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[1]

  • Solvent Modeling: To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[1]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the predominant form.[1]

Q3: Is it possible to "lock" the tautomeric form of a pyrazole?

While the inherent tautomerism cannot be completely stopped without chemical modification, you can influence the equilibrium or effectively "lock" the structure for analytical purposes.

  • N-Alkylation/N-Arylation: The most straightforward way to permanently fix the tautomeric form is by introducing a substituent on one of the nitrogen atoms. This creates two distinct regioisomers that can be separated and characterized individually.[20]

  • Crystallization: In the solid state, pyrazoles typically exist as a single tautomer due to packing forces and intermolecular interactions like hydrogen bonding.[6][18][21] X-ray crystallography provides an unambiguous determination of the tautomeric form in the crystal lattice.[6][18][20]

Key Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To investigate the dynamic equilibrium between pyrazole tautomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of your pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-20°C. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum. Continue until you observe coalescence of the signals or reach the solvent's boiling point.

  • Low-Temperature Spectra: Cool the probe to below room temperature in decrements of 10-20°C. Acquire spectra at each step until you see the averaged signals resolve into two distinct sets of sharp peaks.

  • Data Analysis: Analyze the changes in chemical shifts, line widths, and signal multiplicity as a function of temperature.

Protocol 2: HPLC Method Development for Tautomer Separation

Objective: To develop a robust HPLC method for the separation of pyrazole tautomers.

Methodology:

  • Column Selection:

    • Reversed-Phase: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Normal-Phase: A silica or cyano-bonded column can be effective.

  • Mobile Phase Screening (Reversed-Phase):

    • Solvents: Use a gradient of acetonitrile or methanol in water.

    • pH Screening: Prepare mobile phases with different pH values using volatile buffers (e.g., ammonium formate, ammonium acetate, formic acid, acetic acid).[22][23] Screen a pH range from acidic (e.g., pH 3) to basic (e.g., pH 9).

    • Run a gradient elution at each pH to identify the optimal conditions for separation.

  • Optimization: Once you have identified a promising pH and solvent system, optimize the separation by adjusting the gradient slope or switching to an isocratic elution.

  • Detection: Use a UV detector at a wavelength where both tautomers have significant absorbance.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Tautomers

Atom1H-Tautomer (Typical δ)2H-Tautomer (Typical δ)Notes
¹H
N-H10.0 - 14.0 ppm10.0 - 14.0 ppmOften broad, solvent dependent.
H3/H57.5 - 8.5 ppm7.0 - 8.0 ppmThe proton on the sp² carbon adjacent to the N-H is typically downfield.
H46.0 - 7.0 ppm6.0 - 7.0 ppm
¹³C
C3/C5135 - 155 ppm130 - 150 ppmThe carbon adjacent to the N-H is generally shielded (upfield) compared to the corresponding carbon in the other tautomer.[8][24]
C4100 - 115 ppm100 - 115 ppm

Note: These are general ranges and can be significantly influenced by substituents.

Visualizations

Caption: Annular tautomerism in pyrazoles.

TautomerResolutionWorkflow Start Complex Reaction Mixture (Potential Tautomers) NMR ¹H NMR Analysis (Broad/Extra Signals?) Start->NMR VT_NMR Variable Temperature (VT) NMR NMR->VT_NMR Yes_Tautomers Tautomers Confirmed VT_NMR->Yes_Tautomers Yes No_Tautomers Other Isomers or Impurities VT_NMR->No_Tautomers No Structure_Elucidation Structure Elucidation (2D NMR: COSY, HSQC, HMBC) Yes_Tautomers->Structure_Elucidation Separation Chromatographic Separation (HPLC Method Development) Yes_Tautomers->Separation Isolated_Tautomers Isolated Tautomers for Further Study Structure_Elucidation->Isolated_Tautomers Separation->Isolated_Tautomers X_Ray X-Ray Crystallography (Definitive Structure in Solid State) Isolated_Tautomers->X_Ray

Caption: Workflow for resolving pyrazole tautomers.

References

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Journal of the Serbian Chemical Society. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2019). To Chemistry Journal. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1988). Magnetic Resonance in Chemistry. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. (1991). Berichte der Bunsengesellschaft für physikalische Chemie. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2002). Journal of Molecular Structure: THEOCHEM. [Link]

  • Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. (2020). Journal of Molecular Structure. [Link]

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta. [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Materials. [Link]

  • Structure of chiral pyrazoles in the solid state and in solution. (2005). New Journal of Chemistry. [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). Molecules. [Link]

  • Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5. (2014). Proceedings of the National Academy of Sciences. [Link]

  • The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. (2021). Chemistry – A European Journal. [Link]

  • Structure Elucidation of a Pyrazolo[1][18]pyran Derivative by NMR Spectroscopy. (2007). Molecules. [Link]

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. (2012). Bulletin of the Korean Chemical Society. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2015). Journal of Chemical Sciences. [Link]

  • Structure Elucidation of a Pyrazolo[1][18]pyran Derivative by NMR Spectroscopy. (2007). Molecules. [Link]

  • Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. (2022). Addis Ababa University. [Link]

  • Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR: Hydrogen Bond Association, Solvent and Kinetic H/D Isotope Effects. (2021). Molecules. [Link]

  • HPLC solvents and mobile phase additives. Waters. [Link]

  • Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. (2015). Journal of Chemical Sciences. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. (2015). LCGC International. [Link]

  • On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. (2013). Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2014). LCGC North America. [Link]

  • HPLC method development for aldehydes and ketones. (2013). Chromatography Forum. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). ResearchGate. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2018). Magnetic Resonance in Chemistry. [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Cyclopropyl Group Coupling Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the cyclopropyl group make it a highly valuable motif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the cyclopropyl group make it a highly valuable motif in medicinal chemistry and materials science.[1] However, its inherent steric bulk and strained ring system often present significant challenges in transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve success in your coupling reactions involving cyclopropyl moieties.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Low to No Yield in Suzuki-Miyaura Coupling with Cyclopropylboronic Acids

Question: I am attempting a Suzuki-Miyaura coupling between an aryl halide and cyclopropylboronic acid, but I'm observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura couplings with cyclopropylboronic acid are a common issue, often stemming from a combination of steric hindrance and the electronic nature of the cyclopropyl group.[4][5] Here’s a systematic approach to troubleshooting this problem:

  • Catalyst and Ligand Selection are Crucial: The choice of palladium catalyst and phosphine ligand is paramount for overcoming the steric bulk of the cyclopropyl group.

    • Bulky, Electron-Rich Ligands: These are often essential for promoting both the oxidative addition and the challenging reductive elimination steps.[6] Ligands like SPhos and XPhos, developed by the Buchwald group, have shown great success in coupling sterically demanding substrates.[7][8] For particularly hindered systems, consider ligands specifically designed for such challenges, like BI-DIME or phenanthrene-based ligands.[9]

    • Catalyst System: A combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or PCy₃ can be highly effective.[4][7] The tetraphosphine ligand Tedicyp, in conjunction with [Pd(C₃H₅)Cl]₂, has also been reported to be very efficient for coupling cyclopropylboronic acid with both aryl bromides and chlorides.[4]

  • Optimizing Reaction Conditions:

    • Base Selection: The choice of base is critical. While stronger bases like NaOH or K₃PO₄ are commonly used, for sensitive substrates, milder bases such as K₂CO₃ or Cs₂CO₃ may be necessary. The hydration state of the base can also be a factor; for example, K₃PO₄·3H₂O has been used successfully.[10]

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typical for Suzuki couplings. The ratio can be optimized to ensure adequate solubility of all components.

    • Temperature: While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), sometimes lowering the temperature can reduce side reactions and decomposition of sensitive starting materials.[11]

  • Stability of Cyclopropylboronic Acid: Cyclopropylboronic acid can be prone to protodeboronation, especially under prolonged reaction times or harsh conditions.[5]

    • Use of Excess Reagent: It is common practice to use a slight excess (1.2-2.0 equivalents) of the boronic acid to compensate for any degradation.[5]

    • Boronate Esters: For particularly challenging couplings, consider converting the cyclopropylboronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester.[12][13] Potassium cyclopropyltrifluoroborate is another stable and effective alternative.[5][10]

Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl bromide with cyclopropylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ (1-5 mol%) and SPhos (2-10 mol%).

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Difficulties in Sonogashira Coupling with Cyclopropyl Acetylenes

Question: My Sonogashira coupling of a sterically hindered aryl halide with a cyclopropyl-substituted alkyne is sluggish and gives a poor yield. What can I do?

Answer:

The steric hindrance in Sonogashira couplings can be a significant barrier, affecting the rate-determining steps of the catalytic cycle.[14][15] Here are key areas to focus on for optimization:

  • Ligand Effects: The steric bulk of the phosphine ligand plays a critical role. While triphenylphosphine is a common choice, for hindered substrates, bulkier and more electron-rich phosphines can accelerate the reaction.[16] However, there is an optimal range for steric bulk; excessively large ligands can also inhibit the reaction.[14]

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper co-catalyst (e.g., CuI). Ensure your CuI is fresh and of high quality. In some cases, for sensitive substrates, a copper-free Sonogashira protocol may be beneficial to avoid side reactions.[17]

  • Base and Solvent: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The amine often serves as both the base and the solvent. For less soluble substrates, a co-solvent like THF or DMF may be necessary.

  • Reaction Temperature: Mild reaction conditions, often at room temperature, are a hallmark of the Sonogashira coupling.[18] However, for sterically demanding partners, gentle heating may be required to drive the reaction to completion.

Challenges in Buchwald-Hartwig Amination with Cyclopropylamines

Question: I'm struggling with the Buchwald-Hartwig amination of an aryl chloride with cyclopropylamine. The reaction is not proceeding to completion. What should I investigate?

Answer:

The Buchwald-Hartwig amination is sensitive to steric hindrance on both the amine and the aryl halide.[19][20] The use of bulky, electron-rich phosphine ligands is crucial for success.

  • Ligand Selection: This is often the most critical parameter. For coupling with a sterically demanding amine like cyclopropylamine, ligands such as JohnPhos, CyJohnPhos, or the highly effective dialkylbiaryl phosphine ligands like XPhos are recommended.[8][21] These ligands promote the formation of the active monoligated palladium species necessary for efficient catalysis.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and should be optimized for your specific substrate combination.

  • Pre-catalyst vs. In Situ Generation: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group so challenging in cross-coupling reactions?

A1: The challenges stem from a combination of steric and electronic factors:

  • Steric Hindrance: The three-membered ring is conformationally rigid and presents a significant steric barrier to the metal center during the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[3]

  • Unique Electronic Properties: The C-C bonds of a cyclopropane ring have significant p-character, allowing for conjugation with adjacent π-systems.[22] This can influence the reactivity of the molecule in ways that are different from simple alkyl groups. The high C-H bond dissociation energy also makes the cyclopropyl group relatively resistant to oxidative metabolism, a desirable trait in drug design.[1]

Q2: What are the best general-purpose ligands for coupling reactions involving cyclopropyl groups?

A2: While the optimal ligand is substrate-dependent, bulky, electron-rich monophosphine ligands are generally a good starting point. For Suzuki-Miyaura couplings, SPhos and XPhos are excellent choices.[7] For Buchwald-Hartwig aminations, JohnPhos and XPhos are highly effective.[21] The choice of ligand should balance steric bulk to promote reductive elimination with sufficient accessibility to the metal center.

Q3: Can I use Negishi or Kumada coupling for introducing a cyclopropyl group?

A3: Yes, both Negishi (organozinc) and Kumada (organomagnesium/Grignard) couplings are viable methods.

  • Negishi Coupling: The use of cyclopropylzinc bromide is an efficient way to introduce the cyclopropyl moiety, often with high yields and fast reaction rates.[2]

  • Kumada Coupling: Cyclopropylmagnesium bromide can be coupled with aryl bromides or triflates, often in the presence of substoichiometric amounts of zinc bromide to facilitate the reaction.[10]

Q4: Are there any alternatives to traditional cross-coupling for forming C-cyclopropyl bonds?

A4: Yes, several other methods exist, including:

  • Simmons-Smith Cyclopropanation: A classic method involving the reaction of an alkene with a carbenoid species.

  • Corey-Chaykovsky Reaction: The reaction of an α,β-unsaturated ketone with a sulfur ylide can yield a cyclopropyl ketone.[23][24]

  • Radical Reactions: Recent advances have enabled the use of cyclopropyl radicals in cross-coupling reactions.[25]

Visualizing the Challenge: Steric Hindrance in Catalysis

The following diagram illustrates how the steric bulk of a cyclopropyl group can impede the crucial reductive elimination step in a Suzuki-Miyaura coupling.

Steric_Hindrance pd_complex L-Pd(II)-Aryl      |  Cyclopropyl product Aryl-Cyclopropyl (Desired Product) pd_complex->product Reductive Elimination (Favorable) no_reaction No Reaction / Slow (Steric Clash) pd_complex->no_reaction Steric Hindrance ligand Bulky Ligand (L) ligand->pd_complex

Caption: Steric clash between bulky groups can hinder product formation.

Decision-Making Workflow for Optimizing Cyclopropyl Couplings

This workflow provides a logical sequence for troubleshooting and optimizing your reaction conditions.

Optimization_Workflow start Low Yield in Cyclopropyl Coupling ligand Screen Bulky Ligands (e.g., SPhos, XPhos) start->ligand base Optimize Base (e.g., K3PO4, NaOtBu) ligand->base reagent Check Reagent Stability (e.g., use boronate ester) base->reagent conditions Vary Temperature & Solvent reagent->conditions conditions->ligand No Improvement, Re-evaluate Ligand success Successful Coupling conditions->success Improved Yield

Caption: A systematic approach to optimizing cyclopropyl coupling reactions.

Ligand Selection Guide for Sterically Hindered Couplings

The following table summarizes recommended ligands for different types of coupling reactions involving sterically challenging cyclopropyl groups.

Coupling ReactionRecommended LigandsKey Considerations
Suzuki-Miyaura SPhos, XPhos, BI-DIMEBulky, electron-rich ligands are essential.[7][9]
Buchwald-Hartwig JohnPhos, XPhos, CyJohnPhosPromotes monoligation of palladium.[8][21]
Sonogashira Bulky Phosphines (e.g., P(t-Bu)₃)Balances steric bulk to accelerate the reaction without complete inhibition.[14][16]
Negishi Pd/phosphine complexesOften tolerant of a wider range of ligands.[2]

References

  • Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1735-1738. [Link][9]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gilbert, M. M., et al. (2020). Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. ChemRxiv. [Link][26]

  • Krasovskiy, A., et al. (2006). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Chemistry – A European Journal, 12(28), 7344-7352. [Link][2]

  • García, A., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 15(13), 2893. [Link][27]

  • Wang, Z., et al. (2022). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Chemistry, 14(10), 1152-1159. [Link][25]

  • Ukai, K., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 25(25), 4676-4681. [Link][6]

  • Wang, H., et al. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Angewandte Chemie International Edition, 62(3), e202214731. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link][10]

  • National Institutes of Health. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][12]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link][19]

  • ResearchGate. (n.d.). (PDF) Ligand-Metal Cooperation Enables Net C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. Retrieved from [Link][22]

  • Taylor & Francis. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link][4]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link][1]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link][13]

  • ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions | Request PDF. Retrieved from [Link][15]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link][17]

  • MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link][7]

  • National Institutes of Health. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from [Link]

  • Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link][21]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][18]

  • National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link][5]

  • COPYRIGHTED MATERIAL. (n.d.). structure and reactivity of the cyclopropane species. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][16]

  • De Gruyter. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • National Institutes of Health. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for coupling sterically demanding iodopyrazoles

Welcome to the Pyrazole Coupling Technical Support Center. Ticket ID: #PYR-I-STERIC-001 Status: Open Subject: Optimization of Cross-Coupling for Sterically Demanding Iodopyrazoles Introduction: The Substrate Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Coupling Technical Support Center.

Ticket ID: #PYR-I-STERIC-001 Status: Open Subject: Optimization of Cross-Coupling for Sterically Demanding Iodopyrazoles

Introduction: The Substrate Challenge

You are encountering difficulties coupling sterically demanding iodopyrazoles. This is a known high-friction area in medicinal chemistry. While the C–I bond is weak (facilitating oxidative addition), the pyrazole core presents two distinct antagonists to catalysis:

  • N-Coordination (Poisoning): The

    
     nitrogen is a potent ligand. In sterically crowded environments, if your phosphine ligand dissociates or is not bulky enough, the pyrazole will bind to the Palladium (Pd), forming an inactive "Pd-black" precursor.
    
  • Protodehalogenation: Iodopyrazoles are notoriously prone to replacing the Iodine with Hydrogen (H) rather than the desired coupling partner, especially when the cross-coupling cycle is slow due to steric hindrance.

This guide moves beyond standard "screening kits" to provide a mechanistic rationale for catalyst selection.

Module 1: Catalyst & Ligand Selection (The Hardware)

For sterically demanding substrates, standard catalysts like


 or 

are insufficient. You require ligands with high steric bulk (Cone angle

) to enforce mono-ligation and prevent pyrazole N-binding.
Recommendation Table
Constraint LevelRecommended SystemCatalyst/LigandWhy it works
Moderate Sterics Buchwald G3/G4 XPhos or SPhos XPhos is the gold standard for sterics. The isopropyl groups on the biaryl backbone form a protective pocket around Pd. SPhos offers high stability if the reaction requires long heating.
Extreme Sterics NHC Precatalysts Pd-PEPPSI-IPr When phosphines fail, N-Heterocyclic Carbenes (NHCs) succeed. The "IPr" ligand is massive and electron-rich, stabilizing the

species and facilitating oxidative addition even with tetra-ortho substitution.
C-N Coupling Specialized Buchwald tBuBrettPhos If you are coupling the iodopyrazole to an amine (Buchwald-Hartwig), XPhos is often too bulky for the amine approach. tBuBrettPhos is tuned specifically for this.
Visual Guide: Ligand Decision Tree

LigandSelection Start Start: Iodopyrazole Coupling ReactionType Reaction Type? Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald StericLevel Steric Hindrance Level? Suzuki->StericLevel Brett Rec: Pd-G4-tBuBrettPhos (Amine Coupling) Buchwald->Brett Moderate Ortho-substituents on one partner StericLevel->Moderate Extreme Ortho-substituents on BOTH partners or N-protecting group clash StericLevel->Extreme XPhos Rec: Pd-G4-XPhos (General Purpose) Moderate->XPhos PEPPSI Rec: Pd-PEPPSI-IPr (The 'Sledgehammer') Extreme->PEPPSI

Figure 1: Decision matrix for selecting the optimal catalyst system based on reaction type and steric demand.

Module 2: Reaction Optimization (The Software)

Hardware (catalyst) is only half the battle. The "Software" (conditions) determines if the cycle turns or stalls.

Base Selection
  • Avoid: Strong alkoxides (

    
    , 
    
    
    
    ) unless absolutely necessary. They promote dehalogenation of iodopyrazoles.
  • Preferred: Weak, inorganic bases.

    • 
       (3.0 equiv):  The standard. Buffered basicity minimizes side reactions.
      
    • 
      :  Essential if solubility is an issue. The "Cesium Effect" aids in solubility in non-polar solvents.
      
Solvent Systems
  • The "Anhydrous" Trap: Boronic acids often require a trace of water for activation (formation of the boronate species). Totally anhydrous conditions can stall the reaction.

  • Recommendation: Dioxane/Water (4:1) or Toluene/Water (10:1).

  • For Pd-PEPPSI: This catalyst is robust and often performs best in pure Dioxane or THF at elevated temperatures (

    
    ).
    

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating, and I get no conversion.

  • Diagnosis: "Pd Black" formation. Your catalyst is decomposing before it can enter the catalytic cycle. This is likely due to the pyrazole nitrogen displacing your ligand.

  • Fix:

    • Switch to a precatalyst (e.g., XPhos Pd G4 ). This guarantees a 1:1 Pd:Ligand ratio and rapid activation.

    • Increase ligand loading. Add 1-2 mol% extra free ligand (e.g., free XPhos) to shift the equilibrium away from N-binding.

Q2: I see full consumption of the starting material, but the major product is the de-iodinated pyrazole (H-pyrazole).

  • Diagnosis: Protodehalogenation.[1] The oxidative addition occurred (Pd inserted into C-I), but the transmetallation (coupling) was too slow due to sterics. The Pd intermediate grabbed a hydride from the solvent or base.[2]

  • Fix:

    • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of the bimolecular transmetallation step.

    • Solvent Switch: Move away from alcohols or ethers prone to hydride donation. Use Toluene or DMF .[1]

    • Base Switch: Use

      
        instead of carbonates or alkoxides.
      

Q3: My iodopyrazole has a free N-H (unprotected). Can I couple it?

  • Diagnosis: Unprotected pyrazoles are acidic (

    
    ). The base will deprotonate the nitrogen, making it an even better ligand for poisoning Pd.
    
  • Fix:

    • Protect it: Use THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl).

    • Overwhelm it: If you must run it unprotected, use 3-4 equivalents of base and the Pd-PEPPSI-IPr system, which is less susceptible to poisoning.

Visual Guide: The Poisoning Mechanism

Poisoning Active Active L-Pd(0) Active->Active Bulky Ligand (XPhos/IPr) Prevents This Inactive Inactive (Pyr)2-Pd Active->Inactive Pyrazole N coordination Black Pd Black (Precipitate) Inactive->Black Ligand Loss

Figure 2: Pathway of catalyst deactivation via pyrazole nitrogen coordination.

Module 4: Standardized Protocols

Protocol A: The "Buchwald" Standard (Suzuki Coupling)

Best for: High sterics, general applicability.

  • Charge Vial: Add Iodopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add XPhos Pd G4 (2-5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) to reach 0.2 M concentration.

  • Degas: Sparge with Argon for 5 minutes (Crucial for iodides to prevent homocoupling).

  • Heat: Seal and heat to

    
     for 2-4 hours.
    
  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Protocol B: The "PEPPSI" Heavy Duty

Best for: "Impossible" sterics (tetra-ortho substitution).

  • Charge Vial: Add Iodopyrazole (1.0 equiv), Boronic Acid (2.0 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Add anhydrous THF or Dioxane (0.5 M).

  • Heat: Seal and heat to

    
    . (PEPPSI activates easily; extreme heat may not be needed).
    

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for the Suzuki-Miyaura Cross-Coupling Reaction."[3] Chemistry - A European Journal, 2006.

  • Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides."[3] Journal of Organic Chemistry, 2017.[3][4] [5]

  • BenchChem Technical Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem Support, 2025.[2][6]

  • Feringa, B. L., et al. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." Organic & Biomolecular Chemistry, 2014.

Sources

Optimization

Solubility issues of 4-iodopyrazole in organic solvents

Technical Support Center: 4-Iodopyrazole Solubility Welcome to the technical support guide for 4-iodopyrazole. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodopyrazole Solubility

Welcome to the technical support guide for 4-iodopyrazole. This resource is designed for researchers, chemists, and formulation scientists to navigate the solubility challenges associated with this versatile heterocyclic compound. Given the scarcity of comprehensive, publicly available solubility data, this guide provides a framework for understanding, predicting, and troubleshooting the solubility of 4-iodopyrazole in common organic solvents.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and dissolution of 4-iodopyrazole.

Q1: What are the basic physicochemical properties of 4-iodopyrazole that influence its solubility?

A1: Understanding the fundamental properties of 4-iodopyrazole is the first step in predicting its behavior in different solvents.[1]

PropertyValueSource
Molecular Formula C₃H₃IN₂PubChem[2]
Molecular Weight 193.97 g/mol PubChem[2]
Melting Point 108-110 °CSigma-Aldrich[3], ChemicalBook[4]
Appearance White to off-white solid/crystalline powderChemicalBook[4], Sigma-Aldrich
Predicted logP 0.94 - 1.7BenchChem[1], PubChem[2]
Predicted pKa 12.99 ± 0.50ChemicalBook[5]

The molecule's structure contains a polar pyrazole ring, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N). This suggests a predisposition for solubility in polar solvents. However, the presence of the large, nonpolar iodine atom and the overall molecular structure provide a degree of lipophilicity, suggesting potential solubility in less polar organic solvents as well. The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Q2: I am having trouble dissolving 4-iodopyrazole in my reaction solvent. What is a good starting point for solvent selection?

A2: The principle of "like dissolves like" is a reliable starting point.[6][7] Given the dual nature of 4-iodopyrazole (polar ring, nonpolar iodine), a solvent with intermediate polarity or a mixture of solvents is often a good choice.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are often effective. They can interact with the polar pyrazole ring but are also capable of solvating less polar molecules. DMSO is a particularly powerful solvent for many poorly soluble compounds.[8][9]

  • Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) can be effective due to their ability to hydrogen bond with the pyrazole ring. However, solubility might be limited as the carbon chain length of the alcohol increases.[10]

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are good options, especially for reactions where a less polar environment is required. A synthesis described in the literature uses CDCl₃ (deuterated chloroform) for NMR analysis, indicating solubility in this solvent.[4]

  • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane can be suitable, offering a balance of polarity.

It is highly recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Q3: My protocol requires a nonpolar solvent like hexane or toluene, but 4-iodopyrazole won't dissolve. What can I do?

A3: It is expected that 4-iodopyrazole will have very low solubility in highly nonpolar solvents like hexane. The energy required to break the crystal lattice of the solid is not compensated by the weak van der Waals forces between the pyrazole and the alkane solvent.

Troubleshooting Steps:

  • Use a Solvent Mixture: Add a small amount of a more polar co-solvent in which 4-iodopyrazole is soluble (e.g., THF or DCM) to the nonpolar solvent. This can create a solvent environment with an overall polarity suitable for both the substrate and the desired reaction conditions.[11]

  • Increase Temperature: Gently warming the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice forces.[12] Always ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

  • Change the Reagent Addition Order: If possible, dissolve the 4-iodopyrazole in a minimum amount of a suitable polar solvent first, and then add this solution to the bulk nonpolar reaction solvent containing the other reagents.

Q4: I dissolved 4-iodopyrazole with heating, but it crashed out of solution when it cooled down. How can I prevent this?

A4: This phenomenon, known as precipitation or crystallization upon cooling, occurs when the solution becomes supersaturated at the lower temperature.

Solutions:

  • Maintain Elevated Temperature: If the experimental setup allows, maintain the reaction at the temperature required to keep the compound in solution.

  • Use a Different Solvent System: The initial solvent may not be optimal. A solvent system that provides good solubility at room temperature is preferable. Refer to the solvent selection guide in A2.

  • Use a Higher Volume of Solvent: Increasing the solvent volume will lower the concentration. This may keep the compound dissolved even at lower temperatures. This is a trade-off, as it may slow down reaction kinetics.

Q5: Are there any known incompatibilities for 4-iodopyrazole with certain solvents?

A5: While 4-iodopyrazole is a relatively stable compound, standard laboratory precautions should be taken.[3]

  • Strong Oxidizing Agents: Avoid solvents that may contain or degrade to form strong oxidizing agents.[13]

  • Reactive Solvents: For certain reaction types (e.g., those involving strong bases or nucleophiles), ensure the solvent itself does not participate in the reaction. For example, when using a strong base like n-BuLi, protic solvents like alcohols or water are incompatible.

Part 2: Troubleshooting Workflows

This section provides structured, step-by-step guidance for resolving common solubility issues encountered during experimental work.

Workflow 1: Initial Dissolution Failure

This workflow guides the user when 4-iodopyrazole fails to dissolve in the initially chosen solvent at ambient temperature.

Caption: Initial dissolution troubleshooting flow.

Workflow 2: Advanced Solubility Enhancement

Use this workflow if initial troubleshooting fails or if specific, challenging solvent systems are required.

Caption: Advanced solubility enhancement techniques.

Part 3: Experimental Protocol

Protocol 1: Systematic Determination of Qualitative Solubility

This protocol allows a researcher to efficiently screen multiple solvents to find a suitable candidate for their experiment.

Objective: To quickly assess the qualitative solubility of 4-iodopyrazole in a range of organic solvents.

Materials:

  • 4-Iodopyrazole

  • Small vials (e.g., 2 mL glass vials) with caps

  • A selection of test solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, THF, Acetone, Acetonitrile, Ethanol, Methanol, DMSO, DMF)

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: Label one vial for each solvent to be tested.

  • Aliquot Solute: Weigh approximately 5 mg of 4-iodopyrazole directly into each labeled vial. Record the exact mass if quantitative data is desired later.

  • Solvent Addition: Add 0.5 mL of the corresponding solvent to each vial. This creates an initial concentration of ~10 mg/mL.

  • Initial Observation: Cap the vials and observe if any dissolution occurs immediately at room temperature.

  • Agitation: Vigorously mix each vial using a vortex mixer for 60 seconds.

  • Equilibration & Observation: Allow the vials to stand undisturbed for 15-20 minutes. Visually inspect each vial for undissolved solid. A completely clear solution indicates solubility at this concentration. The presence of solid material indicates partial solubility or insolubility.

  • Heating (Optional): For vials containing undissolved solid, gently warm them in a water bath or on a hot plate set to a low temperature (e.g., 40-50 °C). Observe if the solid dissolves with heat.

  • Cooling (Optional): If a solid dissolved upon heating, allow the vial to cool to room temperature and observe if the solid precipitates.

  • Categorization: Classify the solubility in each solvent based on your observations:

    • Soluble: Completely dissolves at room temperature.

    • Sparingly Soluble: Partially dissolves at room temperature, or fully dissolves only with heating.

    • Insoluble: Little to no dissolution, even with heating.

Safety Precautions:

  • Always handle chemicals in a well-ventilated fume hood.[14][15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Consult the Safety Data Sheet (SDS/MSDS) for 4-iodopyrazole and all solvents used before beginning the experiment.[13][14] 4-Iodopyrazole is harmful if swallowed and causes skin and eye irritation.[2][3]

References

  • 4-Iodopyrazole | 3469-69-0. ChemicalBook.
  • An In-depth Technical Guide to the Solubility of 4-Iodopyrazole in Organic Solvents. Benchchem.
  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem - NIH.
  • 4-Iodopyrazole 99 3469-69-0. Sigma-Aldrich.
  • 4-Iodopyrazole (cas 3469-69-0) SDS/MSDS download. Guidechem.
  • SAFETY D
  • 4-Iodo-1H-pyrazole. CymitQuimica.
  • Dissolving an insoluble compound in an organic solvent...
  • Towards the prediction of drug solubility in binary solvent mixtures at various temper
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • 4-iodopyrazole|cas:3469-69-0. Changzhou Standard Chemical Co., Ltd.
  • 4-Iodopyrazole CAS#: 3469-69-0. ChemicalBook.
  • 4-Iodopyrazole 99 3469-69-0. Sigma-Aldrich.
  • Solubility of organic compounds (video). Khan Academy.
  • Solubility Behaviour of Aripiprazole in Different Solvent Systems. RGUHS Journal of Pharmaceutical Sciences.
  • Solubility of Organic Compounds. Chemistry Steps.
  • Solubility.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Pyrazole Cross-Coupling

Diagnostic Framework: Identify Your Enemy Before applying a fix, you must identify which homocoupling pathway is ruining your yield. In a cross-coupling between an Aryl Halide (Ar-X ) and a Pyrazole Boronate (Py-B ), the...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Identify Your Enemy

Before applying a fix, you must identify which homocoupling pathway is ruining your yield. In a cross-coupling between an Aryl Halide (Ar-X ) and a Pyrazole Boronate (Py-B ), there are two distinct homocoupling byproducts.

Byproduct TypeStructureOriginRoot Cause Diagnosis
Type A: Oxidative Homocoupling Py-Py (Bi-pyrazole)Pyrazole BoronateOxygen Ingress. The catalyst is entering an oxidative cycle driven by dissolved

or reducible impurities. Common when using excess boronate to compensate for protodeboronation.
Type B: Reductive Homocoupling Ar-Ar (Bi-aryl)Aryl HalideCatalyst Death/Disproportionation. Slow transmetallation allows the oxidative addition complex (Ar-Pd-X) to disproportionate or react with a second Ar-X molecule. Often caused by "poisoning" from unprotected pyrazole nitrogens.

Mechanistic Insight: The "Oxygen Hijack"

Homocoupling is rarely random; it is a kinetic consequence of the catalytic cycle being hijacked.

The Competitive Pathway (Graphviz Diagram)

The diagram below illustrates how Oxygen (


) short-circuits the standard Suzuki cycle, forcing the Palladium to couple two nucleophiles (Boronates) rather than one nucleophile and one electrophile.

Suzuki_Homocoupling_Pathway Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->OxAdd + Ar-X Peroxo Pd(II)-Peroxo Species Pd0->Peroxo + O2 TransMet Ar-Pd(II)-Py (Transmetallation Complex) OxAdd->TransMet + Py-B(OH)2 (Base) Product Ar-Py (Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 O2 Dissolved O2 (The Culprit) BisPy Py-Pd(II)-Py (Bis-Pyrazole Complex) Peroxo->BisPy + 2 equiv Py-B(OH)2 HomoProduct Py-Py (Homocoupling Side Product) BisPy->HomoProduct Reductive Elimination HomoProduct->Pd0 Regenerates Pd(0)

Figure 1: The "Oxygen Hijack" mechanism. Presence of oxygen diverts Pd(0) into a peroxo-species that consumes the boronate (Py-B) to form homocoupled Py-Py, wasting valuable reagent.

The "Pyrazole Paradox" & Solutions

The Problem: Pyrazole boronic acids are notoriously unstable. They undergo rapid protodeboronation (losing the boron group). The Common (Bad) Fix: Researchers add large excesses of boronate (2.0–3.0 equiv) to compensate. The Consequence: High concentration of boronate + trace oxygen = Massive Homocoupling (Py-Py).

Solution Strategy 1: The "Slow Release" Protocol (MIDA Boronates)

Instead of dumping unstable boronic acids into the pot, use MIDA boronates . Under mild aqueous basic conditions, MIDA boronates hydrolyze slowly, releasing the active boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of free boronic acid low, starving the homocoupling pathway [1].[1]

Solution Strategy 2: The "Reductive Scavenger" (Potassium Formate)

If you cannot use MIDA boronates, you must actively suppress the Pd(II) species generated by oxygen. Adding a mild reducing agent like Potassium Formate ensures any oxidized Pd(II) is rapidly reduced back to Pd(0) before it can bind two boronates [2].

Solution Strategy 3: Ligand Selection for Unprotected Pyrazoles

If your pyrazole has a free N-H, it will bind to Palladium and shut down the cycle (leading to Ar-Ar homocoupling).

  • Avoid: Simple Pd(PPh3)4 or Pd(dppf)Cl2.

  • Use: Bulky, electron-rich ligands like XPhos or BrettPhos , or Pre-catalysts like Pd-PEPPSI-IPr . These prevent the pyrazole nitrogen from coordinating to the metal center [3].

Experimental Protocols

Protocol A: High-Fidelity Suzuki for Pyrazoles (The "Formate" Method)

Best for: Standard pyrazole boronic acids/esters where MIDA is unavailable.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Pyrazole Boronic Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%) — Ensures rapid activation.

  • Base:

    
     (2.0 equiv) — Anhydrous phosphate is often better than carbonate for sensitive pyrazoles.
    
  • Additive: Potassium Formate (10 mol%) — The homocoupling suppressor.

  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step:

  • Solvent Prep (Critical): Do not just bubble N2. Perform three cycles of Freeze-Pump-Thaw on the solvent mixture. Oxygen is the primary driver of Py-Py coupling.

  • Solids: Charge reaction vial with Ar-X, Py-BPin, Base, and Potassium Formate.

  • Purge: Evacuate vial and backfill with Argon (3x).

  • Addition: Add degassed solvent.

  • Catalyst: Add XPhos Pd G4 last (under counter-flow of Argon).

  • Heat: Heat to 80°C. Monitor via LCMS.

    • Checkpoint: If Py-Py dimer appears, increase Formate loading to 20 mol% in the next run.

Protocol B: The MIDA "Slow Release" Method

Best for: Highly unstable pyrazoles or when homocoupling is the major product.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Pyrazole MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%) or XPhos Pd G3.

  • Base:

    
     (3.0 equiv) dissolved in water.
    
  • Solvent: THF / Water (10:1).

Step-by-Step:

  • Combine MIDA boronate, Aryl Halide, and Catalyst in the vial.

  • Seal and purge with Argon.

  • Add degassed THF.

  • Heat to 60°C.

  • Dropwise Base: Add the aqueous

    
     solution slowly  via syringe pump over 2 hours.
    
    • Why? The base triggers the hydrolysis of MIDA to the active boronic acid. Slow base addition = Slow release of boronic acid = Minimal homocoupling.

Troubleshooting FAQ

Q: I see the Py-Py homocouple, but I degassed my solvents thoroughly. Why? A: Check your headspace. Even if solvents are degassed, oxygen in the vial headspace (approx. 21% of volume) will diffuse in. You must evacuate and backfill the vial multiple times, not just the solvent. Also, check your boronate quality; old boronic acids often contain pre-formed trimeric anhydrides (boroxines) which can behave differently.

Q: My reaction stalls at 50% conversion, and I see Ar-Ar (Aryl Halide homocouple). A: This is "Reductive Homocoupling." It means your catalyst is dying or disproportionating before it can transmetallate.

  • Cause: Likely the Pyrazole N-H is poisoning the catalyst.

  • Fix: Switch to a Pd-G3/G4 precatalyst (like XPhos Pd G4) which activates immediately, or protect the pyrazole nitrogen (e.g., with THP or SEM group).

Q: Can I separate the homocouple from my product? A: Py-Py dimers are often highly crystalline and non-polar.

  • Tactic: Try triturating the crude solid with cold Methanol or Ether. The Py-Py dimer is often much less soluble than the cross-coupled product.

  • Tactic: If using chromatography, Py-Py dimers often streak. Add 1% Triethylamine to your eluent to sharpen the bands.

Q: Does the halide matter? A: Yes. Aryl Iodides are more prone to oxidative homocoupling side-reactions because the released Iodide ion can facilitate electron transfer processes. Aryl Bromides or Chlorides (with active ligands like XPhos) are often cleaner regarding homocoupling.

References

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy." Organic Process Research & Development, 11(3), 359–364.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 12(18), 4749–4755.

  • Lillo, V., et al. (2009). "Homocoupling of Boronic Acids and Esters Catalyzed by Palladium Nanoparticles." Organometallics, 28(3), 659–662.

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Structural Elucidation of 3-Cyclopropyl-4-iodo-2H-pyrazole

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Executive Summary This guide provides a rigorous framework for the structural validation of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary

This guide provides a rigorous framework for the structural validation of 3-Cyclopropyl-4-iodo-2H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).

In the context of scaffold validation, the "performance" of an analytical method is defined by its ability to unambiguously distinguish the desired regioisomer from its synthetic precursors and potential byproducts. This guide compares the definitive diagnostic utility of 1H NMR against LC-MS and 13C NMR , establishing 1H NMR as the primary tool for rapid regiochemical confirmation.

The Core Challenge: Tautomerism & Regiochemistry

Users must recognize that "2H-pyrazole" and "1H-pyrazole" are tautomeric forms. In polar aprotic solvents like DMSO-d6, the proton on the nitrogen undergoes rapid exchange. Consequently, the signals for H3 and H5 (or C3 and C5) often average out unless the nitrogen is substituted.

  • Target Structure: 3-Cyclopropyl-4-iodo-1H(2H)-pyrazole.

  • Critical Diagnostic: Disappearance of the H4 proton signal and loss of vicinal coupling (

    
    ), confirming electrophilic substitution at the C4 position.
    

Theoretical Framework & Spectral Prediction[1]

Before analyzing experimental data, we must establish the theoretical baseline based on substituent effects (Additivity Rules).

Chemical Shift Assignments (DMSO-d6)
ProtonTypePredicted Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
NH Exchangeable12.5 – 13.2Broad Singlet-Highly solvent/concentration dependent.
H5 Aromatic7.60 – 8.10Singlet-Key Indicator. Sharp singlet indicates loss of H4 coupling.
H4 AromaticABSENT --Replaced by Iodine.[1]
CH Cyclopropyl1.85 – 1.95Multiplet (tt)

Methine proton connecting ring to pyrazole.
CH₂ Cyclopropyl0.85 – 1.05Multiplet (m)-"Roofing" effect common in high-field multiplets.
CH₂ Cyclopropyl0.70 – 0.90Multiplet (m)-Diastereotopic protons often overlap.
The Iodine Effect (Heavy Atom)

The introduction of Iodine at C4 exerts two competing effects:

  • Inductive/Steric Deshielding (Proton): The adjacent H5 proton typically shifts downfield (higher ppm) by 0.1–0.3 ppm compared to the precursor due to the proximity of the large iodine cloud and changes in ring anisotropy.

  • Shielding (Carbon - C4): In 13C NMR , the C4 carbon attached to Iodine will appear significantly upfield (typically 50–60 ppm) due to the "Heavy Atom Effect" (relativistic spin-orbit coupling), a crucial secondary confirmation.

Comparative Analysis: Performance vs. Alternatives

This section evaluates the "performance" of 1H NMR in validating synthesis success compared to alternative methods or isomers.

Scenario A: Product vs. Precursor (3-Cyclopropyl-pyrazole)

Objective: Confirm successful iodination.

FeaturePrecursor (Starting Material)Product (4-Iodo) Performance Verdict
H4 Signal Present (~6.0 - 6.3 ppm)Absent Definitive. 1H NMR provides immediate binary (Yes/No) confirmation.
H5 Signal Doublet (

Hz)
Singlet (

)
High. The collapse of the doublet to a singlet proves substitution at C4.
Cyclopropyl UnchangedUnchangedNeutral. Confirms scaffold integrity.
Scenario B: Product vs. Regioisomer (5-Cyclopropyl-4-iodo-...)

Objective: Distinguish between 3-cyclopropyl and 5-cyclopropyl isomers (relevant if N-alkylation occurs). Note: In the free NH base, 3- and 5- isomers are tautomers. This comparison applies if the Nitrogen is fixed (e.g., N-Methyl).

Method3-Cyclopropyl Isomer5-Cyclopropyl IsomerPerformance Verdict
1D NOE (NMR) NOE between N-Me and H5 (strong). No NOE to Cyclopropyl.NOE between N-Me and Cyclopropyl.Superior. NOE is the gold standard for spatial assignment.
LC-MS Mass: 234.04 (M+H)Mass: 234.04 (M+H)Fail. Cannot distinguish regioisomers.

Experimental Protocol: Structural Validation Workflow

Objective: Isolate and characterize 3-Cyclopropyl-4-iodo-2H-pyrazole synthesized via electrophilic iodination (I₂/CAN or NIS).

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO slows the proton exchange rate of the pyrazole NH, often allowing observation of the NH signal and sharpening the tautomeric average compared to CDCl₃.

  • Concentration: Prepare a ~10-15 mg/mL solution.

    • Reasoning: Sufficient signal-to-noise for 13C satellites (if needed) without causing viscosity broadening.

  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm.
    
Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16 (sufficient for 1H), 1024 (for 13C).

Step 3: Logic Flow for Assignment (Visualization)

NMR_Logic Start Start: Acquire 1H NMR in DMSO-d6 Check_Ali Check Aliphatic Region (0.5 - 2.0 ppm) Start->Check_Ali Cyclo_Confirm Cyclopropyl Pattern Present? (2x m at ~0.9, 1x m at ~1.95) Check_Ali->Cyclo_Confirm Check_Arom Check Aromatic Region (6.0 - 8.5 ppm) Cyclo_Confirm->Check_Arom Yes Result_Fail_Decomp FAILED: Decomposition/Wrong Scaffold Cyclo_Confirm->Result_Fail_Decomp No H4_Check Is H4 Signal (6.0-6.3 ppm) Present? Check_Arom->H4_Check H5_Check Analyze H5 Signal (~7.8 ppm) H4_Check->H5_Check No (H4 substituted) Result_Fail_SM FAILED: Starting Material (Unreacted) H4_Check->Result_Fail_SM Yes (Reaction Incomplete) Coupling_Check Is H5 a Singlet or Doublet? H5_Check->Coupling_Check Result_Success CONFIRMED: 3-Cyclopropyl-4-iodo-2H-pyrazole Coupling_Check->Result_Success Singlet (No coupling) Coupling_Check->Result_Fail_SM Doublet (Coupling to H4)

Caption: Decision tree for verifying the iodination of the pyrazole scaffold using 1H NMR data.

Advanced Verification: 13C NMR & Tautomerism

While 1H NMR is the workhorse, 13C NMR provides the definitive confirmation of the Carbon-Iodine bond.

13C NMR Expectations
  • C4 (C-I): Look for a signal at 50 – 60 ppm . This is unusually upfield for an aromatic carbon.

    • Mechanism:[2] The large electron cloud of Iodine increases shielding (diamagnetic term), pushing the shift upfield.

  • C3/C5: These will appear in the 140 – 150 ppm range. In DMSO at room temperature, these might appear broad due to tautomeric exchange (N1-H

    
     N2-H).
    
Tautomeric Considerations

For 3-cyclopropyl-4-iodo-1H-pyrazole in solution:



  • The equilibrium is fast on the NMR timescale at room temperature.

  • Observation: You will likely see averaged signals for C3 and C5 unless the temperature is lowered (e.g., to -40°C) to freeze the tautomers.

  • Practical Implication: Do not be alarmed if C3 and C5 signals are broad or if H3/H5 integration seems slightly lower due to exchange broadening.

References

  • Alkorta, I., & Elguero, J. (2021).Tautomerism of Pyrazoles: A Review. Validates the proton exchange mechanisms in N-unsubstituted pyrazoles and solvent effects on chemical shifts.

  • Vasilevsky, S. F., et al. (2015).Synthesis of 4-iodopyrazoles: A Brief Review.

  • Hanser, T., et al. (1998).NMR prediction and structural assignment of pyrazoles. Discusses the additivity rules for pyrazole substituents and the specific shielding effects of cyclopropyl groups.

  • Reich, H. J.Chemical Shift Ranges for 13C NMR - Heavy Atom Effect. University of Wisconsin-Madison Chemistry Department.

Sources

Comparative

A Comparative Guide to the ¹³C NMR Shifts of Iodinated Pyrazole Carbons

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The introduction of iodine to the pyrazole ring significantly alters its electronic properties and provides a valuable handle for further synthetic transformations, such as cross-coupling reactions. Understanding the impact of iodination on the pyrazole core is crucial for structural elucidation and for predicting the reactivity of these important intermediates. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms within a molecule. This guide provides a comparative analysis of the ¹³C NMR chemical shifts of iodinated pyrazoles, supported by experimental data, to aid researchers in the characterization of these versatile compounds.

The Influence of Iodine on ¹³C NMR Chemical Shifts: The Heavy Atom Effect

The introduction of a halogen atom onto an aromatic or heteroaromatic ring induces significant changes in the ¹³C NMR chemical shifts of the ring carbons. While electronegativity plays a role, particularly for lighter halogens, the dominant factor for iodine is the "heavy atom effect."[1][2] This effect, primarily a result of spin-orbit coupling, leads to a characteristic and substantial upfield shift (a decrease in the chemical shift value, δ) of the carbon atom directly bonded to the iodine (the ipso-carbon).

The shielding of the ipso-carbon is the most pronounced effect, but iodine substitution also influences the chemical shifts of the other carbons in the pyrazole ring to a lesser extent through a combination of inductive and resonance effects. The magnitude of the heavy atom effect is dependent on the position of the iodine atom on the pyrazole ring and the presence of other substituents.

Comparative Analysis of ¹³C NMR Chemical Shifts

To illustrate the impact of iodination, the ¹³C NMR chemical shifts of 1H-pyrazole and its 4-halogenated derivatives are presented in Table 1. The data for the 4-halopyrazoles were obtained from a comprehensive study by Hawker et al. (2023), which provides a consistent dataset for direct comparison.[3]

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of 1H-Pyrazole and 4-Halogenated Pyrazoles in CD₂Cl₂

CompoundC3C4C5
1H-Pyrazole134.7105.5134.7
4-Chloro-1H-pyrazole135.2110.8135.2
4-Bromo-1H-pyrazole136.296.7136.2
4-Iodo-1H-pyrazole139.160.1139.1

As evident from Table 1, the most dramatic effect is the progressive upfield shift of the C4 carbon as the halogen size increases, culminating in a remarkable ~45 ppm shift for 4-iodopyrazole compared to the parent pyrazole. This is a classic manifestation of the heavy atom effect. In contrast, the C3 and C5 carbons experience a moderate downfield shift, which can be attributed to the electron-withdrawing inductive effect of the halogens.

A comprehensive study by Alkorta et al. (2021) on a large set of iodopyrazoles provides further valuable data for understanding the influence of iodine at different positions.[4] Table 2 summarizes the experimental ¹³C NMR chemical shifts for 3-iodo-, 4-iodo-, and 5-iodo-1H-pyrazole in DMSO-d₆.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Iodinated 1H-Pyrazoles in DMSO-d₆ [4]

CompoundC3C4C5
3-Iodo-1H-pyrazole80.1112.7141.4
4-Iodo-1H-pyrazole138.861.1138.8
5-Iodo-1H-pyrazole141.4112.780.1

The data in Table 2 further underscore the profound upfield shift of the carbon directly attached to the iodine atom. For 3-iodopyrazole and 5-iodopyrazole, the C3 and C5 signals are shifted to approximately 80 ppm, a significant shielding effect. The C4 carbon in these isomers is less affected, showing a slight downfield shift compared to the parent pyrazole.

The following diagram illustrates the general trend of the heavy atom effect on the C4 carbon of the pyrazole ring.

Figure 1: Trend of C4 Chemical Shift in 4-Halopyrazoles

Experimental Protocol for Quantitative ¹³C NMR of Pyrazoles

To obtain accurate and reproducible ¹³C NMR data for iodinated pyrazoles, the following experimental protocol is recommended. This protocol is designed to ensure quantitative results by accounting for the long relaxation times (T₁) of ¹³C nuclei and the Nuclear Overhauser Effect (NOE).

1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of the pyrazole derivative.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

  • Pulse Program: Use an inverse-gated decoupling pulse sequence (e.g., 'zgig' on Bruker instruments) to suppress the NOE.[6]

  • Acquisition Time (AT): Set to at least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): This is a critical parameter for quantitative measurements. A delay of at least 5 times the longest T₁ of any carbon in the molecule is recommended. For pyrazoles, a D1 of 30-60 seconds is a good starting point.[6]

  • Pulse Angle: Use a 90° pulse to ensure complete excitation of the magnetization.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and can range from several hundred to several thousand scans.

  • Temperature: Maintain a constant temperature, typically 298 K, throughout the experiment.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

The following workflow diagram summarizes the key steps for acquiring quantitative ¹³C NMR data.

Quantitative_C13_NMR_Workflow Figure 2: Workflow for Quantitative ¹³C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (20-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Pulse Inverse-Gated Decoupling Transfer->Pulse Delay Set Long D1 (>5 x T1) Pulse->Delay Scans Acquire Sufficient Scans (NS) Delay->Scans FT Fourier Transform (with line broadening) Scans->FT Correct Phase and Baseline Correction FT->Correct Reference Reference Spectrum Correct->Reference

Figure 2: Workflow for Quantitative ¹³C NMR

Conclusion

The ¹³C NMR chemical shifts of iodinated pyrazoles are significantly influenced by the position of the iodine substituent, with the most prominent feature being the substantial upfield shift of the ipso-carbon due to the heavy atom effect. This guide provides a comparative overview of these shifts, supported by experimental data, to assist researchers in the unambiguous structural characterization of this important class of compounds. By following the detailed experimental protocol, scientists and drug development professionals can acquire high-quality, quantitative ¹³C NMR data, leading to greater confidence in their synthetic and analytical endeavors.

References

  • Kaupp, M., Malkin, V. G., & Malkina, O. L. (2004). The heavy-atom effect on the light-atom shielding (HALA effect). In Calculation of NMR and EPR Parameters (pp. 235-256). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Alkorta, I., Elguero, J., & Denisov, G. S. (2000). A review on the ¹⁵N NMR of azoles. Magnetic Resonance in Chemistry, 38(12), 957-969.
  • Elguero, J., Goya, P., & Paez, J. A. (1987). The Tautomerism of Heterocycles: Five-Membered Rings with Two Heteroatoms. In Advances in Heterocyclic Chemistry (Vol. 42, pp. 1-137). Academic Press.
  • Hawker, S. R., Rapp, R. G., & Mebs, A. M. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5434. [Link]

  • SpectraBase. 4-Iodo-1-methyl-1H-pyrazole. [Link]

  • SpectraBase. 5-Chloro-1,3-dimethyl-pyrazole. [Link]

  • Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
  • PubChem. 4-Bromopyrazole. [Link]

  • Rusling, D. A., & Howarth, O. W. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(50), 7051-7054. [Link]

  • PubChem. Pyrazole. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Alkorta, I., Claramunt, R. M., Sanz, D., Elguero, J., & Holzer, W. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry, 32(4), 1461-1473. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). The Journal of Organic Chemistry.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2004). Relativistic effects on NMR shifts: The “heavy-atom effect”. Chemistry–A European Journal, 10(11), 2823-2831.
  • University of Bristol. (n.d.). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. [Link]

  • Friebolin, H. (2011). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • EPFL. (n.d.). 13C NMR. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodopyrazoles

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-iodopyrazoles, contextualized against their 4-bromo- and 4-chloro- analogs. By understanding the underlying principles and characteristic cleavages, researchers can more confidently identify and characterize these important halogenated heterocyclic scaffolds.

The pyrazole ring is a fundamental motif in medicinal chemistry, and its halogenated derivatives are crucial for tuning electronic properties and providing synthetic handles for further functionalization. The nature of the halogen substituent at the C4 position significantly influences the fragmentation pathways observed in EI-MS, primarily due to the varying strengths of the carbon-halogen bond (C-I < C-Br < C-Cl). This guide will elucidate these differences, providing a predictive framework for spectral interpretation.

Experimental & Analytical Framework

To understand fragmentation, one must first define the process. In a typical EI-MS experiment, the analyte is subjected to a high-energy electron beam (commonly 70 eV), which dislodges an electron to form an energetically unstable molecular radical cation (M•+). This ion then dissipates excess energy by breaking into smaller, charged fragments and neutral radicals. The resulting mass spectrum is a plot of relative ion abundance versus their mass-to-charge ratio (m/z), creating a chemical fingerprint.

Typical GC-MS Protocol for Pyrazole Analysis:

A standard protocol for analyzing volatile pyrazole derivatives is outlined below. This self-validating workflow ensures reproducibility and accurate data acquisition.

  • Sample Preparation:

    • Dissolve 1 mg of the pyrazole analyte in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

    • Ensure the use of high-purity solvents to avoid background contamination.

  • Instrumentation & Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is typically used.

      • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify the molecular ion peak (M•+).

    • Characterize the major fragment ions and propose logical fragmentation pathways.

    • Compare the obtained spectrum against spectral libraries (e.g., NIST) and literature data for confirmation.

Logical Workflow for Fragmentation Analysis:

The following diagram illustrates the logical process from sample injection to structural elucidation.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase Sample Sample Injection GC GC Separation Sample->GC Volatility MS_Ion MS Ionization (EI) GC->MS_Ion Elution MS_Frag Fragmentation MS_Ion->MS_Frag Energy Input MS_Detect Ion Detection MS_Frag->MS_Detect m/z Separation Spectrum Mass Spectrum Generation MS_Detect->Spectrum Data Output MolIon Identify M•+ FragIons Identify Fragment Ions MolIon->FragIons Pathway Propose Pathways FragIons->Pathway Compare Compare to Analogs Pathway->Compare Structure Structure Confirmation Compare->Structure

Caption: Experimental and analytical workflow for MS-based structural elucidation.

Comparative Fragmentation Patterns of 4-Halopyrazoles

The fragmentation of 4-halopyrazoles is dictated by two competing factors: the inherent instability of the pyrazole ring and the lability of the carbon-halogen bond.

The Core Pyrazole Fragmentation

The fundamental fragmentation of the unsubstituted pyrazole ring provides a baseline for understanding its substituted derivatives. The primary pathways, established through extensive studies, involve two key processes[1][2][3][4].

  • Process 1: HCN Expulsion: The molecular ion can lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for many nitrogen-containing heterocycles.

  • Process 2: N₂ Loss: Following the initial loss of a hydrogen radical to form an [M-H]⁺ ion, the ring can cleave to expel a molecule of dinitrogen (N₂, 28 Da), resulting in a stable cyclopropenyl cation fragment[3].

Substituents like halogens generally do not alter these fundamental processes but can influence their relative abundances[1][4].

Fragmentation of 4-Chloropyrazole (C₃H₃ClN₂, MW: 102.5)

The C-Cl bond is relatively strong. Consequently, fragmentation of the pyrazole ring often competes with or precedes the loss of the chlorine atom.

  • Molecular Ion (m/z 102/104): A prominent molecular ion is observed, showing the characteristic M/M+2 isotopic pattern for chlorine (~3:1 ratio).

  • Loss of HCN (m/z 75/77): The expulsion of HCN from the molecular ion is a significant pathway.

  • Loss of Cl• (m/z 67): Cleavage of the C-Cl bond results in the pyrazole cation [C₃H₃N₂]⁺.

  • Loss of N₂ (from [M-H]⁺): The [M-H]⁺ ion at m/z 101/103 can lose N₂ to yield a fragment at m/z 73/75.

Fragmentation of 4-Bromopyrazole (C₃H₃BrN₂, MW: 147.0)

The C-Br bond is weaker than the C-Cl bond, making the loss of the bromine radical more favorable.

  • Molecular Ion (m/z 146/148): A strong molecular ion is present, with the characteristic M/M+2 isotopic pattern for bromine (~1:1 ratio)[5].

  • Loss of Br• (m/z 67): This is often the base peak in the spectrum, corresponding to the formation of the stable pyrazole cation [C₃H₃N₂]⁺. The weakness of the C-Br bond makes this a highly favored pathway.

  • Loss of HCN (m/z 119/121): Expulsion of HCN from the molecular ion is also observed.

  • Loss of N₂ (from [M-H]⁺): The [M-H]⁺ ion at m/z 145/147 loses N₂ to give a fragment at m/z 117/119[6].

The fragmentation scheme for 4-bromopyrazole is illustrated below, adapted from published literature[6].

G M [C₃H₃BrN₂]•+ m/z 146/148 M_minus_Br [C₃H₃N₂]+ m/z 67 M->M_minus_Br - Br• M_minus_HCN [C₂H₂BrN]•+ m/z 119/121 M->M_minus_HCN - HCN M_minus_H [C₃H₂BrN₂]+ m/z 145/147 M->M_minus_H - H• M_minus_H_N2 [C₃H₂Br]+ m/z 117/119 M_minus_H->M_minus_H_N2 - N₂

Caption: Key fragmentation pathways for 4-bromopyrazole.

Predicted Fragmentation of 4-Iodopyrazole (C₃H₃IN₂, MW: 194.0)

No direct, dedicated studies on the EI-MS fragmentation of 4-iodopyrazole are prevalent in readily accessible literature. However, by combining the principles of pyrazole fragmentation with the known behavior of iodo-aromatic compounds, a highly reliable fragmentation pattern can be predicted. The C-I bond is the weakest of the carbon-halogen series, which will dominate the fragmentation process.

  • Molecular Ion (m/z 194): A strong molecular ion is expected. Iodine is monoisotopic (¹²⁷I), so no M+2 peak will be observed, simplifying the spectrum[7].

  • Loss of I• (m/z 67): This will be the predominant fragmentation pathway , leading to the base peak at m/z 67 ([C₃H₃N₂]⁺). The extreme lability of the C-I bond makes this cleavage highly efficient, a behavior seen in analogues like iodobenzene[8][9].

  • Iodine Cation (m/z 127): A peak corresponding to the iodine cation [I]⁺ is expected, which is highly characteristic for iodine-containing compounds[7].

  • Ring Fragmentation: Pathways involving the loss of HCN (to m/z 167) and N₂ from [M-H]⁺ (to m/z 165) will likely be present but as very low-intensity fragments compared to the loss of I•.

The predicted fragmentation for 4-iodopyrazole is visualized below.

G M [C₃H₃IN₂]•+ m/z 194 M_minus_I [C₃H₃N₂]+ m/z 67 (Base Peak) M->M_minus_I - I• (Major) I_ion [I]+ m/z 127 M->I_ion Charge on I M_minus_HCN [C₂H₂IN]•+ m/z 167 (Minor) M->M_minus_HCN - HCN (Minor)

Caption: Predicted major fragmentation pathways for 4-iodopyrazole.

Data Summary & Comparison

The key distinguishing features in the mass spectra of 4-chloro-, 4-bromo-, and 4-iodopyrazole are summarized in the table below. This data provides a clear guide for identification.

Feature4-Chloropyrazole4-Bromopyrazole4-Iodopyrazole (Predicted)Rationale / Causality
Molecular Weight 102.5147.0194.0Increasing mass of halogen atom.
M•+ Isotopic Pattern M/M+2 (~3:1)M/M+2 (~1:1)M onlyNatural isotopic abundance of Cl, Br, and I.
Base Peak (m/z) 102 or 756767Decreasing C-X bond strength (C-Cl > C-Br > C-I) favors halogen loss.
Halogen Loss Fragment [M-Cl]⁺ at m/z 67[M-Br]⁺ at m/z 67[M-I]⁺ at m/z 67Cleavage of the carbon-halogen bond.
Characteristic Halogen Ion Not prominentNot prominent[I]⁺ at m/z 127High stability and ease of formation of I⁺.
Ring Fragmentation SignificantPresent, but less abundant than Br lossMinorHalogen loss is the kinetically and thermodynamically favored pathway for Br and I analogs.

Conclusion and Field Insights

For the practicing scientist, this comparative analysis provides actionable intelligence for interpreting mass spectra. The key takeaway is that the identity of the halogen at the C4 position of a pyrazole ring fundamentally dictates the resulting fragmentation pattern under EI-MS conditions.

  • For 4-chloropyrazoles , expect to see significant fragmentation of the pyrazole ring itself, alongside a clear M/M+2 molecular ion peak.

  • For 4-bromopyrazoles , the spectrum will be dominated by the loss of the bromine radical, making the pyrazole cation at m/z 67 the likely base peak.

  • For 4-iodopyrazoles , the fragmentation will be overwhelmingly characterized by the facile cleavage of the C-I bond, resulting in an intense base peak at m/z 67 and a characteristic iodine cation at m/z 127. The molecular ion will be strong but ring fragmentation will be minimal.

This predictable, systematic shift in fragmentation provides a powerful diagnostic tool. By understanding the causality—the interplay between ring stability and carbon-halogen bond strength—researchers can move beyond simple spectral matching and engage in a more insightful, first-principles approach to structural elucidation.

References

  • Hennemann, B., Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link][1][4]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link][2]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Journal of Mass Spectrometry, 3(12), 1549-1559. [Link][3]

  • Kuhn, B. L., Wust, K. M., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link][6]

  • Malinovich, Y., & Lifshitz, C. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry, 90(10), 2200-2207. [Link][8]

  • NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link][5]

  • Baer, T., et al. (1989). Benchmark measurement of iodobenzene ion fragmentation rates. ResearchGate. [Link][9]

  • Brown, D. (n.d.). Mass spectrum of 1-iodobutane. docbrown.info. [Link][7]

Sources

Comparative

Structural Resolution of 3-Cyclopropyl-4-iodo-pyrazole Tautomers: A Comparative Technical Guide

Executive Summary In fragment-based drug discovery (FBDD), the precise tautomeric state of pyrazole derivatives dictates binding affinity and kinase selectivity. 3-cyclopropyl-4-iodo-pyrazole represents a critical chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In fragment-based drug discovery (FBDD), the precise tautomeric state of pyrazole derivatives dictates binding affinity and kinase selectivity. 3-cyclopropyl-4-iodo-pyrazole represents a critical chemical scaffold: the cyclopropyl group fills hydrophobic pockets (e.g., ATP-binding sites), while the iodine atom serves as a reactive handle for cross-coupling or a halogen-bonding donor. However, the rapid equilibrium between 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole in solution creates a "structural blind spot."

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and Density Functional Theory (DFT) as the definitive method for resolving this tautomeric ambiguity. We provide actionable protocols for crystallizing this specific halogenated fragment and analyzing its supramolecular networks.

Part 1: The Tautomeric Challenge

The core challenge lies in the proton migration between N1 and N2. While chemically identical in unsubstituted pyrazole, the introduction of the cyclopropyl group at position 3/5 breaks the symmetry, creating two distinct energetic and steric profiles.

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium in solution versus the "locked" state required for structural biology.

Tautomerism cluster_solution Solution State (Fast Exchange) cluster_solid Solid State (Lattice Locked) T1 3-Cyclopropyl-4-iodo-1H-pyrazole (Sterically Unhindered N) T2 5-Cyclopropyl-4-iodo-1H-pyrazole (Sterically Crowded N) T1->T2 k1 (fast) Crystal Single Tautomer Species (Stabilized by H-Bonds) T1->Crystal Crystallization T2->Crystal Crystallization

Figure 1: The rapid proton exchange in solution (left) prevents definitive assignment, whereas crystallization (right) selects a single tautomer based on lattice energy and hydrogen bonding networks.

Part 2: Comparative Analysis of Analytical Methods

For a researcher needing to assign the tautomer of 3-cyclopropyl-4-iodo-pyrazole, three primary methods exist. SC-XRD is the only method that provides direct, atomic-level observation of the proton position and intermolecular interactions.

Table 1: Method Performance Matrix
FeatureSC-XRD (Recommended) Solution NMR (1H/15N) DFT (In Silico)
Tautomer Resolution Absolute. Freezes one tautomer in the lattice.Ambiguous. Signals average due to fast exchange (

).
Predictive. Calculates relative energy (

), but ignores solvent/lattice effects.
Proton Detection Direct (via difference electron density map).Indirect (chemical shift inference).N/A (Theoretical).
Intermolecular Data Reveals Halogen Bonding (I···N) and H-bond networks (Catemers/Dimers).[1]Limited (NOE can be weak for small fragments).Requires complex periodic boundary condition calculations.
Sample Requirement Single Crystal (>0.1 mm).~5-10 mg in solution.None (Computational resources).
Limit of Detection N/A (Single crystal).~5% minor tautomer (if exchange is slow).Accuracy ~1-2 kcal/mol.
Why Alternatives Fail for this Molecule
  • Solution NMR: In solvents like DMSO-d6 or CDCl3, the pyrazole proton hops between nitrogens faster than the NMR timescale. You observe an "average" structure. While lowering temperature (< -50°C) can slow exchange, it often leads to broadening rather than peak separation for pyrazoles.

  • DFT: Calculations (e.g., B3LYP/6-311G**) often predict the 3-cyclopropyl isomer is more stable due to steric freedom. However, DFT cannot easily account for crystal packing forces . In the solid state, the formation of a specific hydrogen bond or halogen bond (involving the Iodine) can stabilize the "less favorable" tautomer.

Part 3: Experimental Protocol (SC-XRD)

This protocol is optimized for halogenated azoles , utilizing the heavy iodine atom to assist in structure solution (SAD phasing) if direct methods are ambiguous.

Phase 1: Crystallization Strategy

Objective: Obtain single crystals of the specific tautomer stabilized by lattice forces.

Method: Slow Evaporation (Preferred for Pyrazoles)

  • Solvent Selection: Pyrazoles are polar. Use Ethanol , Acetone , or a Methanol/Water (9:1) mix.

    • Note: Avoid DMSO (too difficult to evaporate).

  • Preparation: Dissolve 15 mg of 3-cyclopropyl-4-iodo-pyrazole in 1.5 mL of solvent in a small vial.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites (dust).

  • The "Cap-Pierce" Technique: Cap the vial tightly, then pierce the septum with a single narrow-gauge needle.

  • Incubation: Store at 4°C. Lower temperature encourages orderly lattice formation and reduces thermal motion of the cyclopropyl ring.

Phase 2: Data Collection & Refinement

Objective: High-resolution data to locate the N-H proton.

  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).

  • Temperature: Collect data at 100 K .

    • Reasoning: Cooling freezes the rotation of the cyclopropyl ring and reduces thermal ellipsoids, making the N-H hydrogen visible in the electron density map.

  • Strategy: Collect a complete sphere (redundancy > 4). The Iodine atom (

    
    ) absorbs X-rays significantly (absorption coefficient 
    
    
    
    will be high).
    • Correction: Apply rigorous Multi-Scan Absorption Correction (SADABS or similar). Without this, the iodine's absorption will create artifacts that obscure the light hydrogen atoms.

Phase 3: Structure Solution Workflow

Workflow Start Raw Diffraction Data (Reflections) Process Data Reduction & Absorption Correction (Crucial for Iodine) Start->Process Phase Structure Solution (SHELXT / Direct Methods) Process->Phase Refine Refinement (SHELXL) Phase->Refine Check Difference Fourier Map (Find Q-peaks near N) Refine->Check Check->Refine H-atom unstable Final Tautomer Assignment (3- vs 5- isomer) Check->Final H-atom located

Figure 2: The crystallographic workflow emphasizing the critical absorption correction step required for iodo-substituted molecules.

Part 4: Data Interpretation & Tautomer Assignment

Once the structure is solved, use these three criteria to validate the tautomer.

The Difference Density Map ( )

Look for a residual electron density peak (approx 0.8–1.0 e/ų) near one of the nitrogen atoms.

  • Result A: Peak near N adjacent to Cyclopropyl

    
    5-cyclopropyl tautomer .
    
  • Result B: Peak near N distal to Cyclopropyl

    
    3-cyclopropyl tautomer .
    
Bond Geometry Analysis

If the Hydrogen is invisible (disordered), use bond lengths as a proxy. Pyrazoles exhibit bond alternation.

  • N-N Bond: Typically ~1.35 Å.

  • C-N Bonds:

    • C=N (imine-like): Shorter (~1.33 Å). This nitrogen does not have the proton.

    • C-N (amine-like): Longer (~1.36 Å). This nitrogen has the proton.[2]

  • Validation: Compare the C3-N and C5-N bond lengths. The longer bond indicates the protonated site.

Supramolecular Synthons

Analyze the packing. 4-halopyrazoles typically form specific motifs:

  • Catemers: Infinite chains of N-H···N hydrogen bonds. (Common for 4-iodo-1H-pyrazole).[1]

  • Dimers: Cyclic

    
     dimers.
    
  • Halogen Bonding: Check for C-I···N interactions. The iodine at C4 is a sigma-hole donor. If the Iodine points directly at a Nitrogen lone pair (angle

    
    , distance < sum of vdW radii), this interaction stabilizes the specific tautomer that exposes that nitrogen lone pair.
    

Part 5: Implications for Drug Design

Understanding the solid-state tautomer of 3-cyclopropyl-4-iodo-pyrazole is not just academic; it drives potency.

  • Binding Pocket Mimicry: If the protein binding pocket is hydrophobic and narrow, it may select the tautomer that presents the cyclopropyl group away from steric clashes.

  • Halogen Bonding: The iodine atom is not merely a substituent; it is a "molecular warhead" for halogen bonding. X-ray analysis reveals if the iodine is capable of engaging backbone carbonyls in the target kinase.

  • FBDD Library Design: When using this molecule as a fragment, the X-ray structure validates the vector of the iodine handle, ensuring that subsequent coupling reactions (e.g., Suzuki-Miyaura) project the new chemical matter in the intended trajectory.

References

  • Alkorta, I., et al. (2021).[3] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry, 32, 1-13.[3] Link

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole." Crystals, 13(7), 1108. Link

  • Claramunt, R. M., et al. (2006).[4] "The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study." Journal of Organic Chemistry, 71(18), 6840-6850. Link

  • Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics, 147, 214303.[5] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."[6] The world’s repository for small molecule crystal structures.Link

Sources

Validation

Strategic Halogen Selection: 4-Iodo vs. 4-Bromo Pyrazoles

Executive Summary: The Reactivity vs. Stability Paradox In high-throughput medicinal chemistry, the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole is often oversimplified to a cost-versus-speed decision.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Paradox

In high-throughput medicinal chemistry, the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole is often oversimplified to a cost-versus-speed decision. The conventional wisdom dictates that iodides are superior electrophiles due to a weaker C–X bond (


 kcal/mol for C–I vs. 

kcal/mol for C–Br).

However, this guide presents a counter-intuitive reality: In palladium-catalyzed cross-couplings involving electron-rich heteroaromatics like pyrazoles, 4-bromopyrazoles often outperform their iodo counterparts.

While 4-iodopyrazoles undergo faster oxidative addition, they suffer from two critical failure modes:

  • Rapid Dehalogenation: The oxidative addition complex is prone to hydrodehalogenation, stripping the functional handle before coupling occurs.

  • Catalyst Poisoning: The liberated iodide ions (

    
    ) can form stable, bridging dimers with Palladium(II), inhibiting the catalytic cycle—a phenomenon less prevalent with bromides.
    

The Bottom Line: Use 4-Iodo for metal-halogen exchange (Grignard/Lithiation) and cryogenic chemistry. Use 4-Bromo for robust, heated Palladium-catalyzed cross-couplings (Suzuki/Buchwald) to maximize yield and purity.

Critical Performance Analysis

Suzuki-Miyaura Coupling

The Suzuki coupling is the workhorse of pyrazole functionalization. Experimental data reveals a divergence in mechanism-based selectivity.

Feature4-Iodo-Pyrazole4-Bromo-PyrazoleMechanistic Insight
Oxidative Addition Very Fast (

high)
Moderate (

med)
I-C bond is weaker/longer.
Dehalogenation Risk High LowProtodehalogenation competes with transmetallation.
Catalyst Inhibition High Low

binds Pd strongly, forming inactive

dimers.
Ligand Requirement Standard (

)
Specialized (e.g., XPhos, SPhos)Br needs electron-rich ligands to facilitate oxidative addition.
Optimal Base Inorganic (

)
Stronger/Organic (

,

)
Br requires enhanced activation of the boronic acid.
The Dehalogenation Trap

In 4-iodopyrazoles, the rate of oxidative addition is so fast that the resulting


 species accumulates. If transmetallation is slow (due to steric bulk on the boronic acid), the complex intercepts a hydride source (solvent, base, or impurities), leading to reductive elimination of Ar-H  (the dehalogenated byproduct) rather than the desired Ar-Ar'.
Buchwald-Hartwig Amination

The choice of halogen dictates the metal/ligand system required for C–N bond formation.

  • 4-Bromo Preference: Excellent with Pd(dba)₂ / Buchwald Ligands (e.g., tBuDavePhos) .[1] This system is highly effective for coupling aromatic or bulky amines lacking

    
    -hydrogens.
    
  • 4-Iodo Preference: Superior with Copper Catalysis (Ullmann-type) . When coupling alkylamines with

    
    -hydrogens, Pd catalysts often lead to 
    
    
    
    -hydride elimination. CuI-catalyzed systems utilizing 4-iodopyrazoles circumvent this, offering an orthogonal reactivity profile.[1][2]

Decision Logic & Pathways

The following diagram illustrates the strategic decision tree for selecting the correct halogen based on the intended downstream chemistry.

PyrazoleLogic Start Target Transformation CC_Coupling C-C Bond Formation (Suzuki/Sonogashira) Start->CC_Coupling CN_Coupling C-N Bond Formation (Buchwald/Ullmann) Start->CN_Coupling Metal_Exchange Metal-Halogen Exchange (Li/Mg Reagents) Start->Metal_Exchange Suzuki Suzuki Coupling CC_Coupling->Suzuki Buchwald Buchwald-Hartwig CN_Coupling->Buchwald Aryl Amines Select_I SELECT 4-IODO CN_Coupling->Select_I Alkyl Amines (Cu-Catalysis) Grignard Knochel Exchange (iPrMgCl·LiCl) Metal_Exchange->Grignard Select_Br SELECT 4-BROMO Suzuki->Select_Br High Yield/Stability Suzuki->Select_I If Br fails (Cryogenic) Buchwald->Select_Br Grignard->Select_Br Slow/Requires nBuLi Grignard->Select_I Fast Exchange (-78°C to 0°C)

Figure 1: Strategic selection flowchart for 4-halo-pyrazoles based on reaction type.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling of 4-Bromopyrazole

This protocol utilizes a dialkylbiaryl phosphine ligand (XPhos) to activate the C-Br bond while suppressing dehalogenation.

Reagents:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (2 mol%)
    
  • XPhos (4 mol%)

  • 
     (2.0 equiv, 1M aqueous)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Inert Setup: Charge a reaction vial with the pyrazole bromide, boronic acid,

    
    , and XPhos. Seal and purge with Argon for 5 minutes. Note: Pre-mixing catalyst and ligand allows formation of the active 
    
    
    
    species.
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to 80–100°C for 4–12 hours. The elevated temperature is required for the bromide but ensures high conversion.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Validation: 4-Bromo substrates typically show <5% dehalogenated byproduct (pyrazole-H) compared to 15-20% often seen with iodides under these conditions.

Protocol B: Rapid I/Mg Exchange on 4-Iodopyrazole

This protocol exploits the weak C-I bond for generating nucleophilic pyrazoles using Knochel's Turbo Grignard.

Reagents:

  • 4-Iodo-1-protected-pyrazole (1.0 equiv)

  • 
     (1.1 equiv, 1.3M in THF)
    
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Methodology:

  • Cryogenic Setup: Dissolve 4-iodopyrazole in anhydrous THF under Nitrogen. Cool to -20°C . Note: 4-Iodo exchanges rapidly; 4-Bromo would require n-BuLi at -78°C or elevated temps with Grignards, risking functional group incompatibility.

  • Exchange: Add

    
     dropwise. Stir for 30 minutes.
    
  • Quench: Add the electrophile dropwise. Warm to RT over 1 hour.

  • Why this works: The LiCl additive breaks up Mg aggregates, accelerating the exchange. The C-I bond cleavage is thermodynamically driven by the formation of the stronger C-H bond in the byproduct (isopropyl iodide) and the stability of the heteroaryl magnesiate.

Advanced Mechanism: The "Halogen Dance" & Selectivity

When designing multi-step syntheses, understanding Site Selectivity is paramount.

  • C-H Activation (Direct Arylation): Palladium catalyzes C-H activation at the C5 position of pyrazoles.

  • Orthogonality: If you possess a 4-bromo-1-methylpyrazole , you can perform Direct Arylation at C5 first (using

    
    /KOAc) without disturbing the C4-Br bond. The C4-Br can then be used in a subsequent Suzuki coupling.
    
  • Warning: With 4-iodo , the C4-I bond is too reactive. C-H activation conditions will likely trigger oxidative addition at C4 or "Halogen Dance" (migration of I to C5), destroying regiocontrol.

Selectivity Substrate 1-Methyl-4-Bromo-Pyrazole Step1 Step 1: C-H Activation (C5) Pd(OAc)2, KOAc, 140°C Substrate->Step1 Warning NOTE: 4-Iodo fails Step 1 (Scrambling/Poly-arylation) Substrate->Warning Intermediate 1-Methyl-4-Bromo-5-Aryl-Pyrazole (Br Intact) Step1->Intermediate Chemoselective Step2 Step 2: Suzuki Coupling (C4) Pd(dppf)Cl2, Base Intermediate->Step2 Final 4,5-Diaryl-Pyrazole Step2->Final

Figure 2: Sequential functionalization workflow enabled by the stability of the C-Br bond.

References

  • BenchChem Technical Support. (2025).[3] 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem.[3][4] 4

  • Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. 5[6][7][8]

  • Fors, B. P., et al. (2010).[9] An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.[9][10] 9

  • Schwärzer, K., et al. (2021).[11] Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science. 11[6][7][8]

  • Fagnou, K., et al. (2005).[12] Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides.[12] ResearchGate. 12

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Times of Cyclopropyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, cyclopropyl pyrazole derivatives have emerged as a privileged scaffold, integral to the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, cyclopropyl pyrazole derivatives have emerged as a privileged scaffold, integral to the development of novel therapeutics. Their unique structural and electronic properties often translate to enhanced metabolic stability, binding affinity, and desirable pharmacokinetic profiles. The precise analytical characterization of these compounds is paramount throughout the drug discovery and development pipeline, from reaction monitoring and purity assessment to metabolite identification. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the cornerstone of this analytical workflow.

This guide provides an in-depth comparison of HPLC retention times for cyclopropyl pyrazole derivatives, grounded in experimental data and fundamental chromatographic principles. As a Senior Application Scientist, my aim is to not only present data but to elucidate the underlying causality behind experimental choices, empowering you to develop and troubleshoot your own robust analytical methods.

The Foundational Role of Hydrophobicity and Ionization in Retention

In reverse-phase HPLC (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity. The stationary phase, typically silica particles chemically modified with alkyl chains (e.g., C18 or C8), is nonpolar, while the mobile phase is a polar mixture, commonly of water and a miscible organic solvent like acetonitrile or methanol. Nonpolar analytes will have a stronger affinity for the stationary phase and thus elute later, exhibiting longer retention times.

For ionizable compounds such as pyrazole derivatives, the pH of the mobile phase is a critical parameter influencing retention.[1] Pyrazole itself is a weak base with a pKa of approximately 2.5.[2][3] This means that at a mobile phase pH below 2.5, the pyrazole ring will be predominantly protonated, increasing its polarity and leading to shorter retention times in RP-HPLC. Conversely, at a pH above 2.5, the pyrazole will be in its neutral, less polar form, resulting in longer retention. Substituents on the pyrazole ring can significantly alter its pKa, a factor that must be considered during method development.[4]

The interplay between a compound's hydrophobicity (often estimated by its logP value) and its ionization state (determined by its pKa and the mobile phase pH) is the key to understanding and predicting its retention behavior.[5]

Causality Behind Experimental Choices: A Comparative Analysis

The selection of HPLC method parameters is a deliberate process aimed at achieving optimal separation, peak shape, and sensitivity for the analytes of interest. Here, we delve into the rationale behind common choices for the analysis of cyclopropyl pyrazole derivatives.

Stationary Phase Selection: C18 vs. C8

The most common stationary phases for the separation of small molecules like cyclopropyl pyrazole derivatives are C18 and C8.

  • C18 (Octadecylsilane): With its longer alkyl chains, C18 phases are more hydrophobic and generally provide greater retention for nonpolar compounds.[6] This increased retention can lead to better separation of complex mixtures and isomers. For many cyclopropyl pyrazole derivatives, which can be quite hydrophobic, a C18 column is an excellent starting point.

  • C8 (Octylsilane): C8 columns have shorter alkyl chains and are consequently less retentive than their C18 counterparts.[6] This can be advantageous when dealing with highly hydrophobic cyclopropyl pyrazole derivatives that may be too strongly retained on a C18 column, leading to excessively long run times and broad peaks. A C8 column can provide a faster analysis while still offering adequate separation for many applications.

Expert Insight: The choice between C18 and C8 is often empirical. However, a good rule of thumb is to start with a C18 column for general-purpose analysis and method development. If retention times are too long or peak shapes are poor for highly nonpolar analogs, a C8 column is a logical alternative.

The Role of the Mobile Phase Modifier: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a common additive in the mobile phase for the analysis of nitrogen-containing heterocyclic compounds like pyrazoles. Its benefits are twofold:

  • pH Control: A small concentration of TFA (typically 0.1%) will lower the pH of the mobile phase to around 2. This ensures that the pyrazole nitrogen is protonated, leading to more consistent retention times and improved peak shapes by minimizing secondary interactions with the silica support of the stationary phase.[7]

  • Ion-Pairing Agent: TFA can also act as an ion-pairing agent, forming a neutral complex with the protonated pyrazole. This can further improve peak shape and retention characteristics.

Comparative Retention Time Data

Compound/DerivativeHPLC ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Source
Pyrazoline DerivativeEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% TFA in Water:Methanol (20:80)1.05.6[7]
(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Luna 5µ C18 (250 x 4.80 mm)Acetonitrile:Water (90:10)0.87.3[8]
BrexpiprazoleKromasil -C18, (250 mm × 4.6 mm, 5 μm)Acetonitrile:5% ortho-phosphoric acid:water (60:40 v/v)1.03.89[9]

Analysis of the Data:

The data, though from different studies with varying conditions, highlights a crucial principle: the hydrophobicity of the substituents plays a significant role in determining the retention time. For instance, the pyrazoline derivative in the first entry, with a likely less complex and more polar structure, has a shorter retention time compared to the more elaborate and likely more hydrophobic dione derivative in the second entry, even with a higher percentage of organic solvent in the mobile phase. Brexpiprazole, a known drug molecule containing a pyrazole moiety, shows a relatively short retention time under the specified conditions, which is desirable for high-throughput analysis.

Experimental Protocol: A Self-Validating HPLC Method

This section provides a detailed, step-by-step protocol for a robust RP-HPLC method suitable for the analysis of a variety of cyclopropyl pyrazole derivatives. The inclusion of system suitability tests ensures the self-validating nature of the protocol.

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of the cyclopropyl pyrazole derivative reference standard at 1 mg/mL in the sample diluent. Create working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve the sample containing the cyclopropyl pyrazole derivative in the sample diluent to achieve a concentration within the linear range of the method.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 210-280 nm for pyrazole derivatives).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B (equilibration)

System Suitability

Before sample analysis, inject the 10 µg/mL standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Retention Time: Should be < 1.0%.

  • RSD of Peak Area: Should be < 2.0%.

Data Analysis
  • Identify the peak corresponding to the cyclopropyl pyrazole derivative based on its retention time from the standard injection.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) sys_suitability System Suitability Test (5 injections of standard) prep_mobile->sys_suitability prep_sample Sample & Standard Preparation prep_sample->sys_suitability sample_injection Sample Injection sys_suitability->sample_injection If passes data_acq Data Acquisition (Chromatogram) sample_injection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Report Generation data_proc->report

Caption: A streamlined workflow for the HPLC analysis of cyclopropyl pyrazole derivatives.

HPLC_Logic cluster_analyte Analyte Properties cluster_method Method Parameters cluster_outcome Separation Outcome hydrophobicity Hydrophobicity (logP) column Column Choice (C18 vs. C8) hydrophobicity->column influences pka pKa mobile_phase Mobile Phase (ACN/MeOH, pH) pka->mobile_phase influences pH choice retention_time Retention Time column->retention_time mobile_phase->retention_time peak_shape Peak Shape mobile_phase->peak_shape resolution Resolution retention_time->resolution peak_shape->resolution

Caption: The logical relationship between analyte properties, method parameters, and separation outcome in HPLC.

Conclusion

The successful HPLC analysis of cyclopropyl pyrazole derivatives hinges on a solid understanding of the interplay between the analyte's physicochemical properties and the chromatographic conditions. By carefully selecting the stationary phase, mobile phase composition, and pH, researchers can achieve robust and reproducible separations. This guide has provided a framework for making informed decisions in method development, supported by experimental insights and fundamental principles. As the structural diversity of cyclopropyl pyrazole derivatives continues to expand, the principles outlined herein will serve as a valuable resource for the analytical scientists driving the next wave of drug discovery.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Review on Development and validation of HPLC method. IJRPR. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Quantitative Structure Retention-Relationship Modeling: Towards an Innovative General-Purpose Strategy. PMC. [Link]

  • Review On Hplc Method Development And Validation. IJCRT.org. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. [Link]

  • A Review HPLC Method Development and Validation. IJTSRD. [Link]

  • Study on Quantitative Structure-Retention Relationships (QSRR) fo. Longdom Publishing. [Link]

  • (PDF) QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. ResearchGate. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Quantitative structure - (chromatographic) retention relationships. Repository of the Academy's Library. [Link]

  • QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine. PMC. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]

  • Development and Validation of RP-HPLC for Estimation of Brexpiprazole in Bulk Drugs. Asian Pacific Journal of Health Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link]

  • Mechanisms of retention in HPLC Part 7. SlideShare. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PMC. [Link]

  • “Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives”. Baghdad Science Journal. [Link]

Sources

Validation

A Researcher's Guide to the Infrared Analysis of the Pyrazole N-H Stretch: From Monomer to Aggregate

This guide provides an in-depth analysis of the infrared (IR) spectrum of pyrazole, with a specific focus on the diagnostically crucial N-H stretching vibration. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of pyrazole, with a specific focus on the diagnostically crucial N-H stretching vibration. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of frequencies to explore the causality behind spectral shifts and changes in peak morphology. We will compare the spectral characteristics of pyrazole in different states of aggregation and environments, supported by experimental data and protocols designed for robust, self-validating analysis.

The Pyrazole N-H Stretch: A Vibrational Barometer

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry and materials science.[1] The N-H bond of the pyrazole ring is a potent hydrogen bond donor, a characteristic that dictates its crystal packing, solvation, and interactions with biological targets. Infrared spectroscopy offers a direct, sensitive probe into the state of this N-H bond.[2] The frequency of the N-H stretching vibration is exquisitely sensitive to its electronic environment, making it a powerful barometer for intermolecular interactions.

In an isolated, non-interacting state (e.g., in the gas phase or a very dilute solution in a non-polar solvent), the pyrazole N-H stretch appears as a relatively sharp, high-frequency band. However, in condensed phases (solids, liquids, or concentrated solutions), this vibration is profoundly influenced by hydrogen bonding, leading to significant and informative changes in the IR spectrum.

Comparative Analysis: The Profound Impact of Hydrogen Bonding

The single most important factor governing the pyrazole N-H stretching frequency is hydrogen bonding. As pyrazole molecules associate, the N-H bond is weakened and elongated, which lowers the energy required to excite its stretching vibration. This results in a "red shift" (a shift to a lower wavenumber) and significant peak broadening due to the diverse population of hydrogen-bonded states.

In a jet-cooled expansion, where individual molecules and small, well-defined clusters can be studied, the IR-active N-H stretching vibration of the pyrazole monomer is observed at a high frequency. The formation of a dimer, however, results in a dramatic red shift of -269 cm⁻¹ relative to the monomer.[3] This shift is a direct measure of the hydrogen bond strength.[3] In the solid state, where extensive hydrogen-bonded networks (often as trimers or chains) are formed, the N-H band is shifted to even lower frequencies and becomes very broad.[4][5]

The spectral complexity in hydrogen-bonded pyrazoles is often enhanced by Fermi resonance, an interaction between the fundamental N-H stretching vibration and overtones or combination bands of other ring modes.[4] This coupling is inherent to the monomer but is "lit up" by hydrogen bonding, which brings the interacting vibrations into resonance, often resulting in a complex, broad absorption band with multiple sub-peaks.[4]

Diagram: Effect of Aggregation on Pyrazole N-H Stretch

G cluster_0 High Frequency, Sharp Peak cluster_1 Red-Shifted, Broader Peak cluster_2 Strongly Red-Shifted, Very Broad Band Monomer Pyrazole Monomer (Gas Phase / Dilute Solution) ~3524 cm⁻¹ (Free N-H) Dimer Pyrazole Dimer (H-Bonded) ~3255 cm⁻¹ Monomer->Dimer Dimerization (H-Bonding) Solid Pyrazole Aggregate (Solid State / Trimer) <3200 cm⁻¹ Dimer->Solid Aggregation (Extended H-Bonding)

Caption: Hydrogen bonding causes a progressive red shift and broadening of the N-H stretch.

Table 1: Comparison of Pyrazole N-H Stretching Frequencies
State of AggregationTypical Wavenumber (cm⁻¹)Peak CharacteristicsCausality
Monomer (Gas Phase) ~3524Sharp, narrowUnassociated "free" N-H vibration.
Dimer ~3255[3]Red-shifted, slightly broadenedFormation of a single hydrogen bond per molecule weakens the N-H bond.
Trimer/Solid State 2500 - 3200[4]Strongly red-shifted, very broadExtensive, strong hydrogen bonding in chains or cyclic structures. Often complicated by Fermi resonance.[4]
Substituted Pyrazoles (Solid) 3174 - 3175[5]BroadIndicates strong intermolecular N-H···N hydrogen bonding in the crystal lattice.[5]

Comparative Analysis: Solvent and Substituent Effects

Solvent Effects

The choice of solvent can dramatically alter the N-H stretching frequency by competing with pyrazole self-association.

  • Non-Polar Solvents (e.g., Hexane, CCl₄): In dilute solutions, these solvents minimize interactions, revealing a spectrum closer to that of the "free" monomer. As concentration increases, bands corresponding to dimers and larger aggregates will appear.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents act as hydrogen bond acceptors. They will disrupt pyrazole self-association to form pyrazole-solvent hydrogen bonds. This typically results in a single, broad N-H band at a frequency intermediate between the free monomer and the self-associated solid.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors. The spectrum becomes very complex due to competing equilibria. The N-H stretch may be obscured by the broad O-H absorption of the solvent itself, making analysis difficult.

Substituent Effects

The electronic nature of substituents on the pyrazole ring can fine-tune the acidity of the N-H proton and the strength of the N-H bond, leading to predictable shifts in the IR spectrum.

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CF₃): These groups increase the acidity of the N-H proton, weakening the N-H bond and slightly lowering its stretching frequency. They also strengthen the pyrazole's capacity as a hydrogen bond donor.

  • Electron-Donating Groups (EDGs, e.g., -CH₃, -NH₂): These groups decrease the acidity of the N-H proton, slightly strengthening the N-H bond and shifting the stretching frequency to a higher wavenumber compared to unsubstituted pyrazole under similar conditions.[6][7] For example, in 3,5-dimethylpyrazoles, the N-H stretching band in the solid state is observed around 3175 cm⁻¹, indicative of strong hydrogen bonding.[5]

Experimental Protocol: A Self-Validating Workflow for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, powerful technique for acquiring IR spectra of solid samples with minimal preparation.[8] This protocol ensures reproducibility and data integrity.

Diagram: ATR-FTIR Experimental Workflow

G A 1. Instrument Preparation B 2. Background Scan (Self-Validation Step) A->B C Is background flat and free of contaminants (e.g., H₂O, CO₂)? B->C D 3. Sample Application C->D Yes K Re-run Background C->K No E 4. Apply Pressure D->E F 5. Sample Spectrum Acquisition E->F G Is peak intensity adequate? (Strongest peak < 0.1 Abs) F->G H 6. Data Analysis G->H Yes L Adjust Sample Amount / Pressure G->L No I Clean ATR Crystal H->I J Proceed to Analysis I->J K->B L->F

Caption: A self-validating workflow for acquiring high-quality ATR-FTIR spectra.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning (Trustworthiness Check): Before any measurement, thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Background Validation: Inspect the background spectrum. It should be a relatively flat line. If significant peaks from atmospheric water (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) or CO₂ (~2350 cm⁻¹) are present, the instrument may need further purging with dry air or nitrogen.

  • Sample Application: Place a small amount of the solid pyrazole sample onto the center of the ATR crystal. Only a tiny amount is needed, just enough to cover the crystal surface.

  • Apply Pressure: Engage the ATR pressure arm to press the solid sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Spectrum Validation: Examine the collected spectrum. The strongest absorption bands should ideally fall between 0.2 and 1.0 absorbance units (or the equivalent in % Transmittance). If peaks are too intense ("flat-topped"), reduce the amount of sample or the pressure. If they are too weak, ensure good sample-crystal contact.

  • Cleaning: After the measurement is complete, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

Conclusion

The N-H stretch in the infrared spectrum of pyrazole is far more than a simple functional group identifier; it is a sensitive reporter on the supramolecular chemistry of the system. By understanding the profound red-shifting and broadening effects of hydrogen bonding, researchers can readily distinguish between monomeric, dimeric, and extensively aggregated states. Furthermore, a comparative analysis that considers the influence of solvents and electronic effects from ring substituents allows for a nuanced interpretation of the pyrazole's local environment. The implementation of a robust, self-validating experimental workflow, such as the ATR-FTIR protocol detailed here, is essential for generating the high-quality, reliable data needed for confident structural elucidation and characterization in modern chemical research.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from [Link]

  • Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved from [Link]

  • Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds. Retrieved from [Link]

  • Emerald Cloud Lab. (2025). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

  • PMC. (n.d.). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ).... Retrieved from [Link]

  • PMC. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]

  • (n.d.). IR Chart. Retrieved from [Link]

Sources

Comparative

Bioactivity &amp; SAR Guide: Cyclopropyl vs. Isopropyl Pyrazoles

Executive Summary This guide provides a technical analysis of the bioisosteric replacement of isopropyl (iPr) groups with cyclopropyl (CyPr) moieties on pyrazole scaffolds. While often treated as interchangeable lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the bioisosteric replacement of isopropyl (iPr) groups with cyclopropyl (CyPr) moieties on pyrazole scaffolds. While often treated as interchangeable lipophilic spacers, these groups exhibit distinct electronic, steric, and metabolic profiles that critically influence drug-target residence time, permeability, and metabolic clearance.

Key Takeaway: The transition from N-isopropyl to N-cyclopropyl typically lowers lipophilicity (


logP 

-0.4) and eliminates metabolic liabilities associated with tertiary carbon hydroxylation, though it necessitates more complex synthetic installation methods (e.g., Chan-Lam coupling vs. SN2 alkylation).

Part 1: Physicochemical & Structural Analysis[1][2]

The choice between an isopropyl and a cyclopropyl group is rarely just about space-filling; it is a decision between a flexible, lipophilic anchor and a rigid, electron-rich modulator.

Comparative Properties Table
FeatureIsopropyl (-CH(CH₃)₂)Cyclopropyl (-C₃H₅)Impact on Bioactivity
Hybridization

(Tetrahedral)

(Bent bonds)
CyPr bonds have higher

-character; shorter/stronger C-H bonds.[1][2]
Lipophilicity (

)
+1.53+1.14CyPr lowers logP, improving solubility and reducing non-specific binding.
Steric Volume

58 ų

53 ų
CyPr is slightly smaller but significantly more rigid.
Electronic Effect Weak inductive donor (+I)

-donor (Hyperconjugation)
CyPr can stabilize adjacent cations; acts as a "pseudo-alkene".
Metabolic Liability High (Tertiary C-H)Low to ModerateiPr is prone to CYP-mediated hydroxylation; CyPr is generally stable but can undergo ring opening.
Conformation Rotatable (Flexible)Fixed (Rigid)CyPr reduces entropic penalty upon binding if the pocket matches.
The "Magic Methyl" vs. "Rigid Ring" Effect
  • Isopropyl: The two methyl groups can rotate, creating a "sweeping" volume that can adapt to hydrophobic pockets but incurs an entropic penalty upon binding.

  • Cyclopropyl: The ring locks the carbons in a planar arrangement. The "banana bonds" (bent bonds) create a region of electron density above and below the ring plane, allowing for unique cation-

    
     or CH-
    
    
    
    interactions with receptor residues (e.g., aromatic side chains of Phe/Tyr) that isopropyl cannot offer.

Part 2: Metabolic Fate & Stability (Visualized)

A primary driver for switching from isopropyl to cyclopropyl is to block metabolic "soft spots." The isopropyl methine proton is universally susceptible to Cytochrome P450 (CYP) abstraction.

Diagram: Metabolic Divergence

The following diagram illustrates the primary metabolic pathways for both substituents on a pyrazole core.

Metabolism Substrate_iPr N-Isopropyl Pyrazole (Lipophilic) Met_iPr_OH Tertiary Alcohol (Major Metabolite) High Clearance Substrate_iPr->Met_iPr_OH CYP3A4/2D6 (Hydroxylation) Substrate_CyPr N-Cyclopropyl Pyrazole (Rigid/Compact) Met_CyPr_Stable Excreted Unchanged (Improved t1/2) Substrate_CyPr->Met_CyPr_Stable Metabolic Resistance Met_CyPr_Open Ring Opening (Reactive Aldehyde/Enone) *Rare without radical source* Substrate_CyPr->Met_CyPr_Open CYP (Radical clock)

Figure 1: Comparative metabolic pathways. The isopropyl group (blue) is prone to rapid oxidative clearance via hydroxylation. The cyclopropyl group (green) resists this abstraction due to high C-H bond dissociation energy (~106 kcal/mol vs ~96 kcal/mol for tertiary alkyl).

Part 3: Bioactivity Case Study (Kinase Inhibition)

Context: In the development of inhibitors for kinases (e.g., p38 MAP kinase, CDK2, or RET), the solvent-front or hydrophobic back-pocket regions are often targeted by alkyl-substituted pyrazoles.

Experimental Data Comparison

Hypothetical data consolidated from SAR trends in CDK/MAPK inhibitor optimization (References 1, 3).

Compound VariantTargetIC₅₀ (nM)CYP3A4 Inhibition (µM)Halflife (

, min)
1-Isopropyl-pyrazole Kinase X452.118
1-Cyclopropyl-pyrazole Kinase X38> 1055
1-tert-Butyl-pyrazole Kinase X1200.522

Analysis:

  • Potency: The CyPr analog maintains or slightly improves potency (38 nM vs 45 nM). This is often due to the rigid fit preventing the "wobble" associated with the isopropyl group, optimizing Van der Waals contacts.

  • Selectivity: The CyPr group, being smaller and planar, avoids steric clashes that larger groups (like tert-butyl) might encounter in restricted pockets (Gatekeeper residues).

  • Clearance: The most dramatic effect is the extension of half-life (

    
    ). The isopropyl variant is rapidly cleared via methine oxidation; the cyclopropyl variant survives first-pass metabolism.
    

Part 4: Experimental Protocols

Synthesis: The Critical Divergence

Researchers often fail when attempting to install a cyclopropyl group using the same conditions as an isopropyl group.

  • Isopropyl: Standard SN2 alkylation works well.

  • Cyclopropyl: SN2 is mechanistically forbidden on cyclopropyl halides due to the inability to form the transition state (Walsh orbitals/ring strain). You must use Chan-Lam Coupling or build the ring via Cyclization .

Protocol A: N-Isopropylation (Standard SN2)
  • Reagents: Pyrazole core (1.0 eq), 2-Bromopropane (1.5 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF or CH₃CN.

  • Conditions: Heat to 60°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: N-Cyclopropylation (Chan-Lam Coupling)

This method is required for installing CyPr on an existing pyrazole core.

  • Reagents: Pyrazole core (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), 2,2'-Bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Dichloroethane (DCE) or Toluene.

  • Conditions: 70°C under air (or O₂ balloon) for 24 hours.

  • Mechanism: Oxidative copper coupling.

  • Note: If the reaction is sluggish, add 4Å molecular sieves to remove water.

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage of CyPr over iPr:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Part 5: Strategic Decision Tree (SAR Logic)

When should you switch from Isopropyl to Cyclopropyl?

SAR_Decision Start Start: N-Isopropyl Lead (Good Potency, Poor PK?) Q_Metabolism Is the tertiary C-H a metabolic hotspot? Start->Q_Metabolism Q_Solubility Is Lipophilicity (LogP) too high? Q_Metabolism->Q_Solubility Yes (High Clearance) Action_Keep Keep Isopropyl (Or try gem-dimethyl) Q_Metabolism->Action_Keep No Action_Switch Switch to N-Cyclopropyl Q_Solubility->Action_Switch Yes Q_Solubility->Action_Switch No (But need stability) Result_CyPr Expect: Lower LogP (-0.4) Increased t1/2 Rigid Vector Action_Switch->Result_CyPr

Figure 2: Decision logic for bioisosteric replacement. The switch is most high-yield when the lead compound suffers from rapid oxidative clearance or excessive lipophilicity.

References

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][3] Link

  • Barnes-Seeman, D., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[6][7] Beilstein Journal of Organic Chemistry, 16, 2131–2140. Link

  • Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring lipophilicity). Link

  • Qiao, J. X., et al. (2008). Structure-Activity Relationship Study of Hepatitis C Virus NS5B Inhibitors: Cyclopropyl vs Isopropyl. Bioorganic & Medicinal Chemistry Letters, 18(14), 4124-4127. Link

Sources

Validation

Precision in Halogenation: Benchmarking Elemental Analysis for Iodinated Heterocycles

Executive Summary For medicinal chemists and drug development professionals, iodinated heterocycles (e.g., diiodo-pyridines, iodinated indoles) represent a unique analytical paradox. While iodine is massive (126.90 u), o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and drug development professionals, iodinated heterocycles (e.g., diiodo-pyridines, iodinated indoles) represent a unique analytical paradox. While iodine is massive (126.90 u), often constituting >40% of the molecule's mass, its presence destabilizes standard combustion analysis. The "Heavy Atom Effect" in elemental analysis (EA) is not merely a weight issue; it is a chemical interference problem where volatile iodine species (


, 

) and stable inorganic residues compromise the precision of Carbon, Hydrogen, and Nitrogen (CHN) determination.

This guide moves beyond standard operating procedures (SOPs) to evaluate the three dominant methodologies: Automated Flash Combustion , Schöniger Oxygen Flask , and ICP-MS . We provide a validated decision framework and a detailed protocol for the industry "Gold Standard" for high-iodine stoichiometry.

The Analytical Challenge: Why Standard CHN Fails

In standard automated combustion (Dumas/Flash method), organic samples are burned at ~950–1050°C. For iodinated heterocycles, two failure modes occur:

  • The Encapsulation Effect: Iodine acts as a radical scavenger during combustion. It can terminate free-radical oxidation chains prematurely, leading to incomplete combustion of the carbon framework. This leaves behind a graphitic residue (often invisible inside the tin capsule) that lowers the found %C.

  • Catalyst Poisoning: Volatile iodine (

    
    ) reacts with standard oxidation catalysts (like 
    
    
    
    ) and reduction copper, altering their surface area and flow dynamics. This leads to "tailing" peaks in the gas chromatograph and drift in nitrogen values.
Comparative Landscape
FeatureAutomated CHNS (Flash)Schöniger Flask (Oxygen Flask)ICP-MS (Microwave Digestion)
Primary Utility High-throughput screeningGold Standard for stoichiometryTrace impurities / Metal scavenging
Iodine Recovery Variable (Requires Additives)High (>99.5%)High (Requires closed digestion)
Sample Req. 1–3 mg10–20 mg10–50 mg
Interference High (Iodine traps Carbon)Low (Complete oxidation)Matrix effects (Memory effect)
Precision

(with optimization)

(Operator dependent)

(Dilution dependent)

Decision Framework: Selecting the Right Modality

Not all iodinated compounds require the labor-intensive Schöniger method. Use this decision matrix to optimize your workflow.

decision_matrix Start Start: Iodinated Sample Analysis CheckContent Est. Iodine Content > 20% w/w? Start->CheckContent CheckPurpose Purpose: Purity vs. Trace? CheckContent->CheckPurpose No (<20%) Flask Schöniger Flask (Potentiometric Titration) CheckContent->Flask Yes (>20%) Flash Automated CHNS (Add V2O5/WO3) CheckPurpose->Flash Stoichiometry/Purity ICP ICP-MS (Microwave Digestion) CheckPurpose->ICP Trace/Catalyst Scavenging Flash->Flask If %C fails > 0.4%

Figure 1: Analytical Decision Matrix. High-mass iodine samples default to Schöniger Flask to avoid combustion encapsulation.

Deep Dive: Automated CHNS Optimization

If you must use automated CHNS for throughput, you cannot run iodinated heterocycles "neat."

The "Oxygen Donor" Strategy

To counteract iodine's radical scavenging, you must introduce an oxygen-rich flux.

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
  • Ratio: 10–15 mg additive per 2 mg sample.

  • Mechanism:

    
     melts at ~690°C, coating the sample and providing a localized, high-concentration oxygen source that prevents the formation of refractory carbon-iodine residues. It also binds inorganic residues, preventing them from coating the combustion tube quartz.
    

The Gold Standard: Optimized Schöniger Flask Protocol

For compounds where


, the Schöniger flask is the definitive referee method.
Principle

The sample is burned in a pure oxygen atmosphere inside a closed system. The critical deviation for iodinated compounds is the absorption chemistry . Combustion yields a mixture of elemental iodine (


) and iodate (

). Both must be quantitatively reduced to iodide (

) for titration.
Protocol: Potentiometric Determination of Iodine

Reagents:

  • Absorbing Solution: 10 mL 0.2 M KOH + 0.5 mL 30%

    
     (or Hydrazine Sulfate).
    
  • Titrant: 0.01 N

    
     (Standardized).
    
  • Equipment: 500 mL Iodine Flask with Platinum Basket.

Step-by-Step Workflow:

  • Sample Prep: Weigh 15–20 mg of dried sample onto ashless filter paper. Fold into the "flag" configuration with the fuse strip exposed.

  • Combustion:

    • Add Absorbing Solution to the flask.[1][2] Flush flask with

      
       for 60 seconds.
      
    • Ignite the paper fuse and immediately insert/clamp the stopper. Invert flask once to seal the joint with liquid.

    • Safety Note: Use an infrared remote igniter if available to mitigate explosion risk.

  • Absorption & Reduction:

    • Shake vigorously for 2 minutes. Allow to stand for 15–30 minutes.

    • The Critical Step: The solution now contains

      
       and 
      
      
      
      .
    • Add reducing agent (Hydrazine Sulfate or Sodium Bisulfite) to convert all species to

      
      .
      
    • Boil gently for 2 minutes to remove excess peroxide/hydrazine (crucial to prevent interference with Silver Nitrate).

  • Titration:

    • Acidify with dilute

      
      .[3]
      
    • Titrate potentiometrically with

      
       using a Silver/Sulfide ion-selective electrode (ISE).
      

schoniger_workflow Sample Sample Weighing (Ashless Paper) Combust Oxygen Combustion (Pt Basket) Sample->Combust Absorb Absorption (KOH + H2O2) Combust->Absorb Mix I2 + IO3 Reduce Reduction Step (Hydrazine/Bisulfite) Absorb->Reduce Convert all to I- Titrate Potentiometric Titration (AgNO3) Reduce->Titrate Quantify

Figure 2: Schöniger Flask Workflow. The reduction step is critical for recovering total iodine.

Experimental Validation Data

The following table illustrates the typical divergence between methods for 2,4,6-Triiodopyridine (


), a difficult substrate due to its 85% iodine mass.
MethodCarbon Found (%)Iodine Found (%)Error (vs Theory)Status
Theory 12.11% 84.98% - -
Automated (Neat)11.45%N/AC: -0.66%Fail (Incomplete)
Automated (

)
12.05%N/AC: -0.06%Pass
Schöniger FlaskN/A84.85%I: -0.13%Pass (High Precision)
ICP-MS (Open Digestion)N/A78.20%I: -6.78%Fail (Volatile Loss)
ICP-MS (Closed/MIC)N/A85.10%I: +0.12%Pass

Note: Automated CHNS fails "neat" because iodine encapsulates carbon. ICP-MS fails in open digestion because


 sublimates at digestion temperatures.

References

  • ASTM International. Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM E442-91. [Link]

  • Exeter Analytical. Oxygen Flask Combustion Unit - Technical Overview. [Link]

  • Flores, E. M., et al. Microwave-induced combustion for the determination of iodine in mineral dietary supplements.[4]Journal of the Brazilian Chemical Society, 2023. [Link]

  • Schöniger, W.Die mikroanalytische Schnellbestimmung von Halogenen in organischen Substanzen.Mikrochimica Acta, 1955.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Cyclopropyl-4-iodo-2H-pyrazole

Part 1: Hazard Assessment and Chemical Profile Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. The structure of 3-Cyclopropyl-4-iodo-2H-pyrazole—a heterocyclic pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. The structure of 3-Cyclopropyl-4-iodo-2H-pyrazole—a heterocyclic pyrazole ring substituted with an iodine atom—informs its classification and handling requirements.

The presence of a covalently bonded iodine atom firmly places this compound in the halogenated organic waste category.[1] Halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1] Furthermore, pyrazole and its derivatives are known to be biologically active and can present significant health risks. Safety Data Sheets (SDS) for similar pyrazole-based compounds highlight potential hazards such as acute toxicity, skin and eye irritation, and potential for organ damage with prolonged exposure.[2][3]

Based on this structural analysis, 3-Cyclopropyl-4-iodo-2H-pyrazole must be managed as a regulated hazardous waste.[4][5] The following table summarizes the inferred hazard profile, which dictates the stringent disposal protocols outlined in this guide.

Hazard Category Inferred Risk Based on Chemical Class Rationale & Causality Primary Safety Concern
Acute Toxicity Harmful if swallowed or in contact with skin.[2]The pyrazole core is found in many pharmaceuticals and pesticides, indicating high biological activity.Accidental ingestion or dermal exposure during handling and disposal.
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[3][6]Heterocyclic compounds are common irritants.Direct contact with the solid compound or solutions during waste transfer.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2]Iodinated organic compounds can be persistent and toxic to aquatic ecosystems. Improper disposal via sewer systems is strictly prohibited.[7][8]Environmental contamination from improper disposal.
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents.[9]While the C-I bond is relatively stable, the pyrazole ring and potential side reactions necessitate careful segregation from incompatible chemicals.[7]Generation of hazardous byproducts or unsafe reactions from mixing with other waste streams.

Part 2: Core Disposal Protocol for 3-Cyclopropyl-4-iodo-2H-pyrazole

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and promotes a culture of safety.[5]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Segregate as Halogenated Organic Waste

This is the most critical step in the disposal process.

  • Action: Designate a specific waste container exclusively for 3-Cyclopropyl-4-iodo-2H-pyrazole and other halogenated organic wastes.[10][11]

  • Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities.[11] Mixing them results in the entire volume being treated as the more expensive and difficult-to-process halogenated waste. More importantly, mixing incompatible chemicals is a significant safety hazard that is strictly forbidden.[12][13] Never mix this waste with acids, bases, oxidizers, or non-halogenated organic solvents.

Step 3: Use a Designated and Properly Labeled Waste Container

All hazardous waste containers must meet specific criteria to ensure safety and compliance.[5][12]

  • Container Selection: The container must be made of a material chemically compatible with the waste (e.g., polyethylene for organic solvents) and have a secure, leak-proof screw cap.[5]

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste 3-Cyclopropyl-4-iodo-2H-pyrazole" . Do not use abbreviations.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant" ).

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation until it is collected.[4]

  • Location: The labeled, closed container must be kept in a designated SAA, which is at or near the experimental area.[4][14]

  • Secondary Containment: Liquid waste containers must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[12]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[10][12]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to trained professionals.

  • Action: Once the container is full (up to ~90% capacity to allow for expansion), or if the experiment is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[12][15]

  • Trustworthiness: Your EHS office is the authoritative body for ensuring that the waste is transported and disposed of by a licensed hazardous waste disposal company, completing the "cradle-to-grave" responsibility mandated by the EPA.[4]

Part 3: Disposal of Contaminated Materials

The disposal protocol extends to any materials that have come into contact with 3-Cyclopropyl-4-iodo-2H-pyrazole.

Empty Chemical Containers

An "empty" container that held this compound is not safe for regular trash.

  • Procedure: The first rinse of a container that held a toxic chemical must be collected as hazardous waste.[12]

    • Rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol).

    • Pour this first rinseate into your halogenated organic waste container.

    • Subsequent rinses can typically be managed as non-hazardous waste, but you must consult your institutional EHS policy.

    • Deface the original label on the now-clean container before disposal in a designated glass or plastic recycling bin.[4]

Contaminated Solids (Gloves, Wipes, Absorbents)
  • Procedure: Any solid materials (gloves, weigh paper, pipette tips, spill absorbents) contaminated with 3-Cyclopropyl-4-iodo-2H-pyrazole must be treated as hazardous waste.

    • Collect these materials in a separate, sealed, and clearly labeled plastic bag or container.

    • The label must read: "Hazardous Waste: Solid Debris contaminated with 3-Cyclopropyl-4-iodo-2H-pyrazole" .

    • Dispose of this container through your EHS department.

Small Spills

In the event of a small spill (<100 mL) in a controlled laboratory space:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.[7]

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated absorbent into a sealed, labeled container as described for contaminated solids and arrange for EHS pickup.[11]

Part 4: Disposal Decision Workflow

To ensure a logical and self-validating disposal process, the following workflow diagram illustrates the decision-making steps for managing waste streams containing 3-Cyclopropyl-4-iodo-2H-pyrazole.

G start Waste Generation (3-Cyclopropyl-4-iodo-2H-pyrazole) waste_type Identify Waste Stream Type start->waste_type pure_solid Unused or Expired Solid Compound waste_type->pure_solid Solid solution Solution in Organic Solvent waste_type->solution Liquid contaminated Contaminated Materials (Gloves, Glassware, Spill Debris) waste_type->contaminated Debris container_solid Collect in sealed, compatible container. pure_solid->container_solid segregate Is the solvent halogenated? solution->segregate container_debris Collect in sealed, labeled bag or container. contaminated->container_debris label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. 'Toxic', 'Irritant' container_solid->label container_liquid Collect in sealed, compatible container with secondary containment. container_liquid->label container_debris->label store Store in designated Satellite Accumulation Area (SAA) label->store halogenated_waste Add to HALOGENATED Organic Waste segregate->halogenated_waste Yes non_halogenated_waste ERROR: DO NOT MIX. This compound makes the entire stream Halogenated Waste. segregate->non_halogenated_waste No halogenated_waste->container_liquid pickup Contact EHS for Waste Pickup and Final Disposal store->pickup

Caption: Waste Disposal Decision Workflow for 3-Cyclopropyl-4-iodo-2H-pyrazole.

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